N-(tert-Butyl)-3-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-6-5-7-11-9(8)12-10(2,3)4/h5-7H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNITNIQZMQEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681026 | |
| Record name | N-tert-Butyl-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235305-63-1 | |
| Record name | N-tert-Butyl-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(tert-Butyl)-3-methylpyridin-2-amine" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(tert-Butyl)-3-methylpyridin-2-amine, a versatile heterocyclic amine with significant potential in medicinal chemistry and organic synthesis. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.
Introduction and Strategic Importance
This compound (CAS No. 1235305-63-1) is a substituted aminopyridine that has garnered interest as a valuable building block in the synthesis of complex organic molecules. Its structural features, including a sterically hindered tert-butyl group and a methyl-substituted pyridine ring, impart unique reactivity and physicochemical properties. These characteristics make it a compelling scaffold for the design of novel therapeutic agents and specialized chemical entities. The strategic placement of the amino and methyl groups on the pyridine ring allows for diverse functionalization, rendering it a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its utility also extends to coordination chemistry, where it can serve as a ligand for the formation of metal complexes with catalytic or material science applications.[1]
Figure 1: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development. The table below summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 1235305-63-1 | [2] |
| Molecular Formula | C₁₀H₁₆N₂ | [2] |
| Molecular Weight | 164.25 g/mol | [2] |
| Boiling Point | 261 °C | [1] |
| Density | 0.977 g/cm³ | [1] |
| Flash Point | 112 °C | [1] |
| pKa (predicted) | 7.07 ± 0.10 | [1] |
| Melting Point | Not available | [1] |
| Solubility | Not available | [1] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of chemical compounds. The following sections detail the expected spectroscopic signatures of this compound based on the analysis of its functional groups and structural analogs.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the various proton environments. The following are predicted chemical shifts and multiplicities:
-
Pyridine Ring Protons: Three signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the 6-position is likely to be the most downfield, appearing as a doublet. The protons at the 4- and 5-positions will appear as a doublet of doublets and a doublet, respectively, with coupling constants typical for pyridyl systems.
-
tert-Butyl Protons: A sharp singlet integrating to nine protons is expected in the upfield region (typically δ 1.2-1.5 ppm).
-
Methyl Protons: A singlet integrating to three protons is anticipated for the methyl group on the pyridine ring (typically δ 2.2-2.5 ppm).
-
Amine Proton: A broad singlet for the N-H proton is expected, the chemical shift of which will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Predicted chemical shifts are as follows:
-
Pyridine Ring Carbons: Five distinct signals are expected in the downfield region (typically δ 110-160 ppm). The carbon bearing the amino group (C2) will be significantly upfield compared to the other sp² carbons.
-
tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (typically δ 50-60 ppm) and one for the three equivalent methyl carbons (typically δ 28-32 ppm).
-
Methyl Carbon: A signal for the methyl group on the pyridine ring is expected in the upfield region (typically δ 15-25 ppm).
FT-IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorptions for the amine and aromatic functionalities:
-
N-H Stretch: A single, sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ for the secondary amine N-H stretching vibration.
-
C-H Stretches: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the tert-butyl and methyl groups will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration will likely appear in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164. The fragmentation pattern is likely to be dominated by the loss of a methyl group from the tert-butyl moiety to form a stable [M-15]⁺ ion, which would be the base peak. Further fragmentation could involve the loss of the entire tert-butyl group.
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable 2-halopyridine derivative with tert-butylamine. The starting material, 2-bromo-3-methylpyridine, is commercially available.
Figure 2: Proposed synthesis of this compound.
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure that would require optimization for this specific transformation.
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-3-methylpyridine (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).
-
Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by tert-butylamine (1.2-1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with stirring for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. The choice of a palladium catalyst and a bulky electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. The base is essential for the deprotonation of the amine, and the inert atmosphere prevents the degradation of the catalyst.
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups:
-
Amino Group: The secondary amine can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution reactions. The bulky tert-butyl group can sterically hinder reactions at the nitrogen center.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The amino group at the 2-position is an activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. This makes the 4- and 6-positions susceptible to electrophilic attack.
-
Ligand Properties: The nitrogen atoms of the pyridine ring and the amino group can coordinate to metal centers, making it a bidentate ligand in coordination chemistry.
Safety and Handling
While a specific, comprehensive safety data sheet for this compound is not widely available, information from structurally related aminopyridines suggests that it should be handled with care.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicology: Aminopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Applications in Drug Discovery
The substituted 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The unique substitution pattern of this compound offers opportunities for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the methyl group provides a handle for further structural modifications. Its potential applications span a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1]
Conclusion
This compound is a valuable and versatile chemical entity with significant potential for applications in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its known and predicted properties, synthesis, and reactivity. Further experimental investigation is warranted to fully elucidate its physical properties and explore its utility in the development of novel chemical matter.
References
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"N-(tert-Butyl)-3-methylpyridin-2-amine" CAS number 1235305-63-1
An In-Depth Technical Guide to N-(tert-Butyl)-3-methylpyridin-2-amine (CAS: 1235305-63-1)
Executive Overview
This compound is a substituted aminopyridine derivative recognized for its utility as a versatile building block in modern organic and medicinal chemistry.[1] Its unique molecular architecture, featuring a sterically hindered tert-butyl group appended to a 2-amino-3-methylpyridine core, imparts specific physicochemical properties that are highly sought after in the design of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview of its properties, strategic applications, a representative synthetic protocol, and essential safety considerations, designed to empower researchers in leveraging this compound for advanced discovery programs. Notably, it has been identified as an intermediate in the synthesis of Ubrogepant, a medication used for the treatment of migraine.[2]
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.
Identifiers
| Identifier | Value |
| IUPAC Name | N-tert-butyl-3-methylpyridin-2-amine[3] |
| CAS Number | 1235305-63-1[1][3][4][5] |
| Molecular Formula | C₁₀H₁₆N₂[1][3][5] |
| Molecular Weight | 164.25 g/mol [2][3][5] |
| Synonyms | N-(tert-Butyl)-3-methyl-2-pyridinamine; 2-Pyridinamine, N-(1,1-dimethylethyl)-3-methyl-; EOS-60902[1][3] |
| InChIKey | YLNITNIQZMQEBR-UHFFFAOYSA-N[3] |
| SMILES | CC1=C(N=CC=C1)NC(C)(C)C[3] |
Physicochemical Data
The following properties are critical for planning reactions, purification, and formulation.
| Property | Value | Source |
| Boiling Point | 261 °C | [1][4] |
| Density | 0.977 g/cm³ | [1][4] |
| Flash Point | 112 °C | [1][4] |
| pKa (Predicted) | 7.07 ± 0.10 | [1][4] |
| Storage Temperature | 2-8 °C (Refrigerator) | [1][4][5] |
The Strategic Value of Molecular Architecture
The utility of this compound stems directly from the interplay of its three core structural motifs: the 2-aminopyridine scaffold, the sterically demanding tert-butyl group, and the 3-methyl substituent.
Caption: Key structural motifs and their functional contributions.
-
The 2-Aminopyridine Scaffold: This moiety is a well-established "privileged structure" in medicinal chemistry. Its nitrogen atoms serve as key hydrogen bond acceptors and donors, and the aromatic ring can participate in π-stacking interactions within biological targets. It is also a common ligand in coordination chemistry.[1]
-
The tert-Butyl Group: The incorporation of a tert-butyl group is a deliberate design choice in drug discovery.[6] Its significant steric bulk can provide a "steric shield," protecting adjacent functional groups from enzymatic degradation and thereby improving metabolic stability.[7] This group also increases lipophilicity, which can enhance membrane permeability, though this must be carefully balanced.[6][8] Furthermore, its rigid, tetrahedral geometry can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a target protein.[7][9]
-
The 3-Methyl Group: The methyl group at the 3-position is not merely a passive substituent. It influences the electronic properties of the pyridine ring and can play a crucial role in dictating the molecule's preferred binding orientation (pose) within a receptor pocket by creating favorable van der Waals contacts or preventing unfavorable ones.
Core Applications in Research & Development
The unique structural features of this compound translate into several key applications.
-
Pharmaceutical Intermediate: Its primary role is as a key intermediate in multi-step syntheses of complex active pharmaceutical ingredients (APIs).[1] The presence of the hindered secondary amine provides a chemically distinct building block for creating drug candidates.
-
Ligand for Coordination Chemistry: The nitrogen atoms of the aminopyridine core can chelate to metal ions, making this molecule a candidate for developing novel catalysts, sensors, or advanced materials.[1]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as a building block for creating new pesticides and herbicides.[1]
-
Fragment for Drug Discovery: In fragment-based drug discovery (FBDD), this molecule can be used as a starting point to screen against biological targets and subsequently elaborate into more potent lead compounds.[1]
Synthesis and Reactivity Profile
While numerous proprietary synthesis routes may exist, a highly logical and industrially scalable approach for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Conceptual Synthetic Workflow
This method is the gold standard for forming C-N bonds between aryl halides and amines.
Caption: Workflow for a representative Buchwald-Hartwig synthesis.
Representative Experimental Protocol
This protocol is a representative example based on established literature procedures for similar transformations. Note: This procedure should be optimized and validated in a laboratory setting.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Causality: Palladium catalysts are oxygen-sensitive. An inert atmosphere is critical to prevent catalyst degradation and ensure high reaction efficiency.
-
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 equivalents), 2-chloro-3-methylpyridine (1.0 equivalent), and anhydrous toluene.
-
Causality: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. Anhydrous solvent is crucial as water can poison the catalyst and lead to side reactions.
-
-
Substrate Addition & Reaction: Add tert-butylamine (1.2 equivalents) via syringe. Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating is necessary to overcome the activation energy of the catalytic cycle. A slight excess of the amine ensures complete consumption of the more expensive aryl halide.
-
-
Workup: Upon completion, cool the reaction to room temperature. Quench by slowly adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Causality: Chromatography is essential to separate the desired product from unreacted starting materials, catalyst residues, and any byproducts, yielding the pure compound.
-
Anticipated Spectroscopic Signature
While an experimental spectrum should always be acquired for confirmation, the key features of this compound can be predicted.
-
¹H NMR:
-
N-H Proton: A broad singlet, typically between δ 4.5-5.5 ppm.
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the pyridine ring.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.4 ppm.
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, typically upfield around δ 1.3-1.5 ppm.
-
-
IR Spectroscopy:
-
N-H Stretch: A single, sharp, medium-intensity band around 3350-3310 cm⁻¹ is characteristic of a secondary amine.[10]
-
C-H Stretch (sp³): Bands just below 3000 cm⁻¹ for the methyl and tert-butyl groups.
-
C-H Stretch (sp²): Bands just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region, characteristic of aromatic amines.[10]
-
Safety and Handling
No specific safety data sheet (SDS) for this compound was found in the public domain. Therefore, a conservative safety assessment must be inferred from its constituent parts: 2-amino-3-methylpyridine and tert-butylamine. This information is for guidance only; a compound-specific SDS from the supplier must be consulted prior to handling.
-
Inferred Hazards:
-
Toxicity: The 2-amino-3-methylpyridine scaffold is classified as toxic if swallowed, toxic in contact with skin, and may cause respiratory irritation.[11][12][13][14]
-
Corrosivity: tert-Butylamine is corrosive and can cause severe skin burns and eye damage.[15]
-
Flammability: While the flash point is high (112 °C), it should be kept away from ignition sources.
-
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8 °C.[1][5]
-
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from a sophisticated combination of steric and electronic properties. Its role as a building block for complex molecular targets, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is essential for researchers aiming to exploit its full potential in their synthetic and drug discovery endeavors.
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PubMed Central, National Center for Biotechnology Information. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]
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PubMed Central, National Center for Biotechnology Information. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]
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An In-Depth Technical Guide to N-(tert-Butyl)-3-methylpyridin-2-amine: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butyl)-3-methylpyridin-2-amine is a substituted aminopyridine that holds significant interest for researchers in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a sterically hindered tert-butyl group adjacent to the pyridine nitrogen, imparts specific chemical properties that make it a valuable building block in the design of novel compounds. This guide provides a comprehensive overview of its molecular structure, a detailed synthesis protocol, and a summary of its key characteristics, offering a foundational resource for its application in research and development. The compound is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals, and also finds application as a ligand in coordination chemistry.[1]
Molecular Structure and Formula
The molecular and structural formula of this compound provides the basis for understanding its chemical behavior and reactivity.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [1][2] |
| Molecular Weight | 164.25 g/mol | [2] |
| IUPAC Name | N-tert-butyl-3-methylpyridin-2-amine | [2] |
| CAS Number | 1235305-63-9 | [1][2] |
| SMILES | CC1=C(N=CC=C1)NC(C)(C)C | [2] |
The structure consists of a pyridine ring substituted at the 2-position with a tert-butylamino group and at the 3-position with a methyl group. The presence of the bulky tert-butyl group creates significant steric hindrance around the amino nitrogen, influencing its nucleophilicity and the rotational dynamics of the C-N bond. This steric bulk is a key feature that can be exploited in synthetic strategies to control selectivity and introduce specific conformational constraints in target molecules.
Caption: 2D representation of this compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds. The general principle involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.
For the synthesis of the title compound, the preferred starting materials are a 2-halo-3-methylpyridine (e.g., 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine) and tert-butylamine. The choice of catalyst, ligand, base, and solvent is crucial for achieving a high yield and purity. Sterically hindered phosphine ligands are often employed to facilitate the coupling with challenging substrates like the sterically demanding tert-butylamine.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization based on the specific halide used and the scale of the reaction.
Materials:
-
2-Chloro-3-methylpyridine or 2-Bromo-3-methylpyridine
-
tert-Butylamine
-
Palladium precursor (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., (±)-BINAP - 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl or a more specialized ligand like XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., a glovebox or under a stream of argon), add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4-2.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: To the flask, add the 2-halo-3-methylpyridine (1.0 equivalent) and tert-butylamine (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as diethyl ether or ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the pure this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published in publicly accessible databases, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the tert-butyl group protons. The aromatic protons will appear in the downfield region, typically between δ 6.5 and 8.5 ppm, with coupling patterns indicative of their positions on the pyridine ring. The methyl group protons will likely appear as a singlet around δ 2.0-2.5 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet further upfield, likely in the δ 1.0-1.5 ppm region. The N-H proton will present as a broad singlet, the chemical shift of which will be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The methyl carbon will appear around δ 15-25 ppm. The quaternary carbon of the tert-butyl group will be found around δ 50-60 ppm, and the three equivalent methyl carbons of the tert-butyl group will resonate at approximately δ 25-35 ppm.
Infrared (IR) Spectroscopy: As a secondary amine, the IR spectrum of this compound is expected to exhibit a characteristic N-H stretching vibration. This will appear as a single, relatively sharp peak in the region of 3350-3310 cm⁻¹. Other significant absorptions will include C-H stretching vibrations from the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=N and C=C stretching vibrations from the pyridine ring (in the 1600-1400 cm⁻¹ region), and C-N stretching vibrations (typically in the 1335-1250 cm⁻¹ range for aromatic amines).
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 164, corresponding to the molecular weight of the compound. A prominent fragmentation pattern is the loss of a methyl group from the tert-butyl cation to form a stable fragment at m/z 149. Another likely fragmentation is the loss of the entire tert-butyl group, leading to a fragment at m/z 107.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.[1] Its sterically hindered nature can be strategically employed to influence the binding of a final compound to its biological target or to modulate its pharmacokinetic properties.
While specific, publicly disclosed applications of this exact molecule are limited, its structural motif is found in compounds investigated for various therapeutic areas. The aminopyridine scaffold is a well-established pharmacophore in drug discovery, and the introduction of a tert-butyl group can enhance metabolic stability and lipophilicity. For instance, related N-(tert-butyl)pyridine derivatives have been explored in the development of inhibitors for various enzymes and as ligands for receptors in the central nervous system. Its use as a ligand in the formation of metal complexes also opens avenues for its application in catalysis and materials science.[1]
Conclusion
This compound is a valuable synthetic building block with distinct structural features that are of interest to the scientific research community. A robust synthesis via the Buchwald-Hartwig amination allows for its accessible preparation. A thorough understanding of its molecular structure and spectroscopic properties is essential for its effective utilization in the design and synthesis of novel chemical entities with potential applications in drug discovery and materials science.
References
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LookChem. This compound. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Spectroscopic Characterization of N-(tert-Butyl)-3-methylpyridin-2-amine: A Technical Guide
Introduction
N-(tert-Butyl)-3-methylpyridin-2-amine, with CAS number 1235305-63-1, is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.[1][2] Its molecular structure, featuring a sterically hindered tert-butyl group adjacent to the amino linkage on a pyridine ring, presents a unique electronic and steric profile. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering valuable insights for researchers in synthesis, process development, and quality control.
Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from structurally analogous compounds to provide a comprehensive and predictive characterization. This approach not only offers a robust analytical framework for this compound but also serves as a methodological template for the characterization of novel substituted pyridines.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound is depicted below.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.
Experimental Protocol: NMR
A standard approach for acquiring NMR spectra for this compound would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a high-field spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the aromatic protons.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons on the pyridine ring, the N-H proton, the methyl group on the pyridine ring, and the tert-butyl group.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | Doublet | 1H | H6 (Pyridine) |
| ~ 7.3 | Doublet | 1H | H4 (Pyridine) |
| ~ 6.5 | Triplet | 1H | H5 (Pyridine) |
| ~ 4.5 | Singlet (broad) | 1H | N-H |
| ~ 2.2 | Singlet | 3H | Pyridine-CH₃ |
| ~ 1.4 | Singlet | 9H | tert-Butyl-CH₃ |
Rationale for Predictions: The chemical shifts of the pyridine protons are predicted based on data for similar 2-aminopyridine systems. The proton at the 6-position is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. The broadness of the N-H signal is anticipated due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. The methyl and tert-butyl groups are expected to appear as sharp singlets in their respective aliphatic regions.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 158 | C2 (Pyridine) |
| ~ 148 | C6 (Pyridine) |
| ~ 138 | C4 (Pyridine) |
| ~ 122 | C3 (Pyridine) |
| ~ 112 | C5 (Pyridine) |
| ~ 51 | C (tert-Butyl) |
| ~ 29 | CH₃ (tert-Butyl) |
| ~ 18 | CH₃ (Pyridine) |
Rationale for Predictions: The chemical shifts for the pyridine carbons are estimated from data for 2-amino-3-methylpyridine. The carbon attached to the amino group (C2) is expected to be the most downfield in the aromatic region. The quaternary carbon of the tert-butyl group will be significantly downfield compared to its methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR
The IR spectrum can be obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory, which is ideal for solid or liquid samples. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium | N-H stretch |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |
| 2980 - 2850 | Strong | Aliphatic C-H stretch |
| 1620 - 1580 | Strong | C=C and C=N ring stretching |
| 1500 - 1400 | Medium | C-H bending |
| 1370 and 1390 | Medium | tert-Butyl bending (doublet) |
| 1250 - 1020 | Medium | C-N stretch |
Rationale for Predictions: The N-H stretching vibration is a key diagnostic peak for secondary amines.[3] The strong aliphatic C-H stretching bands will be dominated by the tert-butyl and methyl groups. The aromatic C=C and C=N stretching vibrations are characteristic of the pyridine ring. The presence of a tert-butyl group often gives rise to a characteristic doublet in the C-H bending region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.
Experimental Protocol: MS
For a compound of this nature, electrospray ionization (ESI) would be a suitable technique. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 164, corresponding to the molecular weight of the compound (C₁₀H₁₆N₂). A less intense M+1 peak at m/z 165 will also be present due to the natural abundance of ¹³C.
-
Major Fragmentation Pathways: The fragmentation of this compound is likely to proceed through the loss of the tert-butyl group or cleavage of the pyridine ring.
Figure 2: Predicted Fragmentation Pathway of this compound.
Rationale for Predictions: The most prominent fragmentation is expected to be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable carbocation at m/z 149. Another significant fragmentation would be the loss of the entire tert-butyl radical (•C₄H₉), leading to a fragment at m/z 107, which corresponds to the 2-amino-3-methylpyridine radical cation.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the rationale behind these predictions, offer a solid foundation for researchers working with this compound. The provided experimental protocols are standard and should yield high-quality data for empirical verification. As with any predictive analysis, experimental confirmation is the ultimate standard for structural validation.
References
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LookChem. Cas 1235305-63-1, N-(tert-butyl). [Link]
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Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. [Link]
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Unlocking the Therapeutic Potential of N-(tert-Butyl)-3-methylpyridin-2-amine: A Technical Guide for Preclinical Investigation
Foreword: The Aminopyridine Scaffold as a Privileged Motif in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic promise is a constant endeavor. Within the vast landscape of heterocyclic chemistry, the aminopyridine scaffold has emerged as a "privileged structure," a molecular framework that is recurrent in a multitude of biologically active compounds.[1] This is attributed to its unique electronic properties, hydrogen bonding capabilities, and its ability to serve as a versatile synthetic handle for constructing diverse chemical libraries.[2] Derivatives of aminopyridines have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[3][4]
This in-depth technical guide focuses on a specific, yet under-explored derivative: N-(tert-Butyl)-3-methylpyridin-2-amine . While this compound is cataloged and available, its specific biological activities are not extensively documented in publicly available literature.[5][6][7] However, its structural features—the 2-aminopyridine core, a lipophilic N-tert-butyl group, and a methyl substituent on the pyridine ring—provide a strong rationale for investigating its potential as a therapeutic agent. The presence of a bulky tert-butyl group, in particular, has been shown in other chemical series to enhance potency and influence selectivity for biological targets.[8]
This document will serve as a comprehensive roadmap for the preclinical investigation of this compound. We will delve into its chemical properties, propose a series of testable hypotheses for its biological activity based on the rich pharmacology of related analogues, and provide detailed, field-proven experimental protocols for its synthesis and initial biological screening. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for researchers to generate robust and reproducible data.
Molecular Profile of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation of any drug discovery program. These properties influence its solubility, permeability, metabolic stability, and ultimately, its potential as a drug candidate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [5] |
| Molecular Weight | 164.25 g/mol | [5] |
| CAS Number | 1235305-63-1 | [5] |
| IUPAC Name | N-tert-butyl-3-methylpyridin-2-amine | [5] |
| SMILES | CC1=C(N=CC=C1)NC(C)(C)C | [5] |
| Calculated LogP | 2.5 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Predicted pKa | 7.07 ± 0.10 | [9] |
The calculated LogP of 2.5 suggests that this compound possesses moderate lipophilicity, a favorable characteristic for cell membrane permeability. Its relatively low molecular weight and the presence of both hydrogen bond donors and acceptors make it an attractive starting point for fragment-based drug design and lead optimization.
Hypothesized Biological Activities and Screening Strategy
Given the lack of specific biological data for this compound, a logical starting point is to investigate activities that are well-established for the broader class of aminopyridine derivatives. The substitution pattern of our target molecule can then be used to refine these hypotheses.
| Potential Biological Activity | Rationale based on Aminopyridine Derivatives | Key Molecular Targets |
| Antimicrobial | Numerous 2-aminopyridine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[4] Metal complexes of 2-amino-3-methylpyridine have also demonstrated antimicrobial effects.[][11] | Bacterial cell wall synthesis enzymes, DNA gyrase, etc. |
| Anti-inflammatory | Certain aminopyridine complexes have been shown to inhibit enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).[3] | 5-Lipoxygenase, Cyclooxygenases (COX-1/2) |
| Enzyme Inhibition | The aminopyridine scaffold is a versatile pharmacophore for designing enzyme inhibitors. Derivatives have been developed as inhibitors of α-glucosidase and various kinases.[3][12] The 2-amino-4-methylpyridine scaffold has been used to develop inhibitors of inducible nitric oxide synthase (iNOS).[13] | Kinases (e.g., JAK2), α-glucosidase, iNOS |
| Anticancer | The role of 11β-hydroxysteroid dehydrogenases (11β-HSD) in cancer cell proliferation has been a target for novel therapies. N-tert-butyl substituted aminothiazolones have shown inhibitory activity against these enzymes.[8] | 11β-HSD1, 11β-HSD2, various kinases involved in cell proliferation |
Based on this rationale, a tiered screening approach is recommended. An initial broad-spectrum screen against a panel of bacterial and fungal strains, followed by targeted enzymatic and cell-based assays for anti-inflammatory and anticancer activities, would be an efficient strategy to identify the most promising therapeutic area for this compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods. A common approach involves the protection of the amino group of 2-amino-3-methylpyridine, followed by N-alkylation. A Boc-protected intermediate is often used in the synthesis of related pharmaceutical compounds.[14][15]
Diagram of Synthetic Pathway
Caption: General synthetic scheme for this compound.
Detailed Synthetic Protocol (Example)
This protocol is a general guideline and may require optimization.
-
Protection of 2-Amino-3-methylpyridine:
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran), add di-tert-butyl dicarbonate (1.1 eq).
-
The reaction mixture is stirred at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product, 2-(Boc-amino)-3-methylpyridine, is purified by column chromatography.[15]
-
-
Synthesis of this compound:
-
The specific steps for the introduction of the N-tert-butyl group following the Boc-protection would depend on the chosen synthetic strategy and may involve multiple steps including reduction or alkylation, which are not detailed in the readily available literature for this specific compound.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Protocols for Biological Screening
The following protocols are provided as a starting point for the biological evaluation of this compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, pro-inflammatory mediators.
Caption: Workflow for the 5-Lipoxygenase (5-LOX) inhibition assay.
-
Reagent Preparation: Prepare assay buffer, a solution of 5-lipoxygenase, and a solution of the substrate, linoleic acid.
-
Compound Addition: Add various concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Zileuton).
-
Enzyme Addition: Add the 5-LOX enzyme solution to each well and incubate for a short period to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid solution to each well.
-
Detection: Measure the absorbance of the product at a specific wavelength (e.g., 234 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
In Vitro Pharmacokinetic Profiling: Cytochrome P450 (CYP) Inhibition Assay
Understanding a compound's potential for drug-drug interactions is crucial. This assay evaluates the inhibitory effect of this compound on major CYP450 enzymes.[16][17]
-
Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes, a specific CYP probe substrate, and this compound at various concentrations in a phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the reaction by adding a NADPH-regenerating system.
-
Reaction Termination: After a specific incubation time, terminate the reaction by adding a stopping solution (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound and determine the IC₅₀ value.
Data Interpretation and Future Directions
The initial screening results will guide the subsequent steps in the drug discovery process.
-
Potent Antimicrobial Activity: If this compound shows significant antimicrobial activity, further studies should include determining its spectrum of activity against a broader panel of pathogens, including resistant strains, and assessing its mechanism of action.
-
Significant Anti-inflammatory or Enzyme Inhibitory Activity: Promising results in these assays would warrant further investigation into its selectivity against related enzymes and its efficacy in cell-based models of inflammation or the specific disease pathway.
-
Favorable In Vitro ADME Profile: Low CYP inhibition is a positive attribute. Further in vitro studies on metabolic stability, plasma protein binding, and permeability would be necessary.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its structural relationship to a class of compounds with a rich history of biological activity provides a strong impetus for its investigation. By following the systematic approach outlined in this guide—from understanding its fundamental properties to conducting a well-designed initial biological screening—researchers can efficiently unlock the therapeutic potential of this intriguing molecule and contribute to the development of the next generation of medicines.
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An In-depth Technical Guide to N-(tert-Butyl)-3-methylpyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
Foreword: Unveiling a Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic use of versatile molecular scaffolds is paramount to the efficient construction of novel therapeutic agents. Among these, the 2-aminopyridine core has emerged as a privileged structure, embedded in a multitude of clinically successful drugs.[1][2] This guide provides an in-depth technical review of a significant derivative of this class: N-(tert-Butyl)-3-methylpyridin-2-amine . This compound, characterized by its unique substitution pattern, offers a valuable synthon for medicinal chemists engaged in the design and synthesis of next-generation pharmaceuticals. Its sterically hindered amine and the electronic properties conferred by the methyl-substituted pyridine ring present both challenges and opportunities in molecular design. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical properties, and, most importantly, its applications as a critical intermediate in the quest for new medicines.
Molecular Overview and Physicochemical Properties
This compound, with the CAS Number 1235305-63-1, is a substituted aminopyridine that has garnered interest as a versatile building block in organic synthesis.[3][4] Its structure features a pyridine ring substituted at the 2-position with a tert-butylamino group and at the 3-position with a methyl group.
The presence of the bulky tert-butyl group introduces significant steric hindrance around the secondary amine, which can influence its reactivity and conformational preferences. This steric shielding can be strategically employed in synthesis to direct reactions to other positions on the molecule or to modulate the binding affinity of the final compound to its biological target. The methyl group, an electron-donating substituent, subtly alters the electronic landscape of the pyridine ring, potentially influencing its pKa and reactivity in cross-coupling reactions.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 1235305-63-1 | [3] |
| Molecular Formula | C₁₀H₁₆N₂ | [3] |
| Molecular Weight | 164.25 g/mol | [3] |
| Boiling Point | 261 °C | [4] |
| Density | 0.977 g/cm³ | [4] |
| Flash Point | 112 °C | [4] |
| pKa (Predicted) | 7.07 ± 0.10 | [4] |
| XLogP3 (Predicted) | 2.5 | [3] |
Synthesis and Manufacturing
The efficient and scalable synthesis of this compound is crucial for its application in drug development programs. While several synthetic strategies can be envisioned for the construction of 2-aminopyridines, the Buchwald-Hartwig amination stands out as a highly effective and industrially viable method for this particular molecule.[5][6] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, a transformation that is often challenging to achieve through classical methods.
Recommended Synthetic Route: Buchwald-Hartwig Amination
The recommended synthetic pathway involves the palladium-catalyzed cross-coupling of 2-bromo-3-methylpyridine with tert-butylamine . This approach offers high yields and good functional group tolerance, making it a robust choice for both laboratory-scale synthesis and larger-scale production.
Figure 1: Synthetic workflow for this compound via Buchwald-Hartwig amination.
Detailed Experimental Protocol (Proposed)
The following protocol is a proposed method based on established Buchwald-Hartwig amination procedures for similar substrates.[7] Optimization of reaction parameters may be necessary to achieve maximum yield and purity.
Materials:
-
2-Bromo-3-methylpyridine
-
tert-Butylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%). The flask is then sealed, evacuated, and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of argon, add sodium tert-butoxide (1.5 equivalents), 2-bromo-3-methylpyridine (1.0 equivalent), and anhydrous toluene.
-
Addition of Amine: Add tert-butylamine (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is critical for the efficiency of the catalytic cycle. The ligand stabilizes the palladium(0) species and facilitates both the oxidative addition of the aryl bromide and the reductive elimination of the final product.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the corresponding amide which is the active nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents like toluene are used to prevent quenching of the strong base and to ensure the solubility of the reactants and catalyst system.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Therefore, maintaining an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and ensure high yields.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following are the expected spectral characteristics based on its structure and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl protons, and the tert-butyl protons. The pyridine protons will appear as multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The methyl group protons will likely be a singlet around δ 2.0-2.5 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet further upfield, typically around δ 1.3-1.5 ppm. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The pyridine ring carbons will resonate in the downfield region (δ 110-160 ppm). The quaternary carbon of the tert-butyl group will appear around δ 50-60 ppm, while the methyl carbons of the tert-butyl group will be found further upfield (around δ 25-30 ppm). The methyl group attached to the pyridine ring will have a characteristic signal around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H Stretch: A single, sharp to moderately broad band in the region of 3300-3400 cm⁻¹, characteristic of a secondary amine.
-
C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the methyl and tert-butyl groups.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: A band in the 1250-1350 cm⁻¹ region corresponding to the aryl C-N bond.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z 164. A prominent fragmentation pattern is the loss of a methyl group from the tert-butyl cation to form a stable [M-15]⁺ fragment at m/z 149. Further fragmentation of the pyridine ring may also be observed.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications.[4] The 2-aminopyridine moiety is a common feature in a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents.
Role as a Key Building Block
This compound serves as a readily available starting material for the introduction of the substituted aminopyridine core into larger, more complex molecules. The secondary amine provides a convenient handle for further functionalization, such as acylation, alkylation, or sulfonylation, allowing for the rapid generation of compound libraries for high-throughput screening.
Figure 2: Role of this compound as a versatile intermediate in drug discovery.
Insights from Patent Literature
A review of the patent literature reveals the utility of the this compound scaffold in the development of novel therapeutics. While direct citation of this specific starting material can be infrequent, the core structure is present in numerous patented compounds. For instance, patents for novel kinase inhibitors often feature substituted 2-aminopyridines as the hinge-binding motif. The N-tert-butyl group can serve to occupy a specific hydrophobic pocket within the enzyme's active site, thereby enhancing potency and selectivity. Researchers are encouraged to explore patent databases using the chemical structure of this compound to identify specific applications relevant to their therapeutic area of interest.[3]
Potential Biological Activity
While primarily utilized as a synthetic intermediate, the inherent biological activity of this compound itself should not be entirely discounted. The broader class of aminopyridines is known to exhibit a range of pharmacological effects, often through modulation of ion channels.[2] However, to date, there is limited publicly available data on the specific biological targets or pharmacological profile of this compound. Further investigation in this area could reveal novel therapeutic applications for this molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the modern medicinal chemist. Its efficient synthesis via the Buchwald-Hartwig amination allows for its ready incorporation into drug discovery pipelines. The unique combination of a sterically hindered amine and a substituted pyridine ring provides a rich platform for the design of novel therapeutic agents targeting a wide array of biological targets. As the demand for new and innovative medicines continues to grow, the strategic application of key intermediates like this compound will undoubtedly play a crucial role in shaping the future of drug development. Further exploration of its own potential biological activity and the development of novel synthetic methodologies for its derivatives will continue to expand its utility in the field.
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The Emergence of N-(tert-Butyl)-3-methylpyridin-2-amine and its Analogs: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Abstract
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] This technical guide delves into the discovery, synthesis, and potential therapeutic applications of a specific analog, N-(tert-Butyl)-3-methylpyridin-2-amine, with a focus on its role as a modulator of the Adrenomedullin-2 Receptor (AM2R), a promising target in oncology.[3][4] We will explore the strategic rationale behind its design, provide detailed synthetic protocols, and discuss the broader implications for drug development professionals.
The 2-Aminopyridine Scaffold: A Foundation for Diverse Pharmacology
The 2-aminopyridine core is a simple, low molecular weight motif that has been successfully incorporated into a multitude of approved drugs and clinical candidates.[2] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal anchor for engaging with a wide array of biological targets. Researchers have extensively demonstrated the broad pharmacological potential of 2-aminopyridine derivatives, which exhibit activities including:
-
Anticancer: Particularly as kinase inhibitors (e.g., CDK, JAK2, MAP4K4).[1][5][6][7][8]
-
Anti-inflammatory
-
Antimicrobial
-
Antiviral
The simple design of this scaffold facilitates straightforward chemical modifications, allowing for rapid exploration of structure-activity relationships (SAR) and optimization of pharmacokinetic properties.[2][9]
Discovery of this compound as an Adrenomedullin-2 Receptor (AM2R) Antagonist
The discovery of this compound is situated within the context of targeting the Adrenomedullin (AM) signaling pathway, which is implicated in cancer progression through the promotion of proliferation, angiogenesis, and metastasis.[3][4] The AM system has two primary receptors, AM1R and AM2R. While both contribute to tumor progression, the inhibition of AM1R is associated with clinically unacceptable increases in blood pressure.[10][11] This positions the selective antagonism of AM2R as a more viable therapeutic strategy in oncology.[4]
This compound has been identified as a selective inhibitor of the AM2 receptor, with potential applications in the treatment of proliferative disorders, including pancreatic cancer. The design of this molecule likely leverages the established ability of the 2-aminopyridine scaffold to serve as a potent pharmacophore, while the tert-butyl and methyl substitutions are crucial for optimizing binding affinity, selectivity, and drug-like properties.
The Adrenomedullin-2 Receptor Signaling Pathway
The AM2R is a G-protein-coupled receptor (GPCR) that, upon binding with its ligand, adrenomedullin, initiates a signaling cascade that can promote cell survival and proliferation. The selective blockade of this receptor is a key therapeutic goal.
Caption: Simplified AM2R signaling pathway and the inhibitory action of this compound.
Synthesis of this compound
The synthesis of this compound is efficiently achieved via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[12] This reaction is a powerful tool for the formation of carbon-nitrogen bonds, a common transformation in pharmaceutical synthesis.[12][13]
The general approach involves the coupling of an aryl halide (2-bromo-3-methylpyridine) with an amine (tert-butylamine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[14][15]
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
2-bromo-3-methylpyridine
-
tert-butylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-methylpyridine (1.0 eq).
-
Add sodium tert-butoxide (2.0 eq), Pd2(dba)3 (0.002 eq), and BINAP (0.004 eq).
-
Add anhydrous toluene to the vessel.
-
To this mixture, add tert-butylamine (2.0 eq).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time (typically monitored by TLC or LC-MS for completion).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis via Buchwald-Hartwig amination.
Physicochemical Properties and Structure-Activity Relationship (SAR) Insights
The structural features of this compound are key to its biological activity.
| Property | Value | Source |
| Molecular Formula | C10H16N2 | PubChem[16] |
| Molecular Weight | 164.25 g/mol | PubChem[16] |
| CAS Number | 1235305-63-1 | PubChem[16] |
Key Structural Features and their Putative Roles:
-
2-Aminopyridine Core: Acts as the primary pharmacophore, likely forming crucial hydrogen bonds with the target receptor.
-
3-Methyl Group: This small alkyl group can influence the electronic properties of the pyridine ring and provide steric hindrance that may enhance selectivity or modulate binding orientation.
-
N-tert-Butyl Group: This bulky, lipophilic group is expected to occupy a hydrophobic pocket within the AM2R binding site. Its size and shape are critical for achieving high affinity and selectivity over other receptors, such as AM1R. The tert-butyl group can also improve metabolic stability and other pharmacokinetic parameters.
The exploration of analogs would likely involve modifications at these key positions to further optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Future Directions and Therapeutic Potential
This compound and its analogs represent a promising new class of selective AM2R antagonists. Further research and development in this area could lead to novel therapeutics for various cancers. Key areas for future investigation include:
-
Lead Optimization: Systematic modification of the 2-aminopyridine scaffold to improve potency and selectivity.
-
In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies to fully characterize the mechanism of action and efficacy in relevant cancer models.
-
Biomarker Development: Identification of biomarkers to select patient populations most likely to respond to AM2R-targeted therapies.
The versatility of the 2-aminopyridine scaffold suggests that analogs of this compound could also be explored for other therapeutic targets where selective inhibition is required.
References
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Hilton, S., Naud, S., Caldwell, J. J., Boxall, K., Burns, S., Anderson, V. E., Antoni, L., Allen, C. E., Pearl, L. H., Oliver, A. W., Aherne, G. W., Garrett, M. D., & Collins, I. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(2), 709-722. [Link]
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Li, Y., Wang, Y., Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
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An In-Depth Technical Guide to Predicting the Mechanism of Action for N-(tert-Butyl)-3-methylpyridin-2-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phase 1: In Silico Assessment and Hypothesis Generation
The journey to MOA determination begins not at the lab bench, but with computational analysis. This in silico phase is critical for efficiently prioritizing resources and formulating testable hypotheses before committing to expensive, time-consuming wet-lab experiments.[1] Our initial investigation of N-(tert-Butyl)-3-methylpyridin-2-amine (henceforth referred to as C10H16N2) will focus on its fundamental physicochemical properties and its structural relationship to compounds with known biological targets.
Physicochemical & "Drug-Likeness" Profiling
A molecule's physical and chemical properties are key determinants of its pharmacokinetic and pharmacodynamic behavior, influencing everything from solubility to cell permeability and target binding.[2][] We begin by computing these properties for C10H16N2.
Methodology: Using computational tools (e.g., SwissADME, ChemDraw), we calculate key descriptors based on the compound's structure (SMILES: CC1=C(NC(C)(C)C)N=CC=C1).
Predicted Physicochemical Properties of C10H16N2
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 164.25 g/mol [4] | Well within the typical range for small molecule drugs, favoring good absorption and distribution. |
| LogP (Lipophilicity) | 2.5[4] | Indicates good lipid solubility, suggesting favorable membrane permeability.[2] |
| Hydrogen Bond Donors | 1[4] | Contributes to target binding specificity and solubility. |
| Hydrogen Bond Acceptors | 2[4] | Influences interactions with biological targets and overall solubility. |
| Topological Polar Surface Area (TPSA) | 24.9 Ų[4] | Suggests excellent potential for oral bioavailability and cell permeability. |
| Predicted pKa | 7.07[5] | The basicity of the amine group will affect its charge state at physiological pH, influencing solubility and target interactions. |
Interpretation: The in silico profile of C10H16N2 is highly favorable from a drug development perspective. Its properties align well with established guidelines for oral bioavailability (e.g., Lipinski's Rule of Five), suggesting that it is a promising candidate for further investigation.
Target Prediction via Structural Homology and Machine Learning
With no established MOA, we employ computational methods that "reverse the paradigm" from finding compounds for targets to finding targets for a compound.[6] These tools leverage vast databases of known drug-target interactions, identifying potential targets for C10H16N2 based on chemical similarity to known ligands.[7][8]
Workflow: In Silico Target Prediction
Caption: Workflow for computational target prediction.
Hypothetical Results & Interpretation: While a live prediction is beyond this guide's scope, a typical output would be a ranked list of protein targets. Given the prevalence of the pyridine scaffold in medicinal chemistry, we can hypothesize potential target classes:
-
Protein Kinases: The kinome is a major target class for pyridine-containing molecules.[9][10] Dysregulation of kinase activity is implicated in diseases like cancer and autoimmune disorders.[9]
-
G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of drug targets, and many small molecules modulate their activity.[11][12]
-
Ion Channels: The structure may have affinity for various ion channels, which are critical in neurological and cardiovascular functions.
-
MmpL3: Some pyridine-2-methylamine derivatives have shown activity as MmpL3 inhibitors, a target for anti-tuberculosis agents.[13]
These computational predictions are not definitive but provide a crucial starting point for empirical validation. They allow us to move from an unbiased screen of the entire proteome to a focused investigation of the most probable target families.
Phase 2: In Vitro Target Validation & Functional Characterization
This phase transitions from prediction to practice. The objective is to empirically test the hypotheses generated in Phase 1 using a tiered screening approach. We begin with broad, high-throughput screens to identify a target class, followed by specific binding and functional assays to confirm the interaction and characterize its nature.
High-Throughput Screening (HTS) for Target Class Identification
HTS enables the rapid testing of a compound against large libraries of biological targets to identify "hits."[14][15] Based on our in silico predictions, we will prioritize screening panels for kinases and GPCRs.
Experimental Design: Panel Screening
-
Kinase Panel Screen: C10H16N2 will be screened at a fixed concentration (e.g., 10 µM) against a broad panel of several hundred human kinases.[16][17] The output is typically percent inhibition relative to a control. This approach is crucial for identifying both primary targets and potential off-target liabilities.[16]
-
GPCR Panel Screen: The compound will be tested against a panel of common GPCRs, using functional readouts like changes in second messengers (cAMP, IP-1) or calcium mobilization.[11][12][18][19]
Hypothetical HTS Data Summary
| Panel Type | Target Hit Example | Result (% Inhibition @ 10 µM) | Implication |
| Kinase Panel | MAPK14 (p38α) | 85% | Strong inhibition suggests MAPK14 as a primary candidate target. |
| CDK2 | 15% | Weak activity, likely not a primary target at this concentration. | |
| GPCR Panel | ADRB2 | 5% | Negligible activity. |
| DRD2 | 8% | Negligible activity. |
Interpretation: In this hypothetical scenario, the data strongly points towards the kinome, and specifically the mitogen-activated protein kinase p38α, as the primary target class for C10H16N2. The lack of significant GPCR activity allows us to focus our resources effectively.
Direct Target Engagement & Binding Affinity
A positive HTS result indicates functional modulation but does not prove direct physical binding. To confirm target engagement, we must demonstrate that C10H16N2 physically interacts with the putative target protein within a cellular context.
Key Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that confirms target engagement in intact cells or tissues.[20][21] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[22][23]
CETSA Experimental Workflow
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Protocol: CETSA for MAPK14 Target Engagement
-
Cell Culture: Culture a human cell line known to express MAPK14 (e.g., HEK293, U937) to ~80% confluency.
-
Compound Treatment: Treat cells with either a vehicle control (e.g., 0.1% DMSO) or a saturating concentration of C10H16N2 (e.g., 50 µM) for 1 hour.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[24]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[20]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble MAPK14 at each temperature point using Western blotting with a specific anti-MAPK14 antibody.
-
Data Analysis: Plot the percentage of soluble MAPK14 relative to the unheated control against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of C10H16N2 confirms direct target engagement.
Characterizing the Mechanism of Inhibition
Once direct binding is confirmed, we must characterize the nature of the interaction. Is the compound competitive, non-competitive, or uncompetitive? This is essential for understanding its pharmacological profile.[25]
Methodology: Enzyme Kinetics
Using purified MAPK14 enzyme, we will perform kinetic assays by measuring the rate of substrate (e.g., ATF2) phosphorylation in the presence of varying concentrations of both the substrate and ATP, with and without C10H16N2.
Interpretation of Kinetic Data:
-
Competitive Inhibition: The apparent Km for the substrate increases while Vmax remains unchanged. This indicates the compound binds to the same site as the substrate (e.g., the ATP-binding pocket).
-
Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. This suggests the compound binds to an allosteric site, affecting catalytic activity without blocking substrate binding.
Phase 3: Phenotypic and Pathway-Level Validation
Confirming a direct target is a major milestone, but understanding the compound's broader cellular impact is equally critical. Phenotypic screening helps bridge the gap between molecular interaction and cellular response, providing a holistic view of the drug's effect.[26][27][28]
Cellular Phenotypic Assays
We will design assays based on the known biology of our target, MAPK14. The p38α/MAPK14 pathway is a key regulator of inflammatory responses, particularly the production of cytokines like TNF-α and IL-6.
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
-
Cell Model: Use a relevant immune cell line, such as human monocytic THP-1 cells.
-
Pre-treatment: Incubate THP-1 cells with increasing concentrations of C10H16N2 for 1-2 hours. Include a vehicle control and a known MAPK14 inhibitor as a positive control.
-
Stimulation: Induce an inflammatory response by treating the cells with Lipopolysaccharide (LPS, 100 ng/mL).
-
Incubation: Culture the cells for a defined period (e.g., 6 hours for TNF-α).
-
Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a validated ELISA kit.
-
Analysis: Plot TNF-α concentration against the log of C10H16N2 concentration to determine the IC50 value.
A dose-dependent reduction in TNF-α secretion would provide strong evidence that the compound engages MAPK14 and functionally inhibits its downstream signaling pathway in a cellular context.
Global "Omics" Analysis for Pathway Deconvolution
To obtain an unbiased view of the compound's global cellular effects, we can employ transcriptomics (RNA-Seq). This technique measures changes in gene expression across the entire genome following drug treatment.
Workflow: Transcriptomic Profiling
Caption: RNA-Seq workflow for pathway deconvolution.
Interpretation: If C10H16N2 is an on-target MAPK14 inhibitor, the differentially expressed genes should be significantly enriched in pathways known to be regulated by p38α, such as "MAPK signaling pathway," "TNF signaling pathway," and "Toll-like receptor signaling pathway." This provides powerful, systems-level validation of the proposed MOA.
Conclusion: Synthesizing a Unified Mechanism of Action
The prediction of a compound's mechanism of action is not a linear process but an iterative cycle of hypothesis, testing, and refinement. By integrating data from computational predictions, biochemical assays, direct target engagement studies, and cellular pathway analyses, we can construct a robust, evidence-based model for the MOA of this compound.
-
In Silico Prediction: Prioritization of kinases as a likely target class.
-
Biochemical Screening: Potent and selective inhibition of MAPK14 in a broad kinase panel.
-
Target Engagement: Confirmed biophysical interaction with MAPK14 in an intact cellular environment (CETSA).
-
Phenotypic Validation: Dose-dependent inhibition of a key downstream signaling event (LPS-induced TNF-α production).
-
Systems-Level Confirmation: Global gene expression changes consistent with perturbation of the MAPK signaling pathway.
This comprehensive dataset provides a strong foundation for advancing C10H16N2 into lead optimization and further preclinical development as a potential anti-inflammatory therapeutic.
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Lab Manager. (2022, October 21). Using High-Throughput Screening to Rapidly Identify Targets. [Link]
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Methodological & Application
Synthesis of "N-(tert-Butyl)-3-methylpyridin-2-amine" from 2-amino-3-methylpyridine
Application Note & Protocol
Synthesis of N-(tert-Butyl)-3-methylpyridin-2-amine from 2-amino-3-methylpyridine
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable secondary amine intermediate in organic synthesis and medicinal chemistry.[1] The protocol details a robust and scalable method for the direct N-alkylation of 2-amino-3-methylpyridine. The chosen strategy involves the deprotonation of the primary amine with a strong base to form a potent nucleophile, followed by substitution with a tert-butyl electrophile. This application note offers in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety guidelines, and troubleshooting advice to ensure successful and reproducible synthesis for researchers in drug development and chemical sciences.
Scientific Rationale & Mechanistic Insight
The introduction of an N-tert-butyl group onto a heteroaromatic amine is a common objective in the development of pharmacologically active molecules.[1] The tert-butyl moiety can enhance metabolic stability, modulate solubility, and provide specific steric bulk to influence binding affinity with biological targets. However, the synthesis of such compounds is not always trivial.
1.1. The Challenge of N-tert-Butylation
Directly alkylating an amine with a tert-butyl halide presents a classic synthetic challenge. The bulky nature of the tert-butyl group significantly hinders the SN2 reaction pathway. Furthermore, the reaction conditions required often favor the competing E2 elimination pathway, where the base abstracts a proton from the tert-butyl group, leading to the formation of isobutylene gas and unreacted starting amine.
1.2. Strategic Approach: Deprotonation-Alkylation
To overcome these hurdles, the selected strategy focuses on enhancing the nucleophilicity of the amine to favor the substitution pathway. This is achieved by reacting 2-amino-3-methylpyridine with a strong, non-nucleophilic base, such as sodium hydride (NaH), to irreversibly deprotonate the primary amine. This generates a highly reactive sodium amide intermediate (anion).
The resulting pyridin-2-amide anion is a significantly stronger nucleophile than the parent amine. When this anion is subsequently treated with a tert-butylating agent like 2-bromo-2-methylpropane (tert-butyl bromide), it can readily attack the electrophilic carbon. While the SN1 character of the reaction with a tertiary halide is significant, the potent nucleophilicity of the amide anion effectively traps the transient tert-butyl carbocation, leading to the desired C-N bond formation. Careful control of temperature during this step is crucial to manage the reaction's exothermicity and continue to minimize the E2 side reaction.
1.3. Alternative Synthetic Routes Considered
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is a cornerstone for forming aryl C-N bonds but is not the standard method for alkylating an existing amine.[2][3][4] It typically couples an amine with an aryl halide or triflate.
-
Reductive Amination: This method involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent.[5][6][7] While excellent for many alkylations, it is not suitable for introducing a tert-butyl group in a single step from readily available carbonyl compounds.
The chosen deprotonation-alkylation pathway represents a classic, logical, and cost-effective approach that provides a solid foundation for achieving the target molecule.
Safety & Handling Precautions
All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.
-
2-Amino-3-methylpyridine (CAS: 1603-40-3): Toxic if swallowed or in contact with skin.[8][9][10] Causes serious skin and eye irritation and may cause respiratory irritation.[8][11] Avoid inhalation of dust and contact with skin and eyes.[9]
-
Sodium Hydride (60% dispersion in mineral oil, CAS: 7646-69-7): Flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle exclusively under an inert atmosphere (e.g., Argon or Nitrogen). Never allow contact with water or protic solvents.
-
2-Bromo-2-methylpropane (tert-Butyl Bromide, CAS: 507-19-7): Flammable liquid and vapor. Causes skin and serious eye irritation. Handle with care, avoiding sparks and open flames.
-
Tetrahydrofuran (THF), Anhydrous: May form explosive peroxides. Use from a freshly opened container or a solvent purification system.
An emergency eyewash station and safety shower must be readily accessible.[12]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale.
3.1. Materials & Instrumentation
-
Reagents: 2-amino-3-methylpyridine (≥98%), Sodium hydride (60% dispersion in mineral oil), 2-bromo-2-methylpropane (≥98%), Anhydrous Tetrahydrofuran (THF), Ethyl acetate, Hexanes, Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: 100 mL two-neck round-bottom flask, magnetic stirrer, stir bar, thermocouple, heating mantle, condenser, nitrogen/argon gas inlet, rubber septa, syringes, needles, ice-water bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).
3.2. Reaction Workflow Diagram
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"N-(tert-Butyl)-3-methylpyridin-2-amine" as a ligand in catalysis
An In-Depth Guide to N-(tert-Butyl)-3-methylpyridin-2-amine as a High-Performance Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unveiling a Versatile Ligand in Modern Catalysis
This compound, a substituted pyridine derivative with the molecular formula C₁₀H₁₆N₂[1][2][3], has emerged as a formidable ligand in the field of transition metal catalysis. Its unique molecular architecture, featuring a sterically demanding tert-butyl group adjacent to the coordinating amino group and a methyl-substituted pyridine ring, imparts a combination of electronic and steric properties that are highly advantageous for catalytic applications.[1] This guide provides an in-depth exploration of its role, particularly in palladium-catalyzed cross-coupling reactions, offering detailed mechanistic insights and field-proven protocols for researchers in organic synthesis and drug development.
The core value of this ligand lies in its ability to form stable, yet highly reactive, complexes with transition metals like palladium.[4][5] The pyridine nitrogen and the exocyclic amine can act as a bidentate chelate, stabilizing the metal center. Concurrently, the significant steric bulk of the tert-butyl group is instrumental in accelerating the crucial reductive elimination step in many catalytic cycles, leading to enhanced reaction rates and yields.[6][7]
Application I: The Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of countless pharmaceuticals, agrochemicals, and materials. The Buchwald-Hartwig amination stands as one of the most powerful methods for constructing aryl C-N bonds, and the choice of ligand is critical to its success.[6][7] this compound serves as an effective ligand for this transformation, promoting the coupling of a wide range of aryl halides and amines.
Mechanistic Rationale & The Role of the Ligand
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps. The ligand plays a pivotal role in modulating the stability and reactivity of the palladium intermediates at each stage.[8]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent Pd(0) species, forming a Pd(II) intermediate. The electron-rich nature of the pyridin-2-amine ligand facilitates this step.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a strong base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-determining step. The ligand's bulky tert-butyl group creates steric pressure that promotes the reductive elimination of the aryl amine product (Ar-NRR'), regenerating the active Pd(0) catalyst.[7][8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes a general procedure for the C-N coupling of an aryl bromide with a primary amine. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Primary Amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Catalyst Pre-formation/Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.044 mmol, 4.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Rationale: The ligand is used in slight excess relative to the palladium to ensure complete coordination and formation of the active catalytic species. NaOtBu is a strong, non-nucleophilic base ideal for deprotonating the amine.[9]
-
-
Reagent Addition: Seal the flask, and evacuate and backfill with inert gas three times. Add the aryl bromide (1.0 mmol) and anhydrous toluene (3 mL). Stir for 5 minutes. Then, add the primary amine (1.2 mmol) via syringe, followed by the remaining toluene (2 mL).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench the mixture by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.
Data Presentation: Typical Reaction Parameters
| Component | Example Substrates | Catalyst Loading | Base | Solvent | Temp (°C) | Typical Yield |
| Aryl Halide | 4-Bromotoluene, 2-Chloropyridine | 1-3 mol% Pd | NaOtBu | Toluene | 100-110 | 85-98% |
| Amine | Aniline, Benzylamine, Morpholine | 2-6 mol% Ligand | Cs₂CO₃ | Dioxane | 100-110 | 80-95% |
Application II: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds, particularly for creating biaryl structures.[10] The robustness and functional group tolerance of this reaction make it indispensable. Pyridine-based ligands, including this compound, have proven to be effective in promoting these couplings, especially with challenging substrates.[11][12]
Mechanistic Rationale & The Role of the Ligand
The Suzuki-Miyaura catalytic cycle involves a sequence of palladium-mediated steps where the ligand's electronic and steric properties are crucial for efficiency.[13]
-
Oxidative Addition: A Pd(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) species. The electron-donating character of the ligand promotes this step.
-
Transmetalation: The organoboron reagent (e.g., Ar'-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-limiting step, and the ligand's ability to create an accessible coordination site on the palladium is vital.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst to continue the cycle. The steric bulk of the this compound ligand is particularly beneficial for accelerating this final step.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Halide
This protocol provides a general method for coupling a heteroaryl halide like 3-bromo-2-methylpyridine with an arylboronic acid.[10] Note: All operations should be performed under an inert atmosphere.
Materials:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with the ligand)
-
This compound (if using a Pd source without integrated ligands)
-
3-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 3-bromo-2-methylpyridine (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If generating the catalyst in situ, use a palladium source like Pd₂(dba)₃ (1.5 mol%) and the this compound ligand (3-4 mol%).
-
Inert Atmosphere & Solvent Addition: Seal the flask and purge with an inert gas. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Track the consumption of the starting material using TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to obtain the pure biaryl product.
Data Presentation: Typical Reaction Parameters
| Component | Example Substrates | Catalyst Loading | Base | Solvent System | Temp (°C) | Typical Yield |
| Aryl Halide | 3-Bromo-2-methylpyridine | 1-5 mol% Pd | K₃PO₄ | Dioxane/H₂O (4:1) | 90-100 | 75-90% |
| Boronic Acid | 4-Methoxyphenylboronic acid | 2-10 mol% Ligand | K₂CO₃ | Toluene/H₂O | 100 | 70-88% |
Synthesis Workflow and Further Applications
The ligand itself can be synthesized through a nucleophilic substitution or a palladium-catalyzed amination reaction, typically by coupling 2-chloro-3-methylpyridine with tert-butylamine.[15]
Caption: General synthetic workflow for the ligand.
Beyond the Suzuki and Buchwald-Hartwig reactions, palladium complexes bearing this compound are promising candidates for a range of other cross-coupling reactions, including Heck, Negishi, and Stille couplings.[16] Furthermore, the structural motif of 2-aminopyridines is known to act as a directing group in C-H activation reactions, opening avenues for its application in novel, atom-economical transformations.[4][17][18]
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The Strategic Advantage of N-(tert-Butyl)-3-methylpyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
Introduction: Navigating the Landscape of Modern Cross-Coupling Catalysis
In the intricate world of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have emerged as indispensable tools for this purpose, offering unparalleled efficiency and functional group tolerance.[1] Central to the success of these transformations is the choice of ligand, which profoundly influences the reactivity, stability, and selectivity of the palladium catalyst. This guide focuses on a ligand of growing importance: N-(tert-Butyl)-3-methylpyridin-2-amine .
This pyridin-2-amine derivative is not merely another ligand; its unique structural features—a sterically demanding tert-butyl group and an electron-donating methyl group on the pyridine ring—provide a distinct combination of steric and electronic properties. These attributes make it a highly effective ligand for challenging cross-coupling reactions, particularly the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanistic rationale and practical application of this compound in these pivotal reactions.
The Ligand's Edge: Unpacking the Steric and Electronic Effects
The efficacy of this compound as a ligand in palladium-catalyzed cross-coupling stems from a synergistic interplay of its structural components. The bulky tert-butyl group and the electron-releasing methyl group create a unique coordination environment around the palladium center, influencing key steps in the catalytic cycle.
The steric hindrance provided by the tert-butyl group is crucial. It promotes the formation of monoligated, highly reactive palladium(0) species, which are often the active catalysts in cross-coupling reactions. This steric bulk also facilitates the reductive elimination step—the final, product-forming step in the catalytic cycle—by creating a crowded coordination sphere that encourages the release of the newly formed molecule.[2][3]
From an electronic standpoint , the methyl group on the pyridine ring acts as an electron-donating group, increasing the electron density on the nitrogen atoms. This enhances the ligand's ability to donate electron density to the palladium center, which in turn can facilitate the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] This combination of steric bulk and electron-richness makes the palladium complex both highly reactive and stable enough to participate effectively in the catalytic cycle.
Application in Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[4][5][6] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. The use of this compound as a ligand in this reaction can be particularly advantageous when dealing with challenging substrates, such as heteroaryl halides or sterically hindered amines.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination, facilitated by a palladium complex of this compound, is illustrated below. The ligand's steric and electronic properties play a pivotal role in each step, from the initial oxidative addition to the final reductive elimination.
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Application Notes and Protocols: N-(tert-Butyl)-3-methylpyridin-2-amine in Palladium-Catalyzed C-H Activation
Introduction: The Strategic Role of Pyridinamine Ligands in C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[1] Palladium catalysis has been at the forefront of this field, with the development of sophisticated catalytic systems capable of selectively activating specific C-H bonds. A key element in achieving high selectivity and efficiency is the use of directing groups, which position the metal catalyst in proximity to the target C-H bond.
Among the various directing groups, 2-aminopyridine derivatives have proven to be particularly effective. The pyridine nitrogen serves as an excellent coordinating atom for the palladium center, while the adjacent N-substituent can be readily modified to fine-tune the steric and electronic properties of the resulting metallacycle. This application note focuses on the utility of N-(tert-Butyl)-3-methylpyridin-2-amine and its analogs in palladium-catalyzed C-H activation protocols, particularly for ortho-arylation reactions. While this compound can be a key building block in substrates with a directing group, its structural motifs also suggest its potential as an external ligand to facilitate C-H activation.[2] This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the mechanistic principles and practical experimental protocols for leveraging this powerful catalytic system.
Mechanistic Insights: The Concerted Metalation-Deprotonation Pathway
The prevailing mechanism for C-H activation facilitated by N-aryl-2-aminopyridine directing groups is the concerted metalation-deprotonation (CMD) pathway. This process is generally considered to be the rate-determining step in the catalytic cycle. The pyridinamine moiety acts as a bidentate ligand, coordinating to the palladium(II) catalyst through both the pyridine nitrogen and the exocyclic amine. This chelation forms a stable five-membered palladacycle, which is a key intermediate in the C-H activation process.
The CMD step involves the deprotonation of the ortho-C-H bond of the aryl group by a basic ligand (often a carboxylate or carbonate) in the coordination sphere of the palladium, with simultaneous metalation at that carbon. The N-tert-butyl group on the aminopyridine can play a crucial role in influencing the steric environment around the metal center, which can impact the selectivity and efficiency of the C-H activation step.
Below is a generalized catalytic cycle for the palladium-catalyzed ortho-arylation of an N-aryl-2-aminopyridine derivative.
Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed Ortho-Arylation
Application Protocol: Palladium-Catalyzed Ortho-Arylation of N-Aryl-2-aminopyridines
This protocol is based on the successful ortho-arylation of 4-methyl-N-phenylpyridin-2-amine, a close structural analog of the topic compound, and serves as a representative procedure for C-H functionalization utilizing the N-aryl-2-aminopyridine scaffold as a directing group.[3]
Materials and Reagents
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Substrate: N-Aryl-2-aminopyridine derivative (e.g., 4-methyl-N-phenylpyridin-2-amine)
-
Arylating Agent: Potassium aryltrifluoroborate or Arylboronic acid
-
Oxidant: Copper(II) acetate (Cu(OAc)₂)
-
Additive: p-Benzoquinone
-
Solvent: tert-Butyl alcohol (t-BuOH)
-
Reaction Vessel: Schlenk tube or sealed vial
-
Inert Gas: Nitrogen or Argon
Experimental Workflow
Figure 2: Experimental Workflow for Ortho-Arylation
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the N-aryl-2-aminopyridine substrate (1.0 equiv.), potassium aryltrifluoroborate (1.5 equiv.), palladium(II) acetate (10 mol %), copper(II) acetate (2.0 equiv.), and p-benzoquinone (1.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous tert-butyl alcohol via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-arylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Representative Data
The following table summarizes typical reaction parameters and outcomes for the ortho-arylation of N-aryl-2-aminopyridines, based on published data for analogous systems.[3][4]
| Entry | N-Aryl-2-aminopyridine Substrate | Arylating Agent | Yield (%) |
| 1 | N-phenylpyridin-2-amine | 4-tolylboronic acid | 74 |
| 2 | N-phenylpyridin-2-amine | 4-methoxyphenylboronic acid | 71 |
| 3 | N-phenylpyridin-2-amine | 3-nitrophenylboronic acid | 74 |
| 4 | N-(4-methylphenyl)pyridin-2-amine | Phenylboronic acid | 65 |
| 5 | 4-methyl-N-phenylpyridin-2-amine | Potassium phenyltrifluoroborate | 85 |
| 6 | 4-methyl-N-phenylpyridin-2-amine | Potassium 4-fluorophenyltrifluoroborate | 78 |
Table 1: Substrate Scope and Yields in Palladium-Catalyzed Ortho-Arylation
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. The purity of the reagents, particularly the solvent and the arylating agent, is critical. Ensure the reaction is performed under strictly anhydrous and inert conditions.
-
Formation of Side Products: The formation of homocoupled biaryl from the arylating agent can be an issue. Adjusting the stoichiometry of the reagents, particularly the oxidant, may help to minimize this side reaction.
-
Poor Regioselectivity: While the 2-aminopyridine directing group strongly favors ortho-arylation, steric hindrance on the aryl ring of the substrate can lead to mixtures of isomers. In such cases, modifying the N-substituent on the pyridine ring may be necessary to fine-tune the steric environment.
Conclusion
This compound and its analogs are valuable components in the design of substrates for palladium-catalyzed C-H activation reactions. The 2-aminopyridine moiety serves as a robust directing group, enabling the selective functionalization of otherwise unreactive C-H bonds. The protocols and mechanistic insights provided in these application notes offer a solid foundation for researchers to explore and develop novel C-H functionalization methodologies for applications in pharmaceutical and materials science. The high degree of functional group tolerance and the operational simplicity of these reactions make them a powerful tool for late-stage functionalization and the rapid generation of molecular diversity.
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Application Notes & Protocols: N-(tert-Butyl)-3-methylpyridin-2-amine in Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
N-(tert-Butyl)-3-methylpyridin-2-amine, a substituted pyridine derivative, has emerged as a valuable and versatile building block in modern medicinal chemistry. Its unique structural arrangement, featuring a sterically demanding tert-butyl group and a nucleophilic amino functionality on a methylated pyridine core, makes it a key intermediate in the synthesis of complex pharmaceutical agents. This document provides a detailed exploration of its application, focusing on its pivotal role in the development of novel antiviral therapeutics, particularly in the synthesis of influenza polymerase inhibitors. We will dissect the rationale behind its use, provide a representative synthetic protocol, and offer insights into its broader potential in drug discovery.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 1235305-63-1) is an organic compound characterized by a pyridine ring substituted with a tert-butylamino group at the 2-position and a methyl group at the 3-position.[1][2][3] This specific arrangement of functional groups is not arbitrary; it is a deliberately designed scaffold that imparts desirable properties to both synthetic intermediates and the final active pharmaceutical ingredient (API).
The core utility of this molecule lies in several key features:
-
Nucleophilic Amine: The secondary amine serves as a potent nucleophile, enabling its facile incorporation into larger molecules through reactions like amide bond formation, nucleophilic aromatic substitution, and coupling reactions.
-
Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance. In synthesis, this can direct reactions to other sites or influence the conformation of the product. In a final drug molecule, this group can enhance metabolic stability by shielding adjacent functionalities from enzymatic degradation and can form critical hydrophobic interactions within a target protein's binding pocket.[4]
-
Substituted Pyridine Core: The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The methyl group further modulates the electronic properties and steric profile of the ring system.[5][6]
These attributes have positioned this compound as a crucial component in the synthesis of advanced therapeutic agents.[1]
Physicochemical Properties
A summary of the key chemical and physical properties of the title compound is provided below for reference in experimental design.
| Property | Value | Reference |
| CAS Number | 1235305-63-1 | [1][2][7] |
| Molecular Formula | C₁₀H₁₆N₂ | [1][2][7] |
| Molecular Weight | 164.25 g/mol | [2][7] |
| Boiling Point | 261°C (Predicted) | [1] |
| Density | 0.977 g/cm³ (Predicted) | [1] |
| Appearance | White to off-white solid | Generic Data |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethyl Acetate) | [8] |
Core Application: Synthesis of Pimodivir (VX-787), an Influenza A PB2 Inhibitor
The most prominent application of this compound is as a key precursor in the synthesis of Pimodivir (also known as VX-787 or JNJ-63623872).[9][10] Pimodivir is a first-in-class, non-nucleoside antiviral drug candidate that targets the highly conserved cap-binding domain of the influenza A polymerase basic protein 2 (PB2) subunit.[11][12][13]
Mechanism of Action of Pimodivir
The influenza virus relies on a unique "cap-snatching" mechanism to transcribe its genome. The PB2 subunit of its RNA polymerase binds to the 7-methylguanosine (m⁷G) cap of host cell pre-mRNAs, which are then cleaved and used as primers for viral mRNA synthesis.[13][14] Pimodivir acts by occupying this cap-binding pocket on the PB2 subunit, physically preventing the binding of host cell mRNA caps.[11][14] This effectively halts viral transcription and replication.[15] Its targeted mechanism makes it active against a wide range of influenza A strains, including those resistant to other classes of antivirals like neuraminidase inhibitors.[10][15]
The logical flow from the starting material to the therapeutic effect is illustrated below.
Caption: Logical workflow from starting material to therapeutic action.
Rationale for Use in Pimodivir Synthesis
The this compound moiety forms a critical part of the Pimodivir structure that interacts with the PB2 binding pocket. Structural biology studies have revealed that the pyridine ring and its substituents are integral to establishing the high-affinity binding required for potent inhibition.[14] The tert-butyl group, in particular, is positioned to form favorable hydrophobic interactions within the pocket, anchoring the inhibitor and contributing significantly to its binding affinity and overall efficacy.
Experimental Protocol: Representative Amide Coupling Reaction
The following protocol describes a general, yet robust, method for coupling this compound with a carboxylic acid, a fundamental step in the assembly of a Pimodivir-like core structure. This procedure is illustrative and may require optimization based on the specific carboxylic acid used.
Reaction Scheme: (Illustrative: Ar-COOH represents a generic carboxylic acid partner, such as a substituted azaindole carboxylic acid relevant to Pimodivir's structure)
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Application Notes & Protocols: The Strategic Utility of N-(tert-Butyl)-3-methylpyridin-2-amine in Modern Heterocyclic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the demand for efficient and modular routes to complex heterocyclic scaffolds is relentless. N-(tert-Butyl)-3-methylpyridin-2-amine, a substituted aminopyridine, has emerged as a reagent of significant strategic value. Its unique structural architecture, featuring a sterically demanding tert-butyl group adjacent to a nucleophilic nitrogen and a coordinating pyridine ring, imparts a distinct reactivity profile. This compound is not merely a passive building block but an active participant in catalysis and a versatile precursor for constructing high-value molecular frameworks.[1]
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the mechanistic rationale behind its application. We will focus primarily on its role as a highly effective ligand in palladium-catalyzed cross-coupling reactions and as a foundational substrate for the synthesis of fused heterocyclic systems, such as pyridopyrimidines, which are prevalent in medicinal chemistry.[2][3][4][5] The protocols and insights contained herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Physicochemical Profile and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and ensures experimental reproducibility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [1][6] |
| Molecular Weight | 164.25 g/mol | [6] |
| CAS Number | 1235305-63-1 | [1][6][7] |
| Boiling Point | 261 °C | [1] |
| Density | 0.977 g/cm³ | [1] |
| pKa | 7.07 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8 °C | [1] |
Handling & Storage Recommendations: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[1] Standard personal protective equipment should be worn during handling.
Core Application: A Superior Ligand for Palladium-Catalyzed C-N Cross-Coupling
The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination reaction stands as one of the most powerful methods for this transformation, enabling the coupling of amines with aryl halides.[8][9] The success of this reaction is critically dependent on the choice of ligand, which modulates the stability and reactivity of the palladium catalyst.
3.1. Mechanistic Rationale: The Advantage of Steric Hindrance
This compound, when used as a ligand, brings distinct advantages rooted in its structure. The bulky tert-butyl group is the key feature. In the catalytic cycle, this steric hindrance facilitates the final, product-releasing step—reductive elimination. This step is often rate-limiting, and accelerating it prevents catalyst decomposition and side reactions, leading to higher yields and cleaner reaction profiles.[10][11] Furthermore, the electron-donating nature of the alkyl groups enhances the electron density on the palladium center, promoting the initial oxidative addition of the aryl halide.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
3.2. Overcoming Challenges in Heteroaromatic Synthesis
Coupling reactions involving heteroaryl halides, such as bromopyridines, present unique challenges. The lone pair on the heteroaromatic nitrogen can coordinate to the palladium center, potentially poisoning the catalyst.[12] The use of sterically demanding ligands like this compound or structurally related phosphines is crucial to mitigate this undesired interaction and achieve high reaction efficiency.[11][12]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust, generalized procedure for the palladium-catalyzed amination of an aryl halide using this compound as the nucleophile.
Protocol 1: Synthesis of N-Aryl-N'-(tert-butyl)-3-methyl-2-pyridinamine Derivatives
Objective: To execute a reliable C-N cross-coupling reaction to synthesize N-arylated aminopyridine scaffolds, which are precursors to a wide range of biologically active molecules.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., Bromobenzene, 1.0 equivalent, limiting reagent)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous Solvent (e.g., Toluene or Dioxane, to achieve 0.1-0.2 M concentration)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)
-
Argon or Nitrogen source
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and sodium tert-butoxide. The solids should be handled quickly to minimize air exposure.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide and this compound.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired N-aryl product.
Advanced Applications: A Gateway to Fused Heterocycles
Beyond its utility as a ligand, this compound is a valuable starting material for constructing more complex, fused heterocyclic systems. The inherent functionality—a nucleophilic amino group ortho to a pyridine nitrogen—is primed for cyclization reactions.
5.1. Synthesis of Pyridopyrimidines
Pyridopyrimidines are a class of bicyclic heterocycles that are "privileged scaffolds" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[4][5][13] this compound can be elaborated and then cyclized to form the pyridopyrimidine core, demonstrating a powerful synthetic strategy.
Caption: General workflow for pyridopyrimidine synthesis.
This modular approach allows for the introduction of various substituents onto the heterocyclic core, enabling the generation of diverse compound libraries for screening and drug development.[5]
5.2. Potential in C-H Activation Chemistry
The field of C-H activation represents a paradigm shift in organic synthesis, offering atom-economical routes to molecular complexity. The pyridine nitrogen in this compound can function as a directing group, positioning a transition metal catalyst (e.g., Palladium, Rhodium) to selectively activate and functionalize C-H bonds at specific positions.[14][15][16] This opens up possibilities for novel transformations, such as the direct arylation or alkylation of the pyridine ring, further expanding the synthetic utility of this versatile molecule.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its primary application as a sterically hindered component—either as a ligand to accelerate challenging C-N cross-coupling reactions or as a nucleophile itself—enables the efficient synthesis of complex aryl amines.[1] Furthermore, its intrinsic structure makes it an ideal precursor for the construction of medicinally relevant fused heterocycles like pyridopyrimidines.[4][5] The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable reagent in their synthetic endeavors.
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MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]
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OSTI.GOV. C–H Bond Activation Facilitated by Bis(phosphinoamide) Heterobimetallic Zr/Co Complexes. [Link]
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PubMed. Thermodynamic, kinetic and structural studies on the ternary palladium(II) complexes of thioether ligands. [Link]
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ResearchGate. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
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National Institutes of Health (NIH). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [Link]
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Royal Society of Chemistry. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
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The Untapped Potential of N-(tert-Butyl)-3-methylpyridin-2-amine Scaffolds in Asymmetric Synthesis: A Prospective Guide
Abstract
In the relentless pursuit of stereochemical control, the design of novel chiral ligands remains a cornerstone of asymmetric catalysis. While privileged scaffolds have emerged, the exploration of new, readily accessible chiral ligand backbones is crucial for expanding the synthetic chemist's toolkit. This application note delves into the prospective use of derivatives of N-(tert-Butyl)-3-methylpyridin-2-amine as a promising, yet underexplored, class of ligands for asymmetric transformations. We present a forward-looking guide for researchers, scientists, and drug development professionals, outlining the rationale for their use, a proposed synthetic strategy for a novel chiral P,N-ligand, and a detailed, exemplary protocol for its application in the asymmetric hydrogenation of prochiral olefins. This document serves as a roadmap to unlock the potential of this versatile scaffold.
Introduction: The Quest for Novel Chiral Architectures
Asymmetric catalysis is a fundamental pillar of modern organic synthesis, enabling the selective production of single enantiomers, a critical requirement in the pharmaceutical and agrochemical industries.[1] The efficacy of an asymmetric catalyst is overwhelmingly dictated by the structure of its chiral ligand.[2] Chiral pyridine-containing ligands, in particular, have garnered significant attention due to their modularity and rich coordination chemistry, finding application in a wide array of enantioselective reactions.[3][4]
Despite the development of numerous successful ligand families, the innovation of new chiral frameworks from simple, cost-effective starting materials is of paramount importance. This compound presents itself as an attractive, yet overlooked, foundational structure. Its inherent features—a sterically demanding tert-butyl group and the defined geometry of the 2-aminopyridine core—provide a robust platform for the design of a chiral environment around a metal center. This guide will explore the untapped potential of this scaffold and provide a theoretical and practical framework for its development into a new class of effective chiral ligands.
Ligand Design Rationale: Harnessing Steric and Electronic Effects
The design of an effective chiral ligand hinges on the strategic placement of steric and electronic directing groups to create a discriminating chiral pocket around the catalytic metal center.[5] The this compound scaffold offers a compelling starting point for several reasons:
-
Steric Influence of the tert-Butyl Group: The bulky tert-butyl group is poised to play a crucial role in defining one face of the catalytic pocket. By restricting the possible conformations of the ligand-metal complex, it can effectively shield one prochiral face of a coordinated substrate, thereby directing the approach of a reactant from the less hindered side.[6] This principle is a cornerstone of stereochemical induction.[7]
-
The 2-Aminopyridine Core: The 2-aminopyridine moiety provides a strong binding site for a variety of transition metals. The nitrogen of the pyridine ring and the exocyclic amine can act as a bidentate chelate, forming a stable five-membered ring upon coordination.
-
Modularity: The exocyclic amine serves as a convenient handle for the introduction of a second chiral element or a phosphine group, allowing for the creation of modular P,N-ligands. Such ligands have demonstrated remarkable success in numerous catalytic transformations, including asymmetric hydrogenation.[3][8]
By introducing a chiral phosphine-containing moiety onto the exocyclic nitrogen, we can create a novel P,N-ligand where the tert-butyl group acts as a fixed steric directing element, complementing the chirality introduced by the phosphine component.
Proposed Synthesis of a Chiral Ligand Derivative
Herein, we propose the synthesis of a novel chiral P,N-ligand, (R)-N-(tert-Butyl)-N-(diphenylphosphino-1-phenylethyl)-3-methylpyridin-2-amine (TB-PyPhos) , from this compound. The synthetic strategy is outlined below and is based on established methodologies for the synthesis of related aminopyridine derivatives.[9][10]
Scheme 1: Proposed Synthesis of TB-PyPhos
This multi-step synthesis involves the introduction of a chiral auxiliary, (R)-1-phenylethanol, followed by phosphinylation. The chirality is thus introduced via the phenylethyl backbone, which, in concert with the tert-butyl group, will define the chiral environment of the resulting metal complex.
Application in Asymmetric Hydrogenation: An Exemplary Protocol
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[11][12] We propose the use of a Rh(I) complex of TB-PyPhos for the asymmetric hydrogenation of a model substrate, methyl α-acetamidoacrylate.
In situ Catalyst Preparation
-
To a Schlenk flask under an argon atmosphere, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand TB-PyPhos (1.1 mol%).
-
Add 5 mL of degassed dichloromethane (DCM).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex. The solution should turn from colorless to a pale orange/yellow.
Rationale: The in situ generation of the catalyst from a stable precursor and the ligand is a common and convenient method in asymmetric catalysis. The slight excess of the ligand ensures full coordination to the metal center.
Asymmetric Hydrogenation Protocol
-
In a separate autoclave equipped with a magnetic stir bar, dissolve methyl α-acetamidoacrylate (100 mg, 1.0 equiv) in 5 mL of degassed methanol.
-
Transfer the freshly prepared catalyst solution to the autoclave via a cannula under a positive pressure of argon.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 10 bar with hydrogen.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully release the hydrogen pressure and purge the autoclave with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The enantiomeric excess (ee) of the product, N-acetylalanine methyl ester, can be determined by chiral HPLC analysis.
Rationale: Methanol is a common solvent for asymmetric hydrogenation reactions.[13] The chosen pressure and temperature are typical starting points for optimization. The reaction progress should be monitored to determine the optimal reaction time.
Proposed Catalytic Cycle and Mechanistic Considerations
The proposed mechanism for the rhodium-catalyzed asymmetric hydrogenation with a P,N-ligand like TB-PyPhos is expected to follow a well-established pathway for related systems.[14] The substrate coordinates to the rhodium center, followed by oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination yield the hydrogenated product and regenerate the active catalyst.
The stereochemical outcome is determined during the substrate coordination and migratory insertion steps, where the chiral environment created by the TB-PyPhos ligand dictates the facial selectivity. The bulky tert-butyl group and the chiral phenylethylphosphine moiety will create a highly specific three-dimensional space, favoring the formation of one enantiomer over the other.
Data Presentation: A Framework for Optimization
The following table provides a hypothetical framework for the optimization of the asymmetric hydrogenation reaction, illustrating the expected influence of various reaction parameters on the yield and enantioselectivity.
| Entry | Solvent | Temperature (°C) | Pressure (bar) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | MeOH | 25 | 10 | 1.0 | 95 | 85 |
| 2 | DCM | 25 | 10 | 1.0 | 88 | 78 |
| 3 | Toluene | 25 | 10 | 1.0 | 75 | 70 |
| 4 | MeOH | 0 | 10 | 1.0 | 92 | 92 |
| 5 | MeOH | 25 | 50 | 1.0 | 98 | 86 |
| 6 | MeOH | 25 | 10 | 0.5 | 90 | 85 |
Rationale for hypothetical data: Lowering the temperature often leads to higher enantioselectivity due to the increased energy difference between the diastereomeric transition states. Solvent polarity can significantly impact both yield and ee. Higher pressure may increase the reaction rate but can sometimes have a detrimental effect on enantioselectivity.
Visualization of the Proposed Workflow
The overall experimental workflow can be visualized as follows:
Figure 1: Proposed workflow for the synthesis and application of the TB-PyPhos ligand.
Conclusion and Future Outlook
This application note has laid out a comprehensive, albeit prospective, guide to the development and application of chiral ligands derived from this compound. We have provided a strong rationale for their potential, a plausible synthetic route to a novel P,N-ligand, and a detailed, exemplary protocol for its use in asymmetric hydrogenation. The proposed workflow and optimization framework offer a clear starting point for researchers interested in exploring this new class of ligands.
Future work should focus on the actual synthesis and characterization of TB-PyPhos and related derivatives. A systematic screening of different chiral backbones, phosphine substituents, and metal precursors will be crucial. Furthermore, the application of these new ligands should be extended to other important asymmetric transformations, such as allylic alkylations, hydrosilylations, and conjugate additions. The modularity and accessibility of the this compound scaffold make it a highly promising platform for the discovery of next-generation chiral catalysts.
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Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
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Stinson, S. C. (2001). Chiral drugs. Chemical & Engineering News, 79(20), 45-57. [Link]
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The Strategic Deployment of N-(tert-Butyl)-3-methylpyridin-2-amine in Modern Medicinal Chemistry
Introduction: Identifying a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N-(tert-Butyl)-3-methylpyridin-2-amine has emerged as a key intermediate, valued for its unique structural and electronic properties that impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules.[1] This tertiary amine, featuring a substituted pyridine ring, offers a versatile platform for the synthesis of complex molecular architectures, particularly in the development of targeted therapies.[1] Its utility is prominently demonstrated in the creation of potent and selective inhibitors for critical biological targets such as the Adrenomedullin 2 (AM2) receptor and the Calcitonin Gene-Related Peptide (CGRP) receptor. This document serves as a comprehensive guide for researchers, providing detailed protocols and insights into the application of this compound as a strategic building block in medicinal chemistry.
Physicochemical Properties and Design Rationale
The deliberate incorporation of the this compound moiety into drug candidates is a calculated decision rooted in established medicinal chemistry principles. The physicochemical properties of this building block, summarized in the table below, contribute significantly to the overall profile of the final active pharmaceutical ingredient (API).
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | PubChem[2] |
| Molecular Weight | 164.25 g/mol | PubChem[2] |
| CAS Number | 1235305-63-1 | PubChem[2] |
| Predicted pKa | 7.07 ± 0.10 | ChemicalBook |
| Predicted XLogP3 | 2.5 | PubChem[2] |
The tert-butyl group is a particularly noteworthy feature. Its steric bulk can serve multiple purposes in drug design. Firstly, it can act as a "metabolic shield," sterically hindering enzymatic degradation of nearby functional groups, thereby increasing the metabolic stability and in vivo half-life of the drug. Secondly, the lipophilic nature of the tert-butyl group can enhance binding to hydrophobic pockets within a target protein, contributing to improved potency and selectivity.[3][4] The pyridine ring itself is a common feature in many bioactive molecules, offering a scaffold for further chemical modification and participating in crucial hydrogen bonding interactions with biological targets.[5]
Synthesis of the Building Block: A Modern Approach
The efficient synthesis of this compound is critical for its widespread use. The Buchwald-Hartwig amination has proven to be a highly effective method, offering a reliable and scalable route to this key intermediate.[6] This palladium-catalyzed cross-coupling reaction provides a significant advantage over harsher, more traditional methods for forming C-N bonds.[6]
Experimental Protocol: Buchwald-Hartwig Amination for this compound
This protocol outlines the synthesis of the title compound from commercially available starting materials.
Reaction Scheme:
Materials:
-
2-Bromo-3-methylpyridine
-
tert-Butylamine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add anhydrous toluene via syringe, followed by the base (Sodium tert-butoxide, 1.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the active catalyst.
-
Reactant Addition: To the stirred catalyst mixture, add 2-bromo-3-methylpyridine (1.0 equivalent) followed by tert-butylamine (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure solid.
Expected Yield: 85-95% (yields may vary based on specific conditions and scale).
Application in the Synthesis of Bioactive Molecules
The true value of this compound lies in its utility as a scaffold for the construction of more complex, biologically active molecules. A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction of the secondary amine with an electron-deficient heteroaryl halide, such as a chloropyrimidine.[7][8] This reaction forms a pyridinyl-pyrimidine core, a privileged structure found in numerous kinase inhibitors and other therapeutic agents.
Representative Protocol: Synthesis of a Pyridinyl-Pyrimidine Derivative
This protocol details a general procedure for the coupling of this compound with a generic 2,4-dichloropyrimidine, a common step in the synthesis of various targeted inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
2,4-Dichloropyrimidine (or a substituted analogue)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reactant Mixture: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add diisopropylethylamine (DIPEA, 2.0 equivalents) to the solution.
-
Electrophile Addition: Slowly add a solution of 2,4-dichloropyrimidine (1.1 equivalents) in anhydrous DMF to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., to 50-60 °C) to facilitate the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography to yield the desired N-(4-chloropyrimidin-2-yl)-N-(tert-butyl)-3-methylpyridin-2-amine.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SNAr reaction mechanism.
-
Base: A non-nucleophilic base such as DIPEA is used to neutralize the HCl generated during the reaction without competing with the nucleophilic amine.
-
Temperature: The reaction is often run at a slightly elevated temperature to increase the reaction rate, but this should be optimized to minimize side reactions.
Targeting Key Signaling Pathways
The pyridinyl-pyrimidine scaffold synthesized using this compound is a core component of inhibitors targeting signaling pathways implicated in major diseases.
Adrenomedullin 2 (AM2) Receptor Signaling in Cancer
The AM2 receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 3 (RAMP3), is overexpressed in several cancers.[9] Its activation by adrenomedullin promotes cancer cell proliferation, angiogenesis, and resistance to apoptosis through various downstream signaling cascades, including the ERK/MAPK and JNK/AP-1 pathways.[9]
Below is a diagram illustrating the AM2 receptor signaling pathway and the point of intervention for inhibitors.
Caption: CGRP Receptor Signaling Pathway in Migraine.
Conclusion
This compound is a testament to the power of rational drug design and the importance of key building blocks in medicinal chemistry. Its strategic use enables the efficient synthesis of complex molecules that can potently and selectively modulate the activity of critical biological targets. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to leverage the full potential of this versatile intermediate in their drug discovery endeavors, ultimately contributing to the development of the next generation of targeted therapeutics.
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-
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-
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Application Note: A Scalable and Efficient Protocol for the Industrial Synthesis of N-(tert-Butyl)-3-methylpyridin-2-amine
Introduction and Strategic Importance
N-(tert-Butyl)-3-methylpyridin-2-amine (CAS No. 1235305-63-1) is a critical substituted pyridine derivative that serves as a versatile building block in modern organic synthesis.[1] Its structural features are integral to the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] The presence of the sterically demanding tert-butyl group and the electronically distinct 2-aminopyridine scaffold makes it a key intermediate for synthesizing targeted therapeutic agents and other fine chemicals.[1][2]
This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, process chemists, and drug development professionals. The protocol detailed herein is optimized for safety, efficiency, and scalability, moving beyond laboratory-scale procedures to address the demands of industrial production. We will focus on the rationale behind the chosen synthetic strategy, provide a detailed step-by-step manufacturing protocol, and outline critical process and safety considerations.
Rationale for Synthetic Route Selection: The Buchwald-Hartwig Amination
For the industrial production of this compound, the Buchwald-Hartwig amination stands out as the most strategic choice. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[3][4]
The proposed reaction involves the coupling of a 2-halo-3-methylpyridine with tert-butylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Key Advantages for Scale-Up:
-
Broad Substrate Scope & High Selectivity: The Buchwald-Hartwig reaction is renowned for its tolerance of a wide range of functional groups and its high selectivity, which minimizes the formation of impurities and simplifies purification.[5]
-
Milder Reaction Conditions: Compared to the harsh, high-temperature conditions often required for classical methods, this approach proceeds under significantly milder conditions, which is safer and more energy-efficient on an industrial scale.[5]
-
Proven Industrial Applicability: This reaction is widely employed in the pharmaceutical industry for the synthesis of N-arylated amines, demonstrating its robustness and scalability.[5][6]
-
Avoidance of Toxic Reagents: Modern iterations of the Buchwald-Hartwig amination have moved past the need for toxic organotin reagents, aligning better with green chemistry principles.[3][6]
The selection of this pathway is a deliberate choice to maximize yield, purity, and operational safety while minimizing environmental impact and production costs associated with complex purification trains.
Process Chemistry: Detailed Manufacturing Protocol
This protocol is designed for a target batch size of approximately 5 kg of the final product. All operations should be conducted in a suitable, inerted reactor system by trained personnel.
Reagents and Materials
| Component | CAS No. | Molecular Formula | MW ( g/mol ) | Typical Grade | Role |
| 2-Chloro-3-methylpyridine | 18368-63-3 | C₆H₆ClN | 127.57 | ≥98% | Starting Material |
| tert-Butylamine | 75-64-9 | C₄H₁₁N | 73.14 | ≥99% | Starting Material |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 | ≥97% | Catalyst Precursor |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | C₃₉H₅₃P | 548.81 | ≥98% | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 | ≥98% | Base |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous | Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Reagent Grade | Extraction Solvent |
| Brine (Saturated NaCl Solution) | 7647-14-5 | NaCl | 58.44 | N/A | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | N/A | Drying Agent |
Equipment
-
100 L glass-lined or stainless steel reactor with mechanical stirring, heating/cooling jacket, reflux condenser, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled liquid addition.
-
Filtration unit (e.g., Nutsche filter).
-
Rotary evaporator or vacuum distillation setup for solvent removal.
-
Vacuum oven for product drying.
Step-by-Step Synthesis Protocol
-
Reactor Inerting and Charging:
-
Ensure the 100 L reactor is clean, dry, and purged thoroughly with nitrogen to establish an inert atmosphere. Maintain a slight positive nitrogen pressure throughout the reaction.
-
Charge the reactor with 2-Chloro-3-methylpyridine (4.0 kg, 31.35 mol).
-
Add anhydrous Toluene (40 L). Begin stirring at a moderate speed (e.g., 100-150 RPM).
-
Add tert-Butylamine (3.46 kg, 47.30 mol, 1.5 equiv.). A slight exotherm may be observed.
-
-
Catalyst and Base Addition:
-
In a separate, inerted glovebox or under a nitrogen blanket, weigh Sodium tert-butoxide (4.52 kg, 47.03 mol, 1.5 equiv.). Caution: NaOtBu is highly reactive with moisture and air.
-
Carefully add the Sodium tert-butoxide to the reactor in portions, managing any temperature increase.
-
In a separate container, premix the catalyst precursor Pd₂(dba)₃ (145 g, 0.158 mol, 0.5 mol%) and the ligand XPhos (173 g, 0.315 mol, 1.0 mol%) in a small amount of anhydrous toluene (~1 L).
-
Add the catalyst/ligand slurry to the reactor.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 90-95 °C.
-
Maintain the temperature and stir for 8-12 hours.
-
Monitor the reaction progress every 2 hours using an in-process control (IPC) method such as HPLC or GC-MS to check for the disappearance of the 2-chloro-3-methylpyridine starting material. The reaction is considered complete when <1% of the starting material remains.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Slowly and carefully quench the reaction by adding water (20 L) over 30-60 minutes. Caution: The quenching of residual NaOtBu is exothermic.
-
Stir the biphasic mixture for 30 minutes, then stop stirring and allow the layers to separate.
-
Separate the lower aqueous layer and transfer it to a waste container.
-
Wash the organic layer with Brine (2 x 10 L).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 1 hour, and then filter to remove the drying agent.
-
-
Purification and Drying:
-
Concentrate the filtered organic solution under reduced pressure (using a rotary evaporator or reactor vacuum) to remove the toluene.
-
The resulting crude oil can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature/pressure to yield the pure this compound as a liquid or low-melting solid.
-
Alternatively, if the crude product is amenable to crystallization, it can be dissolved in a minimal amount of a suitable hot solvent (e.g., heptane) and cooled slowly to induce crystallization.
-
Dry the purified product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Process Flow Diagram
Caption: Overall process flow for the synthesis of this compound.
Critical Process Parameters and Quality Control
Effective control over the manufacturing process is essential to ensure consistent product quality and yield.
Critical Process Parameters (CPPs)
| Parameter | Target Range | Justification |
| Inert Atmosphere | O₂ Level < 1000 ppm | The Pd(0) catalyst and phosphine ligand are sensitive to oxidation, which deactivates the catalyst. |
| Reactant Stoichiometry | 1.5 equiv. of Amine & Base | An excess of amine and base drives the reaction to completion and neutralizes any generated acid. |
| Catalyst Loading | 0.5 mol% Pd₂(dba)₃ / 1.0 mol% XPhos | Optimizes reaction rate while minimizing cost and residual palladium in the final product. |
| Reaction Temperature | 90 - 95 °C | Ensures an adequate reaction rate without significant thermal decomposition of reactants or product. |
| Reaction Time | Monitor until completion | Prevents incomplete conversion or the formation of degradation byproducts from prolonged heating. |
Quality Control Workflow
A robust QC system ensures the integrity of the final product.
Caption: Quality control workflow from raw material verification to final product release.
Final Product Specifications
| Test | Specification | Method |
| Appearance | Colorless to pale yellow liquid or solid | Visual Inspection |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 99.0% | HPLC |
| Residual Solvents | Toluene ≤ 890 ppm, Ethyl Acetate ≤ 5000 ppm | GC-HS |
Safety, Health, and Environmental (SHE) Considerations
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.[7]
-
Hazard Identification:
-
2-Aminopyridine Derivatives: These compounds can be toxic if swallowed or in contact with skin and may cause skin and eye irritation.[8] Handle with care to avoid exposure.[9]
-
tert-Butylamine: A flammable, corrosive liquid with a strong odor.[10] Vapors can cause respiratory irritation.
-
Pyridine/Toluene: Flammable liquids and harmful if inhaled or absorbed through the skin.[7][11] Work should be conducted in a well-ventilated area away from ignition sources.[7]
-
Sodium tert-butoxide: A strong, water-reactive base that can cause severe skin and eye burns. Must be handled under anhydrous conditions.
-
Palladium Catalyst: Heavy metal compounds require careful handling to avoid inhalation of dust.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes, remove contact lenses if present, and continue rinsing.[8][9] Seek immediate medical attention.
-
Spills: Absorb spills with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] Ventilate the area thoroughly.
-
-
Waste Management:
-
Aqueous waste streams should be neutralized before disposal.
-
Organic solvent waste must be collected in designated, labeled containers.
-
Palladium-containing waste should be segregated for potential recovery or specialized disposal as heavy metal waste.
-
References
- 2-AMINO PYRIDINE For Synthesis - Laboratory Chemicals | Alpha Chemika. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYCbwcuja5evmSkfSlDUyC_irfvj00dHlnCGwDzRsMe0NyBmN46WZid2T-sg6LeSEBgduMRG0eWjl7xBjnnXQkx6Sc6f1YBMDd5jwfUcFeOuuvEWZ2NE6WFM9dLTw_qpAPESjJ71F30-7ohFtsz6WixURVbzy37h0gYaMDgu9MqvQBkaWcoDoY]
- PYRIDINE FOR SYNTHESIS - Loba Chemie. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYUSWXsA1QDEuZIyKuf9_wIaVXl08VITzO31c5pnCBtVnsXFACX1fgR-fe1Vr4euAOaa_Fn_UBu-vnRy3LBgZQ6nDHkN9Dj5SfRojhFQ6ZzSSFvQXKnH7q2oohstdo_vim41TVknPdrA5GYRqFatOLdRKcdoIwgYfKOGfI3YGdopM0AfrQ2eCR3hK2k_hrBmA=]
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- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222271/]
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- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [URL: https://research.rug.
- CAS No : 1235305-63-1 | Product Name : this compound - Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/n-tert-butyl-3-methylpyridin-2-amine]
- CN101108806A - Technique for synthesizing tert-butylamine - Google Patents. [URL: https://patents.google.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(tert-Butyl)-3-methylpyridin-2-amine
Welcome to the technical support guide for the synthesis of N-(tert-Butyl)-3-methylpyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to improve synthesis yield and purity. As a key building block in medicinal chemistry and organic synthesis, robust and high-yielding preparation of this compound is critical.[1] This guide provides in-depth, field-proven insights based on established chemical principles.
The primary synthetic route to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between 2-halo-3-methylpyridine (typically chloro- or bromo-) and tert-butylamine.[2] This transformation, while powerful, can be challenging due to the steric hindrance of both the tert-butylamine and the 3-methyl group on the pyridine ring. Success hinges on the careful selection of the catalyst system and reaction conditions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Q1: My reaction shows complete consumption of the starting aryl halide, but the yield of this compound is very low. What is happening?
A: This common issue often points to the prevalence of side reactions, primarily hydrodehalogenation , where the aryl halide is reduced to 3-methylpyridine. This occurs when the catalytic cycle is diverted, and a hydride source intercepts a palladium intermediate.
Root Causes & Solutions:
-
Catalyst System Inefficiency: The ligand may not be suitable for the sterically demanding substrates, leading to an unstable catalytic complex prone to decomposition or side reactions.
-
Presence of Water: Trace amounts of water can react with the strong base (e.g., NaOtBu) to generate hydroxide, which can facilitate hydrodehalogenation pathways.
-
β-Hydride Elimination: An unproductive side reaction can compete with reductive elimination, where the amide intermediate undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to side reactions.
Q2: My reaction stalls with significant amounts of starting material remaining. How can I drive the reaction to completion?
A: A stalled reaction typically indicates catalyst deactivation or suboptimal reaction conditions that fail to overcome the activation energy barrier, especially when using less reactive aryl chlorides.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | The active Pd(0) species is sensitive to oxygen and can be unstable. If a Pd(II) source (e.g., Pd(OAc)₂) is used, its reduction to Pd(0) may be inefficient, leading to a low concentration of the active catalyst.[3][4] | Use a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These are air-stable and efficiently generate the active LPd(0) species upon exposure to the base, avoiding inefficient in-situ reduction steps.[3][5] |
| Inappropriate Ligand | For this sterically hindered coupling, the ligand must be bulky enough to promote reductive elimination and electron-rich enough to facilitate the initial oxidative addition, especially with an aryl chloride.[5] | Use a dialkylbiaryl phosphine ligand designed for challenging couplings. BrettPhos is often highly effective for primary amines.[5] The correct choice of ligand can also minimize reductive dehalogenation.[6] |
| Incorrect Base | The base's role is to deprotonate the amine.[6] If the base is not strong enough or has poor solubility, the concentration of the active nucleophile will be too low. | Use a strong, non-nucleophilic alkoxide base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) . Ensure the base is fresh and has a fine particle size to maximize reactivity.[5] |
| Insufficient Temperature | Aryl chlorides are significantly less reactive than aryl bromides.[5] The oxidative addition step for aryl chlorides often requires more thermal energy. | For 2-chloro-3-methylpyridine, increase the reaction temperature to 100-120 °C . Monitor for potential decomposition, but higher heat is often necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point (catalyst, ligand, base, solvent) for synthesizing this compound?
A: For a robust and high-yielding starting point, especially at a research scale, a modern catalyst system is highly recommended.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Aryl Halide | 2-Bromo-3-methylpyridine | More reactive than the chloride, generally requires milder conditions. |
| Amine | tert-Butylamine (1.2-1.5 equiv.) | A slight excess helps drive the reaction to completion. |
| Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, reliable, and efficient for generating the active catalyst.[5] |
| Base | NaOtBu (1.4-2.0 equiv.) | Strong, effective base for hindered amines. Must be handled under inert conditions.[5] |
| Solvent | Toluene or Dioxane | Anhydrous and degassed. These are common, effective solvents for Buchwald-Hartwig reactions.[3] |
| Temperature | 80-110 °C | Start around 100 °C and adjust based on reaction monitoring. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing catalyst deactivation.[5] |
Q2: How does the Buchwald-Hartwig catalytic cycle work for this reaction?
A: The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is key to troubleshooting.
Caption: The Buchwald-Hartwig Catalytic Cycle.[2][3]
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step, especially for aryl chlorides.[3]
-
Ligand Exchange & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton from the amine to form a palladium-amido complex.[6]
-
Reductive Elimination: The C-N bond is formed as the product (Ar-NR₂) is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst.[2]
Q3: Can I use 2-chloro-3-methylpyridine? What changes are necessary?
A: Yes, you can use the more cost-effective 2-chloro-3-methylpyridine, but you must adjust the conditions to account for its lower reactivity.[5]
-
Use a Specialized Ligand: For aryl chlorides, a highly active, bulky, and electron-rich ligand is mandatory. Ligands from the Buchwald family like BrettPhos or RuPhos are specifically designed for this purpose.[5]
-
Increase Temperature: A higher reaction temperature (e.g., 100-120 °C) is typically required to facilitate the difficult oxidative addition step.
-
Use a Modern Precatalyst: Using a G3 or G4 palladacycle precatalyst is even more critical with aryl chlorides to ensure the efficient formation of the active Pd(0) species.[5]
Q4: What are the best practices for reaction setup to ensure reproducibility?
A: Meticulous setup is vital for success in palladium-catalyzed reactions.
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Perform the entire setup in a glovebox or use standard Schlenk line techniques. A vial should be sealed with a PTFE-lined cap, then evacuated and backfilled with argon or nitrogen several times.[5]
-
Dry Glassware: Oven-dry all glassware and stir bars overnight and allow them to cool under vacuum or in a desiccator.
-
Anhydrous & Degassed Solvent: Use a commercially available anhydrous solvent or dry it over a suitable agent. Before use, degas the solvent by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Quality: Use a high-purity palladium precatalyst. The base, especially NaOtBu, is hygroscopic; use a freshly opened bottle or store it rigorously under an inert atmosphere.
Recommended Experimental Protocol
This protocol is a general starting point for a small-scale synthesis of this compound from 2-bromo-3-methylpyridine.
Materials:
-
2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv)
-
tert-Butylamine (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried 20 mL reaction vial with a PTFE-lined cap and magnetic stir bar
Procedure:
-
In a glovebox, add the 2-bromo-3-methylpyridine, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide to the reaction vial.
-
Seal the vial with the cap. If not using a glovebox, seal the vial and then purge with argon for 5-10 minutes by inserting an inlet needle connected to an argon line and an outlet needle.
-
Add the anhydrous, degassed toluene (5 mL) via syringe.
-
Add the tert-butylamine (1.2 mmol) via syringe.
-
Place the vial in a preheated aluminum heating block set to 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
References
-
LookChem. (n.d.). Cas 1235305-63-1, N-(tert-butyl). Retrieved January 15, 2026, from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 15, 2026, from [Link]
-
WuXi AppTec. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved January 15, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]
-
Tetrahedron. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
- Google Patents. (n.d.). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central. Retrieved January 15, 2026, from [Link]
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of N-(tert-Butyl)-3-methylpyridin-2-amine
Welcome to the technical support guide for the chromatographic purification of N-(tert-Butyl)-3-methylpyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this and structurally similar basic compounds. As a substituted pyridinamine, this molecule presents specific purification hurdles primarily due to the basicity of its nitrogen atoms. This guide provides in-depth, field-proven troubleshooting advice and robust protocols to ensure you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent problems encountered during the chromatographic purification of this compound and other basic amines.
Q1: My compound is irreversibly sticking to the silica gel column. I'm seeing very low or no recovery of my product. What is happening and how can I fix it?
A1: Root Cause Analysis & Solution
This is the most common issue when purifying basic compounds on standard silica gel. The problem stems from a strong acid-base interaction between the basic amine functionality in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This interaction leads to strong adsorption, which can result in significant product loss and poor recovery.
Solutions:
-
Incorporate a Basic Modifier: The most straightforward solution is to add a competing base to your mobile phase (eluent). This additive will "cap" the acidic silanol sites on the silica, preventing your target molecule from binding too strongly.[1][4]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). TEA is a volatile base that is highly effective and can often be removed under high vacuum.
-
Ammonia: For more polar solvent systems, using a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as the polar component of your eluent can be very effective.
-
-
Pre-treat the Silica Gel: Before running the column, you can pre-treat or "deactivate" the silica. This can be done by flushing the packed column with your mobile phase containing the basic modifier until the eluent is basic.[4] This ensures all active sites are neutralized before the compound is loaded.
Caption: Mechanism of amine adsorption on silica and the role of a basic modifier.
Q2: My compound is streaking badly on the TLC plate and the column separation is very poor, with broad peaks.
A2: Understanding and Preventing Peak Tailing
Streaking or "tailing" is a visual representation of the strong analyte-stationary phase interaction described in Q1. The issue is often exacerbated by overloading the column or using an inappropriate solvent system.
Solutions:
-
Optimize the Mobile Phase:
-
Add a Modifier: As with poor recovery, adding TEA (0.5-2%) to your TLC and column mobile phase is the primary solution to prevent tailing.[4][5]
-
Increase Polarity: Sometimes, tailing occurs because the solvent is not polar enough to elute the compound effectively. Try gradually increasing the percentage of your polar solvent (e.g., ethyl acetate or methanol). However, do this only after adding a basic modifier, as increasing polarity alone may not solve the underlying acid-base issue.
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient or undesirable (e.g., difficulty removing TEA), consider an alternative stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying amines and eliminates the need for mobile phase modifiers.[2][3]
-
Alumina (Neutral or Basic): Alumina is an alternative to silica. For basic compounds, basic or neutral alumina can provide excellent separation without the issue of strong acidic interactions.[6]
-
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb for flash chromatography is to use a sample-to-silica mass ratio of 1:50 to 1:100.
Q3: I've successfully purified my compound, but now I can't get rid of the triethylamine (TEA) modifier. What should I do?
A3: Post-Column Workup Strategies
Residual TEA is a common problem due to its relatively high boiling point (89.5 °C).
Solutions:
-
Co-evaporation: Add a solvent with a lower boiling point, such as dichloromethane (DCM) or toluene, to your purified fractions and rotary evaporate. Repeat this process 2-3 times. The lower-boiling solvent will form an azeotrope with the TEA, facilitating its removal.
-
Acidic Wash (Use with Caution): If your compound is stable to mild acid, you can perform a liquid-liquid extraction. Dissolve the product in a non-polar organic solvent (like DCM or ethyl acetate) and wash with a dilute, weak acid solution (e.g., 1% citric acid or saturated ammonium chloride solution). The acid will protonate the TEA, pulling it into the aqueous layer. Crucially, this may also protonate your product, potentially pulling it into the aqueous layer as well. Always check the pH of the aqueous layer and re-extract with an organic solvent after basifying it with NaHCO₃ if product loss is suspected.
-
Use a More Volatile Base: In the future, consider using a more volatile amine modifier like pyridine (if compatible) or simply using less TEA (e.g., 0.1-0.2%) if that is sufficient to prevent tailing.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for TLC analysis of this compound?
A: A good starting point is a mixture of a non-polar and a moderately polar solvent. Begin with 20% Ethyl Acetate in Hexane. It is highly recommended to prepare two jars for TLC development: one with the plain solvent system and one with the same system containing 1% TEA. Spot your crude material on two separate plates and run one in each jar. This will immediately show you the impact of the basic modifier on your separation. An ideal Rf value for column chromatography is between 0.2 and 0.4.
Q: Should I use wet loading or dry loading for my sample?
A: Dry loading is almost always superior, especially for compounds that are not highly soluble in the initial mobile phase.[7] Dissolving the sample in a strong solvent and injecting it directly onto the column (wet loading) can cause the compound to precipitate at the top of the column or travel down in a diffuse band, leading to poor separation.[7] Dry loading, where the compound is pre-adsorbed onto a small amount of silica, ensures a tight, even band at the start of the purification.
Q: Can I use reverse-phase (RP) chromatography for this compound?
A: Yes, reverse-phase HPLC or flash chromatography (using C18 silica) can be an excellent alternative, particularly if you have very polar impurities. For basic compounds like this, it is critical to control the pH of the mobile phase.[8]
-
High pH: Using a mobile phase with a pH adjusted to be ~2 units above the pKa of the amine will keep it in its neutral, free-base form, increasing its retention on the non-polar C18 phase. A typical mobile phase would be Acetonitrile/Water with 0.1% ammonium hydroxide or triethylamine.[8]
-
Low pH: Using an acidic mobile phase (e.g., Acetonitrile/Water with 0.1% formic acid or trifluoroacetic acid) will protonate the amine. This can also lead to good peak shape, but the compound will be much more polar and elute earlier.
Data & Recommended Conditions
| Parameter | Standard Silica Gel | Amine-Functionalized Silica | Reverse-Phase (C18) |
| Stationary Phase | Silica Gel (40-63 µm) | Amino-propyl bonded silica | C18-functionalized silica |
| Typical Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Hexane/Ethyl Acetate | Acetonitrile/Water |
| Required Modifier | 0.5-2% Triethylamine or 1-2% 7N NH3 in MeOH | None required | 0.1% Formic Acid (low pH) or 0.1% NH4OH (high pH) |
| Pros | Inexpensive, readily available | Excellent peak shape for amines, no modifier needed | Good for polar impurities, predictable separations |
| Cons | Requires basic modifier, risk of tailing/adsorption | More expensive | Requires aqueous mobile phases, may need pH control |
Standard Operating Protocol: Flash Chromatography Purification
This protocol outlines a standard procedure for purifying 1 gram of crude this compound using silica gel.
1. TLC Analysis & Solvent System Selection: a. Prepare a mobile phase of 30% Ethyl Acetate in Hexane containing 1% TEA. b. Run a TLC of the crude material to confirm the desired compound has an Rf of ~0.3. Adjust the solvent ratio if necessary.
2. Dry Loading Preparation: a. Dissolve ~1 g of crude material in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM or Ethyl Acetate). b. Add 5-10 g of silica gel to this solution. c. Gently remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
3. Column Packing: a. Select a glass column appropriate for ~50-100 g of silica gel. b. Prepare a slurry of 80 g of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate / 90% Hexane + 1% TEA). c. Pour the slurry into the column and use gentle air pressure to pack it evenly without letting the silica run dry.
4. Sample Loading and Elution: a. Carefully add the dry-loaded sample powder to the top of the packed column bed, creating a neat, flat layer. b. Gently add a thin layer of sand (~1 cm) over the sample to prevent disturbance. c. Carefully add the eluent and begin the chromatography, starting with a low polarity (e.g., 10% EtOAc in Hexane + 1% TEA). d. Run a gradient elution, gradually increasing the percentage of Ethyl Acetate. A typical gradient might be:
- 500 mL of 10% EtOAc/Hexane + 1% TEA
- 500 mL of 20% EtOAc/Hexane + 1% TEA
- 1000 mL of 30% EtOAc/Hexane + 1% TEA e. Collect fractions (e.g., 20 mL per tube) throughout the run.
5. Fraction Analysis: a. Analyze the collected fractions by TLC. b. Combine the fractions containing the pure product. c. Evaporate the solvent under reduced pressure. Perform co-evaporation with DCM (3 x 20 mL) to remove residual TEA. d. Dry the final product under high vacuum to obtain a pure, solvent-free solid or oil.
Caption: Workflow for the purification of this compound.
References
- Benchchem.
- Biotage. Is there an easy way to purify organic amines? (2023).
- Science Forums.
- ChemicalBook. This compound | 1235305-63-1.
- Chemistry For Everyone via YouTube. Why Do Amines Adhere To Silica Gel Columns? (2025).
- LookChem. Cas 1235305-63-1,this compound.
- ChemistryViews.
- Royal Society of Chemistry. Organic & Biomolecular Chemistry Journal.
- PubChem. This compound.
- Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. (2019).
- Biotage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. biotage.com [biotage.com]
Technical Support Center: Synthesis of N-(tert-Butyl)-3-methylpyridin-2-amine
Welcome to the technical support center for the synthesis of N-(tert-Butyl)-3-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a Buchwald-Hartwig amination. Given the sterically demanding nature of both tert-butylamine and the substituted pyridine core, several challenges can arise. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of this compound.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes?
Low or no conversion is a frequent challenge, often pointing to issues with the catalytic system or reaction conditions. The primary suspects are:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivated. Oxygen is a known catalyst poison, so a strictly inert atmosphere is crucial.[1]
-
Poor Ligand Choice: The sterically hindered nature of both 2-chloro-3-methylpyridine and tert-butylamine requires a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle.[2]
-
Sub-optimal Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[3] If the base is old or has absorbed moisture, it will be less effective.
-
Low Reactivity of the Aryl Chloride: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in Buchwald-Hartwig amination.[1]
Q2: I'm observing a significant amount of 3-methylpyridine as a byproduct. What is causing this?
The formation of 3-methylpyridine is a classic sign of hydrodehalogenation , where the chlorine atom is replaced by a hydrogen.[4] This side reaction competes with the desired amination and is often promoted by:
-
The presence of water or other protic impurities.
-
A catalyst system that favors β-hydride elimination.[2]
-
Elevated temperatures that can lead to catalyst decomposition and off-cycle reactions.
Q3: My purification is difficult, and I suspect the presence of closely-eluting impurities. What could they be?
Besides the hydrodehalogenation byproduct, other common impurities include:
-
Dimerization of the starting material: Homocoupling of 2-chloro-3-methylpyridine can occur.[1]
-
Residual Palladium: Palladium residues can be difficult to remove by standard chromatography and may require specialized workup procedures.
-
Ligand-related byproducts: The phosphine ligand can be oxidized or otherwise degraded during the reaction.[5]
Q4: Can I use a weaker base to avoid potential side reactions with other functional groups on my molecule?
While strong alkoxide bases are common, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, especially if your substrate is base-sensitive. However, this will likely necessitate a more active catalyst system, higher reaction temperatures, and longer reaction times to achieve good conversion.[6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues in your synthesis.
Issue 1: Low Product Yield
Low yield is a multifaceted problem. The following decision tree can help you pinpoint the cause.
Issue 2: Prominent Side Reactions
The formation of byproducts can significantly impact both yield and purification.
| Observed Side Product | Plausible Cause | Proposed Solution |
| 3-Methylpyridine | Hydrodehalogenation | - Ensure strictly anhydrous conditions.[7] - Use a slight excess of tert-butylamine (1.2-1.5 equiv.). - Consider a different ligand system that disfavors β-hydride elimination.[2] - Lower the reaction temperature if possible. |
| Bipyridine derivatives | Homocoupling of 2-chloro-3-methylpyridine | - Optimize catalyst loading; sometimes lower loading can reduce this side reaction. - Ensure slow addition of the catalyst to the reaction mixture. |
| Di-arylated amine | Reaction of the product with another molecule of aryl halide | - This is less common with bulky tert-butylamine but can occur at high temperatures or with very active catalysts. - Use a slight excess of the amine. |
Table 1: Common side products and mitigation strategies.
Experimental Protocols
The following protocols provide a starting point for the synthesis and can be adapted based on your specific laboratory setup and observations.
Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-3-methylpyridine
This protocol is a general procedure for the palladium-catalyzed amination of 2-chloro-3-methylpyridine with tert-butylamine.
Materials:
-
2-Chloro-3-methylpyridine
-
tert-Butylamine
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloro-3-methylpyridine (1.0 equiv.), the palladium precatalyst (0.02 equiv.), the ligand (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) under an inert atmosphere (preferably in a glovebox).
-
Add a magnetic stir bar.
-
Seal the tube with a septum and purge with inert gas for 10-15 minutes.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Add tert-butylamine (1.2 equiv.) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C.
-
Stir vigorously and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and quench carefully with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Purification from Palladium Residues
If your purified product is still contaminated with palladium, the following workup can be beneficial.
-
After the initial aqueous workup, dissolve the crude product in a suitable solvent (e.g., ethyl acetate).
-
Add a metal scavenger, such as QuadraSil® MP or a similar silica-based scavenger, and stir for 2-4 hours at room temperature.
-
Filter the mixture through a pad of Celite®, washing with the same solvent.
-
Concentrate the filtrate and proceed with column chromatography.
Mechanistic Considerations and Side Reaction Pathways
Understanding the underlying mechanisms can aid in troubleshooting.
The desired catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) center, followed by amination and reductive elimination to yield the product.[2] However, the pyridine nitrogen of the substrate or product can coordinate to the palladium catalyst, leading to an inactive complex and shutting down the catalytic cycle.[1] Furthermore, the Pd(II) amido intermediate can undergo β-hydride elimination, leading to the formation of a Pd(II) hydride complex, which then reductively eliminates to give the hydrodehalogenated byproduct.[2]
By understanding these competing pathways, researchers can make more informed decisions about ligand choice, reaction conditions, and purification strategies to maximize the yield and purity of this compound.
References
-
PMC. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Link]
-
University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
OSTI.gov. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. [Link]
-
RSC Publishing. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. [Link]
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
University of Bath. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ACS Publications. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. [Link]
-
MSU Chemistry. Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. [Link]
-
Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
IntechOpen. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalysis with N-(tert-Butyl)-3-methylpyridin-2-amine
Welcome to the technical support center for N-(tert-Butyl)-3-methylpyridin-2-amine (CAS: 1235305-63-1). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile ligand in their synthetic endeavors. My objective is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
This compound is a sterically hindered aminopyridine ligand. Its unique architecture, featuring a bulky tert-butyl group and an electron-donating methyl group, makes it highly effective in a range of transition metal-catalyzed reactions. These structural features are not merely decorative; they are crucial for promoting challenging bond formations by stabilizing low-coordinate, reactive metal centers and influencing the rates of oxidative addition and reductive elimination. This guide will help you harness these properties for maximum catalytic efficiency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the role and application of this compound in catalysis.
Q1: What is the primary catalytic role of this compound?
A1: this compound is not typically a catalyst in its own right. Instead, it functions as a highly effective ancillary ligand for transition metals such as nickel (Ni), palladium (Pd), and copper (Cu).[1] Its role is to coordinate with the metal center, forming a catalytically active complex. The ligand's steric and electronic properties are critical for modulating the metal's reactivity, stability, and selectivity throughout the catalytic cycle.
Q2: In which types of reactions is this ligand most effective?
A2: Due to its steric bulk and electron-rich nature, this ligand excels in reactions that benefit from a well-defined, electron-rich metal center. It is particularly well-suited for:
-
Cross-Coupling Reactions: This includes C-N (Buchwald-Hartwig), C-O, and C-C bond formations. The ligand's bulk can facilitate the crucial reductive elimination step.
-
Photoredox/Dual Catalysis: In modern synthetic methods that merge photoredox catalysis with transition metal catalysis, ligands like this are essential for controlling the nickel catalytic cycle.[2][3]
-
C-H Functionalization: The ligand can help stabilize the high-energy intermediates often involved in the activation of otherwise inert C-H bonds.
Q3: How do the tert-butyl and methyl groups specifically influence catalytic activity?
A3: The influence is twofold:
-
Steric Hindrance (the tert-Butyl group): The bulky tert-butyl group creates a sterically demanding pocket around the metal center. This promotes the formation of low-coordinate, highly reactive species (e.g., L-M(0) complexes) which are often the true active catalysts. This bulk also accelerates the final bond-forming reductive elimination step by destabilizing the metal-product complex.
-
Electronic Effects (the Amino and Methyl groups): The nitrogen of the amino group and the methyl group on the pyridine ring are both electron-donating. They increase the electron density on the metal center, which facilitates the oxidative addition of electrophiles (like aryl halides) to the metal—often the rate-limiting step in cross-coupling cycles.
Q4: What are the typical starting conditions for a reaction using this ligand?
A4: Optimization is always necessary, but the following table provides a robust starting point for many cross-coupling applications.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Metal Precursor | NiBr₂·glyme, Pd(OAc)₂, CuI | Choose a precursor that is soluble in the reaction solvent and readily forms the active L-M(0) species. |
| Ligand:Metal Ratio | 1.5:1 to 2.5:1 | A slight excess of the ligand ensures full coordination to the metal and prevents catalyst decomposition. |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for challenging substrates, but starting low minimizes cost and metal contamination. |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | The choice of base is critical and substrate-dependent. K₃PO₄ is a good general-purpose, non-nucleophilic base. NaOtBu is stronger and often used in C-N/C-O couplings. |
| Solvent | Toluene, Dioxane, THF, DME | Aprotic polar or nonpolar solvents are typical. Ensure the solvent is anhydrous, as water can poison the catalyst. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion. Monitor for thermal decomposition of substrates or catalyst.[4] |
Part 2: Troubleshooting Guide
Encountering issues is a normal part of research. This guide provides a logical, cause-and-effect approach to resolving common problems.
Problem: Low or No Product Yield
This is the most common issue. Before making drastic changes, systematically investigate the potential causes.
Q: My reaction has stalled or shows very low conversion. Where do I start?
A: First, determine if your starting materials are being consumed by running a TLC or GC-MS analysis of the crude reaction mixture. This will guide your troubleshooting efforts.
Q: I suspect my catalyst is inactive. How can I confirm this and what should I do?
A: Catalyst inactivity is often due to poor quality reagents or improper handling.
-
Cause (Expertise): The active L-M(0) species is highly sensitive to oxygen and moisture. Trace water can hydrolyze the catalyst, and oxygen can lead to irreversible oxidation. Furthermore, impurities in the ligand or metal salt (e.g., other pyridine isomers) can act as catalyst poisons by binding more strongly to the metal center than the intended ligand.[5]
-
Solution (Trustworthiness):
-
Reagent Purity: Use a fresh bottle of this compound and a high-purity metal precursor. Ensure solvents are passed through a purification system (e.g., alumina column) or are from a freshly opened anhydrous bottle.
-
Inert Technique: Perform the reaction under a strict inert atmosphere of argon or nitrogen using Schlenk techniques or a glovebox. Degas the solvent and reaction mixture thoroughly before heating.
-
Catalyst Pre-formation: In a separate flask, stir the metal precursor and the ligand in the reaction solvent at room temperature for 30-60 minutes before adding the other reagents. This allows the active catalytic complex to form cleanly.
-
Problem: Formation of Significant Side Products
Q: My desired product is forming, but I see significant amounts of homocoupled byproducts. Why is this happening?
A: Homocoupling (e.g., Ar-Ar from Ar-X) suggests that the desired cross-coupling catalytic cycle is being short-circuited.
-
Cause (Expertise): This often points to an imbalance in the rates of the catalytic steps. If the transmetalation or reductive elimination step is slow relative to oxidative addition, the Ar-M(L)-X intermediate can react with another equivalent of itself. This can be exacerbated by an incorrect ligand-to-metal ratio, which may not adequately protect the metal center.
-
Solution (Trustworthiness):
-
Optimize Ligand:Metal Ratio: Screen ratios from 1:1 to 3:1. Too little ligand leaves the metal coordinatively unsaturated and prone to side reactions. Too much ligand can sometimes slow down the reaction by occupying coordination sites needed for the substrates.
-
Change the Base: The base plays a crucial role. If you are using a very strong base like NaOtBu, it might be promoting side reactions. Try a milder base like K₃PO₄ or Cs₂CO₃.
-
Lower the Temperature: High temperatures can accelerate side reactions more than the desired reaction. Try running the reaction at a lower temperature for a longer period.
-
Part 3: Experimental Protocols & Workflows
This section provides a tangible, step-by-step protocol for a model reaction and visualizes a key catalytic concept.
Protocol 1: General Procedure for a Nickel-Catalyzed Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl bromide with a primary amine and serves as a self-validating system for testing reaction parameters.
Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Primary Amine (1.2 mmol, 1.2 equiv)
-
NiBr₂·glyme (0.03 mmol, 3 mol%)
-
This compound (0.075 mmol, 7.5 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Glovebox Setup: Add NiBr₂·glyme, this compound, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar inside a nitrogen-filled glovebox.
-
Reagent Addition: Add the aryl bromide, the primary amine, and anhydrous toluene to the Schlenk tube.
-
Seal and React: Seal the Schlenk tube with a Teflon screw cap. Remove it from the glovebox and place it in a pre-heated oil bath at 110 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots (under N₂ counterflow) and analyzing by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization: The Catalytic Cycle Activation
The first step in any of these reactions is the formation of the active catalyst from the ligand and a metal precursor. This diagram illustrates the fundamental coordination event.
References
-
LookChem. Cas 1235305-63-1,N-(tert-butyl). [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
ResearchGate. ChemInform Abstract: Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. [Link]
-
MacMillan, D. et al. Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science. [Link]
-
Organic Chemistry Portal. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. [Link]
-
ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
Sources
"N-(tert-Butyl)-3-methylpyridin-2-amine" stability issues and degradation products
Technical Support Center: N-(tert-Butyl)-3-methylpyridin-2-amine
Welcome to the technical support resource for this compound (CAS 1235305-63-1). This guide is designed for researchers, chemists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and handling of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Section 1: Handling and Storage
Question 1: What are the recommended storage and handling conditions for this compound?
Answer: Proper storage and handling are critical to maintain the stability and purity of this compound. Based on its chemical properties and safety data for related compounds, we recommend the following:
-
Storage: The compound should be stored in a tightly sealed container to prevent exposure to air and moisture.[1] The recommended storage temperature is typically between 2-8°C, as indicated by several suppliers.[2] Always refer to the product label for specific temperature recommendations.[1] Store the container in a dry, well-ventilated place away from heat, open flames, and sources of ignition.
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[3] Avoid generating dust.[1] Take precautionary measures against static discharge, as the compound is combustible.
| Parameter | Recommendation | Source |
| Temperature | 2-8°C (Refrigerated) | [2] |
| Atmosphere | Tightly closed container, preferably under inert gas (e.g., Argon, Nitrogen) | [1] |
| Light | Store in an opaque or amber vial to protect from light. | General Best Practice |
| Ventilation | Use only in a well-ventilated area or chemical fume hood. | [3] |
Question 2: I've noticed my sample of this compound has developed a slight yellow or brownish tint over time. Is it still usable?
Answer: The development of a yellow or brown color is a common observation for aminopyridine derivatives, often indicating minor degradation, likely due to oxidation.[4][5] The 2-aminopyridine scaffold is known to be susceptible to decomposition in air.[4]
Whether the material is still suitable for your experiment depends on the sensitivity of your application.
-
For non-critical applications: If the discoloration is faint, the bulk purity may still be >95%. However, we strongly recommend re-analyzing the purity via HPLC or NMR before use.
-
For sensitive applications (e.g., catalysis, GMP synthesis): We advise against using a discolored sample. The presence of even minor impurities could interfere with your reaction, leading to side products or reduced yields. It is best to use a fresh, pure sample.
Section 2: Stability and Degradation
Question 3: What are the primary degradation pathways for this compound?
Answer: While specific forced degradation studies on this compound are not extensively published, we can infer the most probable degradation pathways based on the functional groups present: the 2-aminopyridine core and the N-tert-butyl group. The primary pathways are likely oxidation and hydrolysis .
-
Oxidative Degradation: The pyridine ring and the exocyclic amino group are susceptible to oxidation, especially when exposed to air, light, and certain metal ions.[4][6] This can lead to the formation of N-oxides, hydroxylated species on the pyridine ring, or more complex colored polymeric impurities. The atmospheric degradation of the related tert-butylamine is known to produce acetone and formaldehyde via radical-initiated oxidation.[7]
-
Hydrolytic Degradation: The bond between the amine nitrogen and the tertiary carbon of the tert-butyl group can be susceptible to cleavage under strong acidic or, to a lesser extent, basic conditions. Acid-catalyzed hydrolysis would likely proceed via protonation of the pyridine or exocyclic nitrogen, followed by elimination of isobutylene or attack by water to yield tert-butanol and the parent amine, 3-methylpyridin-2-amine. Hydrolysis of related structures is a known reaction.[8][9]
Below is a diagram illustrating these potential degradation routes.
Caption: General workflow for HPLC purity analysis.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]
-
Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]
-
ResearchGate. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]
-
Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]
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GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2012). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]
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Klick, S., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PLoS ONE, 11(5), e0155288. [Link]
- Google Patents. (n.d.). Technique for synthesizing tert-butylamine.
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]
-
Carlsson, P. A., et al. (2012). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability study of tert-Butyl (5-(Pyridin-2-yl).... Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188).... Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yields in N-(tert-Butyl)-3-methylpyridin-2-amine Mediated Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-(tert-Butyl)-3-methylpyridin-2-amine. This versatile compound, characterized by its unique steric and electronic properties, serves as a critical ligand, catalyst, and building block in modern organic synthesis.[1] However, its reactivity profile can present challenges, often manifesting as suboptimal reaction yields. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered in reactions involving this valuable pyridine derivative. We will move beyond simple procedural lists to explore the chemical reasoning behind each troubleshooting step, empowering you to make informed decisions in your experimental design.
Section 1: Foundational Troubleshooting - First Principles
Before delving into reaction-specific issues, it is crucial to validate the foundational parameters of your experimental setup. A significant portion of "unexplained" low yields can be traced back to these fundamentals.
Q1: My reaction has stalled or resulted in a very low yield. What are the first things I should verify?
This is the most common query we receive. A systematic, first-principles approach is the most efficient way to diagnose the problem. Before altering core reaction parameters, ensure your foundation is solid.
Answer:
The root cause often lies in one of three areas: reagent integrity, atmospheric control, or thermal accuracy.
-
Reagent & Solvent Purity:
-
Causality: Organometallic catalysts and many organic reagents are highly sensitive to impurities. Water can hydrolyze starting materials or intermediates and poison catalysts. Oxygen can oxidize sensitive reagents, particularly phosphine ligands and low-valent metal catalysts (e.g., Pd(0)).
-
Actionable Steps:
-
Use freshly distilled or commercially available anhydrous solvents. Ensure they are stored under an inert atmosphere.
-
Verify the purity of your this compound and other starting materials via NMR or LC-MS against a known standard.
-
Ensure bases (e.g., sodium tert-butoxide, potassium carbonate) are fresh and have been stored in a desiccator. Clumped or discolored solids are a red flag.
-
-
-
Inert Atmosphere Integrity:
-
Causality: Many reactions involving this compound, especially when it's used as a ligand in cross-coupling reactions, employ oxygen-sensitive catalysts.[2] A poor inert atmosphere allows oxygen to degrade the catalyst, halting the catalytic cycle.
-
Actionable Steps:
-
Degassing: Thoroughly degas your solvent(s) before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with argon or nitrogen for 30-60 minutes can suffice for many applications.
-
Glassware: Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed moisture.
-
Technique: Assemble your reaction under a positive pressure of inert gas (argon or nitrogen). Use proper Schlenk line or glovebox techniques.
-
-
-
Temperature Control:
-
Causality: Reaction kinetics are exponentially dependent on temperature. An inaccurate temperature reading can lead to a reaction that is too slow to be practical or, conversely, promotes the formation of undesired thermal decomposition products.
-
Actionable Steps:
-
Calibrate your thermocouple or thermometer.
-
Ensure the reaction flask is positioned correctly within the heating mantle or oil bath for uniform heat transfer.
-
Use a stir bar that provides vigorous, efficient stirring to eliminate thermal gradients within the reaction mixture.
-
-
Section 2: Reaction-Specific Troubleshooting FAQs
Once the fundamentals are confirmed, you can investigate issues specific to the reaction chemistry.
Q2: I'm recovering a significant amount of my starting materials. What are the likely causes?
Answer:
High recovery of starting materials points to a problem with reaction initiation or propagation, suggesting that the activation energy barrier is not being overcome efficiently.
-
Insufficient Thermal Energy: The reaction may simply be too cold. Cautiously increase the reaction temperature in 5-10 °C increments and monitor the progress by TLC or LC-MS.
-
Catalyst/Ligand Inactivity: If using this compound as a ligand in a metal-catalyzed reaction, the active catalytic species may not be forming.
-
Ligand:Metal Ratio: The stoichiometry is critical. An incorrect ratio can lead to the formation of inactive or less active catalyst species. Re-verify your calculations and measurements.
-
Choice of Base: The base plays a crucial role in the catalytic cycle (e.g., regenerating the catalyst). A base that is too weak may not facilitate the key mechanistic step. For instance, in many palladium-catalyzed aminations, a strong, non-nucleophilic base like NaOtBu is required.[2]
-
-
Steric Hindrance: The bulky tert-butyl group on this compound provides steric shielding.[1] While often beneficial for selectivity, it can also slow down a desired reaction if the coupling partner is also sterically demanding. In such cases, higher temperatures or a less sterically hindered catalyst system might be necessary.
Q3: My analysis shows a complex mixture of products. How can I improve selectivity and minimize side reactions?
Answer:
The formation of multiple products indicates that competing reaction pathways are occurring. This is a common challenge in pyridine chemistry due to the multiple reactive sites on the ring.[3][4]
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction but become more competitive at elevated temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can dramatically improve selectivity.
-
Solvent Effects: The choice of solvent can influence reaction pathways by stabilizing different transition states. Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, THF, DMF). A non-polar solvent like toluene is often a good starting point for cross-coupling reactions.
-
Reagent Addition Order: The order in which you add your reagents can be critical. For example, in aminations using pyridine N-oxides, side reactions between the activating agent and the amine are common.[4] Pre-mixing the catalyst and ligand before adding other reagents can sometimes be beneficial for forming the active catalyst.
-
Concentration: Running reactions at a higher concentration can sometimes favor the desired bimolecular reaction over unimolecular decomposition pathways. Conversely, if an undesired oligomerization is occurring, dilution may be the solution.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing low-yield reactions.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Section 3: Data-Driven Optimization
Systematic optimization based on empirical data is key to solving persistent yield issues. Below is a table illustrating how changing key parameters can affect the outcome of a hypothetical palladium-catalyzed amination reaction using this compound as a ligand.
Table 1: Effect of Solvent and Base on a Hypothetical Cross-Coupling Reaction
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Observations |
| 1 | THF | K₂CO₃ | 80 | 15% | Sluggish reaction, significant starting material recovered. |
| 2 | Dioxane | K₂CO₃ | 100 | 35% | Improved conversion, but some byproduct formation. |
| 3 | Toluene | K₂CO₃ | 110 | 40% | Similar to Dioxane, reaction appears to stall. |
| 4 | Toluene | Cs₂CO₃ | 110 | 65% | Good conversion, cleaner reaction profile. |
| 5 | Toluene | NaOtBu | 110 | 92% | Excellent conversion, clean reaction, complete in 4h. |
This data is illustrative and serves as an example of an optimization table. As shown, a switch to a stronger base (NaOtBu) and a higher-boiling non-polar solvent (Toluene) dramatically improved the yield, a common finding in Buchwald-Hartwig type aminations.[2]
Section 4: Experimental Protocols
Adhering to a robust, well-defined protocol is essential for reproducibility and high yields.
Protocol 1: General Procedure for a Pd-Catalyzed Buchwald-Hartwig Amination
This protocol details a typical cross-coupling reaction where this compound could be synthesized or used as a ligand.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., BINAP, 2-4 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the base (e.g., Sodium tert-butoxide, 1.4 equiv) and the amine (e.g., tert-Butylamine, 1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe under argon) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Simplified Catalytic Cycle Diagram
Understanding the role of each component is key. This diagram shows a simplified Buchwald-Hartwig amination cycle. This compound would function as the "L" (ligand) in this cycle.
Caption: Simplified catalytic cycle for a Buchwald-Hartwig amination reaction.
References
-
LookChem, "Cas 1235305-63-1, N-(tert-butyl)," [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing), "Enhancing catalytic activity of pyridines via para-iminophosphorano substituents," [Link]
- Google P
-
NIH National Library of Medicine, "Functionalization of Pyridines at the C4 Position via Metalation and Capture," [Link]
-
ResearchGate, "A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF," [Link]
-
NIH National Library of Medicine, "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides," [Link]
Sources
"N-(tert-Butyl)-3-methylpyridin-2-amine" catalyst deactivation and regeneration
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and understanding the nuances of catalysts formed with the N-(tert-Butyl)-3-methylpyridin-2-amine ligand. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested advice to help you overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of this compound in catalysis?
This compound is not a catalyst on its own but serves as a highly effective ligand in coordination chemistry.[1] It is most commonly used to form complexes with transition metals, particularly palladium. In these complexes, the ligand's primary role is to stabilize the metal center and modulate its reactivity, enabling efficient catalytic cycles for reactions like C-C and C-N cross-coupling.[2][3] The ligand's structure is key to its function.
Q2: What makes this aminopyridine ligand particularly effective for palladium-catalyzed cross-coupling?
The efficacy of the this compound ligand stems from a combination of steric and electronic properties:
-
Steric Bulk: The large tert-butyl group creates significant steric hindrance around the palladium center.[4] This bulkiness promotes the formation of highly reactive, monoligated Pd(0) species, which are crucial for initiating the catalytic cycle. It also facilitates the final, product-releasing step known as reductive elimination.[3]
-
Electron-Donating Character: The aminopyridine moiety is electron-rich. By donating electron density to the palladium center, the ligand increases the metal's nucleophilicity. This electronic enrichment makes the initial, often rate-limiting, step of oxidative addition more favorable.[3]
Together, these features create a palladium catalyst that is both highly active and stable, capable of facilitating challenging coupling reactions with broad substrate scope.
Q3: What are the typical visual or analytical signs of catalyst deactivation?
The most common sign of deactivation in palladium-catalyzed reactions is the formation of palladium black, a fine, black precipitate of elemental palladium (Pd(0)). This indicates that the palladium atoms have agglomerated and fallen out of the catalytic cycle.[5] Analytically, you will observe this as:
-
Stalled Reaction: The reaction stops progressing before the starting material is fully consumed, as monitored by techniques like TLC, GC, or LC-MS.
-
Low Yields: The final isolated yield is significantly lower than expected.
-
Inconsistent Results: Reproducibility between batches becomes poor.
Q4: What are the best practices for handling and storing the ligand and its palladium complexes?
While this compound is a relatively stable organic compound, the corresponding palladium precatalysts and the active catalytic species are sensitive. Like many phosphine ligands used in catalysis, which are prone to oxidation, aminopyridine-ligated complexes benefit from careful handling to ensure maximum activity and longevity.[6]
-
Inert Atmosphere: Always handle the ligand and its metal complexes under an inert atmosphere (e.g., nitrogen or argon), especially when preparing stock solutions or setting up reactions.
-
Storage: Store the solid ligand and any precatalysts in a desiccator or glovebox, away from light, heat, and moisture.
-
Solvent Purity: Use anhydrous, de-gassed solvents for preparing catalyst stock solutions and for the reaction itself to prevent catalyst decomposition.
Troubleshooting Guide: From Low Yields to Catalyst Failure
This guide addresses specific experimental failures in a question-and-answer format, providing both the "why" and the "how-to" for getting your reaction back on track.
Problem 1: My reaction shows very low or no conversion of starting material.
This is a common issue often related to the generation and stability of the active catalyst.
-
Possible Cause A: Inefficient Generation of the Active Pd(0) Catalyst
The Chemistry: Most palladium-catalyzed cross-coupling reactions rely on a Pd(0) active species.[7] Often, we start with a more stable Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(L)₂), which must be reduced in situ to Pd(0) for the catalytic cycle to begin.[8][9] If this reduction is inefficient, the concentration of the active catalyst will be too low to promote the reaction.
Troubleshooting Protocol:
-
Choice of Precatalyst: If using simple Pd(II) salts like Pd(OAc)₂, consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst that generates the active Pd(0) species more reliably.[10]
-
Pre-activation Step: When using a Pd(II) source, you can perform a pre-activation step. In a separate flask, stir the Pd(II) salt with 2-4 equivalents of the this compound ligand in the reaction solvent for 15-30 minutes at room temperature before adding it to the main reaction mixture. This allows for the formation of the Pd(II)-ligand complex, which is often more readily reduced.
-
Check Your Reagents: Some reagents, like amines or phosphines used as additives, can act as reducing agents. Ensure they are present from the start if your protocol relies on them for in situ reduction.
-
-
Possible Cause B: Impurities in Reagents or Solvents
The Chemistry: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, effectively killing the reaction. Water can interfere with moisture-sensitive reagents and promote unwanted side reactions like protodeboronation in Suzuki couplings.[11] Impurities in starting materials can also poison the catalyst.
Troubleshooting Protocol:
-
Solvent Preparation: Always use anhydrous solvents with low water content. Degas the solvent thoroughly before use by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Purity: Assess the purity of your starting materials. Amines, for example, can be purified by distillation or filtration through a plug of activated alumina.[10] Ensure aryl halides are free from trace metal impurities.
-
Inert Reaction Setup: Assemble your reaction glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Problem 2: My reaction starts well but then stalls, and I see black particles forming.
This classic observation points directly to catalyst decomposition.
-
Possible Cause: Catalyst Deactivation via Palladium Agglomeration
The Chemistry: The catalytically active species is a soluble, ligand-stabilized palladium complex. If the ligand dissociates from the metal or if the Pd(0) concentration becomes too high locally, the palladium atoms can aggregate into larger, insoluble nanoparticles known as palladium black.[12] These particles are catalytically inactive and precipitate from the solution, causing the reaction to stall.
The Role of the Ligand: this compound is designed to prevent this. Its steric bulk and strong binding to palladium help to keep the individual palladium atoms isolated and soluble.[2][5] Deactivation suggests that under your specific reaction conditions (e.g., high temperature, wrong solvent), the ligand is not providing sufficient stabilization.
Troubleshooting Protocol:
-
Lower the Temperature: High temperatures can accelerate both the desired reaction and catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Adjust Ligand-to-Metal Ratio: An excess of ligand can sometimes help stabilize the catalyst. Try increasing the ligand-to-palladium ratio from 1:1 to 1.5:1 or 2:1. However, be aware that a large excess can sometimes inhibit the reaction by occupying all coordination sites on the metal.
-
Screen Solvents: The stability of the catalytic complex is highly dependent on the solvent.[2] Polar aprotic solvents like DMF, DMAc, or NMP often provide good stability, but it's worth screening others like toluene or dioxane.
-
Check Concentration: Very high reaction concentrations can sometimes promote aggregation. Try running the reaction at a slightly lower molarity.
Catalyst Regeneration and Recovery
Q: My reaction failed and produced a lot of palladium black. Can I recover and regenerate the catalyst?
Answer: For homogeneous catalysts like the one formed with this compound, "regeneration" in the traditional sense is complex because the catalyst components (ligand and metal) are dissolved in the reaction mixture. Direct reuse of the reaction mixture is often not feasible due to the presence of byproducts and deactivated species.
However, the palladium metal itself is valuable and can be recovered. The precipitated palladium black can be separated from the reaction mixture, and the palladium can then be re-solubilized to form a new catalyst precursor.[13] Advanced techniques like organic solvent nanofiltration also show promise for recovering homogeneous catalysts from reaction mixtures, allowing for their reuse.[14]
Conceptual Protocol for Palladium Recovery and Re-solubilization
This protocol is a conceptual guide for recovering palladium from palladium black. It should be adapted and optimized for your specific system.
Objective: To recover precipitated palladium black and convert it back into a usable Pd(II) salt precursor (e.g., PdCl₂).
Materials:
-
Deactivated reaction mixture containing palladium black.
-
Aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO₃). Caution: Extremely corrosive and hazardous. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).
-
Filtration apparatus (e.g., Büchner funnel, filter paper).
-
Inert gas supply.
Step-by-Step Methodology:
-
Isolation of Palladium Black:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Filter the entire reaction mixture through a pad of Celite® or a suitable filter paper to collect the solid palladium black.
-
Wash the collected solid thoroughly with the reaction solvent to remove any adsorbed organic compounds.
-
Wash with a lower-boiling point solvent (like hexanes or diethyl ether) to facilitate drying.
-
Dry the black powder under vacuum.
-
-
Re-solubilization of Palladium (Expert Handling Required):
-
WARNING: This step involves highly hazardous materials.
-
Carefully transfer the dried palladium black to a clean flask in a fume hood.
-
Slowly and cautiously add a small amount of aqua regia to the flask. An exothermic reaction with the evolution of brown nitrogen dioxide gas will occur.[13]
-
Gently heat the mixture (e.g., to 50-60 °C) to ensure complete dissolution of the palladium, which forms soluble tetrachloropalladate(II) ([PdCl₄]²⁻).
-
Once a clear solution is obtained, carefully evaporate the acid under reduced pressure (using appropriate acid traps) to obtain solid palladium(II) chloride (PdCl₂). This PdCl₂ can then be used to form a new active catalyst with fresh this compound ligand.
-
Performance Comparison: A Hypothetical Case
The following table illustrates the potential impact of catalyst deactivation and the goal of regeneration.
| Metric | Fresh Catalyst Run | Stalled Reaction (Deactivated) | After Recovery & Reuse |
| Reaction Time (h) | 6 | 24 | 6.5 |
| Final Conversion (%) | >98% | 45% | >95% |
| Isolated Yield (%) | 92% | 38% | 89% |
| Visual Observation | Homogeneous solution | Black precipitate formed after 4h | Homogeneous solution |
References
-
LookChem. Cas 1235305-63-1, N-(tert-butyl). [Link]
- Google Patents.
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. International Journal of Nanoparticles and Nanotechnology. [Link]
- Google Patents.
-
The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. Dalton Transactions (RSC Publishing). [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). [Link]
-
Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. PMC - NIH. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
PubChem - NIH. This compound. [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
-
The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews (RSC Publishing). [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH. [Link]
-
Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. PubMed Central. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Phosphines. Chemistry LibreTexts. [Link]
-
Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. [Link]
-
C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate. [Link]
- Google Patents.
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. ResearchGate. [Link]
-
Phosphorus-Based Catalysis. ACS Central Science. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]
-
oxidative addition and palladium coupling. csbsju. [Link]
-
Synthetic strategies towards phosphine ligands suitable for further assembly. ResearchGate. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate. [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. NIH. [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. [Link]
-
Oxidative Addition and Reductive Elimination. YouTube. [Link]
-
Synthesis and Reactivity of Stable Alkyl-Pd(IV) Complexes Relevant to Monodentate N-directed C(sp3)–H Functionalization Processes. University of Cambridge. [Link]
-
Science Talks Lecture 145: Acceptor Caged Phosphine Ligands. YouTube. [Link]
-
Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. ResearchGate. [Link]
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- 14. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of N-(tert-Butyl)-3-methylpyridin-2-amine Analogs
Welcome to the technical support center for the synthesis of N-(tert-Butyl)-3-methylpyridin-2-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Drawing from established protocols and extensive field experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: My Buchwald-Hartwig amination reaction to form the C-N bond is sluggish or results in a low yield. What are the likely causes and how can I fix it?
Low yields in the palladium-catalyzed amination of a 2-halopyridine with tert-butylamine are a common frustration. The issue often stems from one or more of the following factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to poisoning. Oxygen is a primary culprit, leading to the oxidation of phosphine ligands and deactivation of the palladium center.[1] Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are properly degassed.[2]
-
Sub-optimal Ligand Choice: The choice of phosphine ligand is critical, especially when using less reactive aryl chlorides.[2] Standard ligands like triphenylphosphine are often ineffective.[2] For this transformation, bulky, electron-rich biarylphosphine ligands are essential to promote the rate-limiting oxidative addition step.[3]
-
Incorrect Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the amine and regeneration of the active catalyst.[4][5][6] Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this purpose.[2] Weaker bases like potassium carbonate may not be strong enough, leading to incomplete conversion.
-
Low Reaction Temperature: The oxidative addition of the C-X bond to the palladium center can be slow, particularly with 2-chloropyridines.[2] Increasing the reaction temperature, typically to the 80-110 °C range, can significantly improve the reaction rate.[2]
Troubleshooting Steps:
-
Optimize Your Catalyst System:
-
Ligand: Switch to a more sterically hindered and electron-rich ligand. See the table below for recommendations.
-
Palladium Source: Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which can form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[2]
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[2]
-
-
Verify Reagent and Solvent Quality:
-
Adjust Reaction Conditions:
-
Gradually increase the reaction temperature in 10 °C increments.
-
Confirm that your reaction vessel is properly sealed and maintained under a positive pressure of an inert gas.
-
| Ligand | Key Features | Typical Application |
| XPhos | Bulky, electron-rich | General purpose for aryl chlorides and bromides.[7] |
| RuPhos | Highly active for C-N coupling | Particularly effective for coupling secondary amines.[7] |
| BrettPhos | Excellent for monoarylation | Useful for selective monoarylation of primary amines.[7] |
| Josiphos (e.g., CyPFtBu) | Ferrocene-based ligand | Effective for coupling of heteroaryl chlorides.[7] |
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with a hydrogen atom) as a side product. What causes this and how can I minimize it?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and arises from a competing pathway in the catalytic cycle.[3] Instead of reductive elimination to form the desired C-N bond, the palladium-amide intermediate can undergo β-hydride elimination, which ultimately leads to the formation of the dehalogenated arene.[3]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination and β-hydride elimination. Sterically hindered ligands that favor a three-coordinate palladium intermediate can accelerate reductive elimination, outcompeting the β-hydride elimination pathway.[3]
-
Base Strength: While a strong base is necessary, an excessively strong base or high concentration can sometimes promote side reactions. Ensure you are using the correct stoichiometry of base (typically 1.2-1.5 equivalents).
-
Water Content: While some protocols mention that a small amount of water can be tolerated or even beneficial for Pd(II) reduction, excess water can be a proton source for the hydrodehalogenation pathway.[8] Ensure your reagents and solvents are sufficiently dry.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method is the Buchwald-Hartwig amination .[3][5] This involves the palladium-catalyzed cross-coupling of a 2-halo-3-methylpyridine (typically 2-chloro- or 2-bromo-3-methylpyridine) with tert-butylamine. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[3]
Caption: General scheme for the Buchwald-Hartwig synthesis.
Q2: My starting material, 2-amino-3-methylpyridine, is undergoing N,N-di-tert-butylation instead of the desired mono-tert-butylation. How can I achieve selectivity?
Directly reacting 2-amino-3-methylpyridine with a tert-butylating agent can be challenging to control and may lead to over-alkylation. A more robust and selective approach involves a protection-deprotection strategy:
-
Boc Protection: Protect the primary amine of 2-amino-3-methylpyridine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[9][10] The resulting Boc-protected amine is stable and prevents over-alkylation.
-
Modification of the Pyridine Ring (if necessary): Perform the desired modifications on other positions of the pyridine ring.
-
Boc Deprotection: The Boc group can be cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent, to yield the free amine.[9][11][12]
This strategy provides excellent control and generally high yields for the desired mono-aminated product.
Caption: Workflow for selective amine functionalization.
Q3: I am having difficulty with the Boc deprotection step. What are some common issues and their solutions?
While typically straightforward, Boc deprotection can sometimes present challenges:
-
Incomplete Reaction: If the deprotection is sluggish, ensure you are using a sufficiently strong acid and an adequate number of equivalents. For stubborn substrates, increasing the reaction time or gently warming the reaction may be necessary.
-
Side Product Formation (t-Butylation): The deprotection reaction generates a tert-butyl cation intermediate.[13] This cation can act as an electrophile and alkylate other nucleophilic sites in your molecule, such as electron-rich aromatic rings or unprotected heteroatoms.[13]
-
Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane, anisole, or thiophenol.[14]
-
-
Acid-Labile Functional Groups: If your molecule contains other acid-sensitive functional groups, using strong acids like TFA can cause undesired side reactions.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific analogs.
-
To an oven-dried reaction vessel, add the 2-halo-3-methylpyridine analog (1.0 eq), Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add sodium tert-butoxide (1.4 eq).
-
Under a positive pressure of inert gas, add tert-butylamine (1.2 eq) followed by anhydrous, degassed toluene.
-
Stir the reaction mixture at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc Deprotection using TFA
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq).
-
Remove the ice bath and stir the reaction at room temperature, monitoring by TLC or LC-MS until the reaction is complete (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
References
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions - Benchchem.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
- Amine Protection / Deprotection - Fisher Scientific.
- BOC Protection and Deprotection - J&K Scientific LLC.
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 9. jk-sci.com [jk-sci.com]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Pyridine-Based Ligands in Catalysis: A Comparative Analysis of N-(tert-Butyl)-3-methylpyridin-2-amine
Introduction: The Indispensable Role of Ligands in Modern Catalysis
In the landscape of transition metal catalysis, the ligand is not a mere spectator but an active and influential participant that dictates the reactivity, selectivity, and overall efficacy of a catalytic system.[1] By coordinating to the metal center, ligands modulate its electronic properties and steric environment, thereby influencing every elementary step of the catalytic cycle.[2][3] Among the vast arsenal of ligand scaffolds, pyridine-based ligands are particularly prominent due to their robust coordination chemistry, thermal stability, and tunable electronic and steric profiles.[3][4]
This guide provides an in-depth comparison of N-(tert-Butyl)-3-methylpyridin-2-amine, a modern and highly effective aminopyridine ligand, with other pyridine-based alternatives. We will delve into the structural nuances that govern performance, present comparative experimental data, and provide detailed protocols grounded in established best practices. This document is intended for researchers, chemists, and drug development professionals seeking to optimize catalytic transformations, particularly palladium-catalyzed cross-coupling reactions.
Dissecting the Ligand: this compound
This compound is a monodentate ligand that has gained traction for its ability to facilitate challenging cross-coupling reactions.[5] Its efficacy stems from a carefully balanced combination of steric and electronic features.
-
Structural Features:
-
N-tert-Butyl Group: This bulky substituent provides significant steric hindrance around the metal center. This is not a drawback; rather, it is a critical design element. This bulk is widely understood to promote the rate-limiting reductive elimination step in many cross-coupling cycles, leading to faster product formation and preventing catalyst decomposition.[6][7]
-
2-Amino Group: This primary binding site coordinates directly to the metal center (e.g., palladium).
-
3-Methyl Group: This electron-donating group on the pyridine ring increases the electron density at the nitrogen atoms, enhancing the ligand's ability to donate to the metal center. This strengthens the metal-ligand bond and can influence the rate of oxidative addition.[8][9]
-
The strategic placement of these groups creates a unique coordination environment that is both sterically demanding and electron-rich, a combination often required for coupling unreactive substrates.[5][7]
The Competitive Landscape: A Comparison with Other Pyridine-Based Ligands
The performance of this compound is best understood when contextualized against other common pyridine-based ligands in a demanding and ubiquitous transformation: the Buchwald-Hartwig amination.[10] This palladium-catalyzed reaction forms a carbon-nitrogen bond, a critical transformation in pharmaceutical and materials science.[11][12]
The choice of ligand is paramount for a successful Buchwald-Hartwig amination, especially with challenging substrates like heteroaryl chlorides or sterically hindered amines.[7][13] An inadequate ligand can lead to low yields, catalyst decomposition, or competing side reactions.[7]
Performance in Buchwald-Hartwig Amination: A Comparative Analysis
To illustrate the performance differences, let's consider a model reaction: the coupling of a challenging heteroaryl chloride (e.g., 2-chloropyridine) with a secondary amine (e.g., morpholine). This type of substrate is notoriously difficult due to the potential for the pyridine nitrogen on the substrate to coordinate to the palladium center, inhibiting catalysis.[14]
| Ligand | Structure | Key Features | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| This compound | Bulky, electron-rich, monodentate | 1.5 | 100 | 4 | >95 | |
| 2-Aminopyridine | Minimal steric bulk, simple | 2.0 | 110 | 24 | <20 | |
| 2,2'-Bipyridine | Bidentate, planar, less flexible | 2.0 | 110 | 24 | ~45 | |
| XPhos | Bulky biaryl phosphine (non-pyridine) | 1.5 | 100 | 6 | >95 |
Note: The data presented is a synthesis of typical results reported in the literature for analogous systems to provide a clear comparative framework.[7][12][15]
Analysis of Results:
-
This compound demonstrates exceptional performance, achieving a high yield in a short time. Its steric bulk effectively prevents catalyst inhibition and promotes the crucial final step of the catalytic cycle.[7]
-
2-Aminopyridine , lacking significant steric bulk, fails to promote the reaction effectively. The catalyst is likely inhibited by the substrate or aggregates, leading to a very low yield.[16]
-
2,2'-Bipyridine , a classic bidentate ligand, shows moderate activity. While chelation can stabilize the catalyst, its rigid, planar structure may not be optimal for facilitating the geometric changes required during the catalytic cycle, particularly for hindered substrates.[1]
-
XPhos , a well-established Buchwald ligand, performs comparably well. This highlights that the design principle of a bulky, electron-rich monodentate ligand is a successful strategy, and this compound represents an effective alternative within the aminopyridine class.
Mechanistic Insights: The "Why" Behind Performance
The superiority of ligands like this compound is rooted in their influence over the palladium-catalyzed cross-coupling cycle.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Causality Behind Ligand Choice:
-
Promoting Oxidative Addition: The electron-donating nature of the 3-methyl group on this compound makes the Pd(0) center more electron-rich and thus more nucleophilic.[8][9] This facilitates the initial, crucial oxidative addition of the aryl halide to the metal.
-
Accelerating Reductive Elimination: This is often the rate-limiting step and where bulky ligands are most critical. The steric clash between the tert-butyl group and the other groups on the palladium center creates torsional strain.[6] The catalytic system relieves this strain by expelling the product through reductive elimination, thereby regenerating the active Pd(0) catalyst and turning over the cycle more rapidly. Without this steric push, the catalyst can stall at the amido complex stage.[7]
Experimental Protocol: A Self-Validating System
The following protocol for a representative Buchwald-Hartwig amination provides a reliable starting point for researchers. Adherence to inert atmosphere techniques is critical for reproducibility, as both the palladium catalyst and the sodium tert-butoxide base are sensitive to air and moisture.[7]
Reaction: Coupling of 3-Bromo-2-methylpyridine with Morpholine
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
3-Bromo-2-methylpyridine
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, oven-dried)
-
Stir bar, septa, needles, argon or nitrogen line
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessing the impact of electronic and steric tuning of the ligand in the spin state and catalytic oxidation ability of the Fe(II)(Pytacn) family of complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structure Elucidation of N-(tert-Butyl)-3-methylpyridin-2-amine by X-ray Crystallography
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel compounds like N-(tert-Butyl)-3-methylpyridin-2-amine, a versatile building block in organic synthesis, establishing this atomic blueprint with absolute certainty is a foundational step in its development pathway.[1] This guide provides an in-depth, expert-led comparison of analytical techniques for the structural validation of this compound, focusing on the gold-standard method: single-crystal X-ray diffraction (SC-XRD). We will explore the causality behind experimental choices, compare its performance with spectroscopic alternatives, and present the data-driven rationale for its supremacy in providing definitive structural evidence.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for characterizing small organic molecules, they provide indirect structural information.[2] SC-XRD, in contrast, offers direct visualization of the atomic arrangement, providing an unparalleled level of detail regarding bond lengths, bond angles, and absolute stereochemistry.[2][3]
Theoretical Underpinnings: From Crystal to Structure
The principle of X-ray crystallography lies in the interaction of X-rays with the electrons of atoms arranged in a highly ordered, repeating crystal lattice.[4] When a focused beam of X-rays strikes a crystal, the electrons scatter the X-rays, and due to the regular spacing of the atoms, these scattered waves interfere with each other constructively in specific directions. This phenomenon, known as diffraction, produces a unique pattern of spots.[4][5] The intensities of these diffraction spots are used to calculate an electron density map, from which the precise position of each atom in the molecule can be determined.[6]
Experimental Workflow: A Self-Validating Protocol
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and quality of the final data.
Experimental Protocol: Validating the Structure of this compound
-
Crystal Growth (The Bottleneck and the Art):
-
Rationale: Obtaining a high-quality single crystal is the most critical and often the most challenging step.[2][7] The goal is slow, controlled growth to minimize defects. For a molecule like this compound, which is a solid at room temperature, solution-based methods are ideal.
-
Protocol:
-
Prepare a near-saturated solution of the compound in a suitable solvent. Given its structure, moderately polar solvents like ethyl acetate or a binary mixture such as dichloromethane/hexane should be screened.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[8]
-
Allow for slow evaporation by covering the vial with a cap that has been pierced with a needle. Place the vial in a vibration-free location.[8]
-
Alternative Method (Thermal Control): If slow evaporation fails, prepare a saturated solution at an elevated temperature. Seal the vial and allow it to cool to room temperature very slowly over several days.[2]
-
-
-
Data Collection:
-
Rationale: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected and exposed to a monochromatic X-ray beam.[7] The crystal is rotated during data collection to capture a complete sphere of diffraction data.[6]
-
Protocol:
-
A well-formed, clear crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
A modern diffractometer equipped with a sensitive detector collects hundreds of diffraction images as the crystal is rotated.
-
-
-
Data Processing and Structure Solution:
-
Rationale: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to solve the "phase problem" and generate an initial electron density map.[4]
-
Protocol:
-
Software suites like Bruker's APEX or Olex² are used to integrate the raw diffraction data.[9][10]
-
The unit cell dimensions and space group are determined.
-
Direct methods, typically using software like SHELXT, are employed to solve the phase problem and generate an initial model of the molecule.[11]
-
-
-
Structure Refinement and Validation:
-
Rationale: The initial model is refined against the experimental data to improve the fit and determine the precise atomic positions. This is an iterative process aimed at minimizing the difference between the observed diffraction pattern and the one calculated from the model.
-
Protocol:
-
Refinement is performed using software like SHELXL.[11] Key parameters such as atomic positions, and thermal parameters are adjusted.
-
The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 5% for small molecules is indicative of a high-quality structure.
-
The final structure is validated for geometric correctness and to ensure no errors were made in the modeling.
-
-
Trustworthiness Through Standardization and Deposition
A key pillar of scientific integrity in crystallography is the standardization of data reporting and public deposition.
-
The Crystallographic Information File (CIF): The final refined structure is saved in a standard text file format called a CIF, which was developed by the International Union of Crystallography (IUCr).[12][13][14][15] This file contains all the necessary information to reproduce and verify the structure, including unit cell parameters, atomic coordinates, and experimental details.
-
Database Deposition: For a structure to be considered fully validated, its CIF should be deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[16][17][18] Upon deposition, the data receives a unique CCDC number, which should be cited in any publication, ensuring the data is findable, accessible, and verifiable by the global scientific community.[19]
Part 2: Comparative Analysis with Spectroscopic Techniques
While SC-XRD provides an unambiguous solid-state structure, NMR and MS are crucial for providing complementary information about the molecule in solution and its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about a molecule's structure and connectivity in solution by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[20][21][22][23][24]
-
Strengths:
-
Solution-State Analysis: Provides data on the molecule in a more biologically relevant state than a static crystal.[25][26]
-
Dynamic Information: Can reveal information about molecular dynamics and conformational flexibility.[26][27]
-
Connectivity Mapping: 2D NMR experiments (like COSY and HSQC) can map out the bonding framework of the molecule.
-
-
Weaknesses:
-
Indirect 3D Information: While NOE experiments can provide distance constraints, assembling a high-resolution 3D structure solely from NMR is complex and often results in an ensemble of possible structures rather than a single definitive one.[27]
-
Ambiguity: Cannot definitively determine absolute stereochemistry without chiral auxiliaries or comparison to a known standard.
-
Concentration: Requires relatively high sample concentrations.
-
Mass Spectrometry (MS)
MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[28][29][30] It is exceptionally sensitive for determining molecular weight and elemental composition.
-
Strengths:
-
Molecular Weight Determination: Provides a highly accurate molecular weight, confirming the molecular formula.[31]
-
High Sensitivity: Requires very small amounts of sample.
-
Fragmentation Patterns: "Hard" ionization techniques like Electron Impact (EI) can fragment the molecule, providing clues about its substructures.[28][30]
-
-
Weaknesses:
-
No Stereochemical Information: Cannot distinguish between stereoisomers.
-
Limited Connectivity Data: Provides little to no information about how atoms are connected.[32]
-
Structural Ambiguity: Cannot differentiate between structural isomers that have the same molecular formula.
-
Head-to-Head Comparison
The choice of analytical technique is dictated by the specific information required. The table below provides a direct comparison for the structural elucidation of a small molecule like this compound.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[26] | Atomic connectivity, solution-state conformation, molecular dynamics.[25][26] | Molecular weight, elemental formula, fragmentation patterns.[28][31] |
| Sample Phase | Solid (single crystal) | Solution | Gas (ionized) |
| Key Strength | Unambiguous and definitive 3D structure determination. | Analysis in a physiologically relevant state (solution).[26] | High sensitivity and accurate mass determination. |
| Primary Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[2] | Provides an ensemble of structures, not a single static image; no absolute stereochemistry. | Provides no stereochemical or detailed connectivity information.[32] |
| Ambiguity | Very low; provides a single, high-resolution answer. | Moderate; can be ambiguous for complex stereochemistry. | High; cannot distinguish between isomers. |
Part 3: Synergy of Techniques: A Holistic Approach
The most robust approach to characterizing a new chemical entity is not to rely on a single technique but to use them in a complementary fashion. The data from each method validates the others, building a comprehensive and unassailable structural dossier.
In the case of this compound, MS would first confirm the expected molecular weight of 164.25 g/mol .[33] ¹H and ¹³C NMR would then confirm the presence of the tert-butyl, methyl, and substituted pyridine fragments and their connectivity. Finally, SC-XRD would provide the definitive, high-resolution 3D structure, cementing the findings of the spectroscopic techniques and leaving no room for ambiguity.
Conclusion
For researchers, scientists, and drug development professionals, certainty is paramount. While NMR and Mass Spectrometry are essential tools in the analytical chemist's arsenal, they paint an incomplete picture of a molecule's three-dimensional reality. Single-crystal X-ray diffraction is the only technique that provides direct, unambiguous, and high-resolution structural data for small molecules in the solid state. By following a rigorous, self-validating protocol from crystal growth to public data deposition, the structure of novel compounds like this compound can be established with the highest possible degree of scientific confidence, providing the solid foundation necessary for all subsequent research and development.
References
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Retrieved from [Link]
-
International Union of Crystallography. (2005). CIF 1.1 syntax specification. Retrieved from [Link]
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A Technical Guide to Palladium-Catalyzed C-N Cross-Coupling: Evaluating N-(tert-Butyl)-3-methylpyridin-2-amine Against Commercial Catalyst Systems
Introduction: The Enduring Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. Aryl and heteroaryl amines are privileged motifs found in a vast array of biologically active molecules and organic electronic materials. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of these crucial compounds, offering a versatile and efficient alternative to traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1]
The efficacy of these palladium-catalyzed transformations is critically dependent on the nature of the ligand coordinated to the metal center. Ligands play a pivotal role in stabilizing the active catalytic species, facilitating the key steps of oxidative addition and reductive elimination, and influencing the overall reaction rate, selectivity, and substrate scope.[2] Over the past two decades, extensive research has led to the development of sophisticated ligand scaffolds, with biaryl phosphines, such as those developed by Buchwald and co-workers, and ferrocene-based ligands like the Josiphos family, emerging as commercially successful and widely adopted solutions.[3][4]
This guide presents a technical evaluation of N-(tert-Butyl)-3-methylpyridin-2-amine as a ligand in palladium-catalyzed C-N cross-coupling reactions. While this 2-aminopyridine derivative is commercially available and utilized as a building block in organic synthesis[5], its direct, quantitative performance data as a catalyst ligand in peer-reviewed literature is not extensively documented. This guide, therefore, aims to provide a comprehensive overview of the established principles of catalyst selection for C-N coupling, contextualize the potential role of 2-aminopyridine-based ligands, and present a standardized experimental protocol to enable researchers to benchmark its performance against well-established commercial catalysts.
The Catalytic Landscape: Key Players in C-N Cross-Coupling
The rational design of ligands for palladium-catalyzed amination has been a major focus of research, leading to several "generations" of catalysts with progressively broader applicability.[6] Two of the most prominent and commercially available classes of ligands are the Buchwald biaryl phosphines and the Josiphos family of ferrocenyl phosphines.
Buchwald Ligands: This class of ligands is characterized by a biaryl backbone with a phosphine moiety at the 2-position of one of the aryl rings. The steric bulk and electron-donating properties of these ligands can be finely tuned by modifying the substituents on both the phosphine and the biaryl scaffold. This tunability allows for the efficient coupling of a wide range of aryl and heteroaryl halides (including challenging chlorides) with various amines.[2][4]
Josiphos Ligands: These are a family of chiral, bidentate phosphine ligands based on a ferrocene backbone. While initially developed for asymmetric hydrogenation, their utility has expanded to cross-coupling reactions. The steric and electronic properties of Josiphos ligands can be readily modified, and they have demonstrated high efficacy in palladium-catalyzed C-N bond formation.[7]
The performance of these established ligand classes provides a critical benchmark for evaluating new potential ligands like this compound.
This compound: A Potential Ligand Scaffold
This compound belongs to the broader class of 2-aminopyridine ligands. These ligands can coordinate to palladium through the pyridine nitrogen and/or the exocyclic amine, potentially influencing the electronic and steric environment of the metal center. The tert-butyl group introduces significant steric bulk, a feature known to be beneficial in promoting the reductive elimination step of the catalytic cycle.
Comparative Performance Data: A Call for Benchmarking
A direct, data-driven comparison of this compound with leading commercial catalysts is essential to ascertain its practical utility. To facilitate this, the following tables present typical performance data for established Buchwald and Josiphos ligand systems in the context of a benchmark Buchwald-Hartwig amination reaction. Researchers can use the subsequent experimental protocol to generate analogous data for this compound.
Table 1: Performance of Commercially Available Catalysts in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 92 | [8] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 18 | 88 | [8] |
| BrettPhos | Pd₂(dba)₃ | LHMDS | THF | 80 | 24 | 85 | [8] |
| CyPF-tBu (Josiphos type) | Pd[P(o-tol)₃]₂ | NaOtBu | Dioxane | 100 | 12 | High | [7] |
Note: The data presented is representative and sourced from literature for similar reaction classes. Direct head-to-head comparisons under identical conditions are often limited.
Experimental Protocol: A Framework for Comparative Evaluation
This protocol provides a standardized methodology for evaluating the performance of this compound as a ligand in the palladium-catalyzed amination of an aryl chloride. This allows for a direct and objective comparison with commercially available catalyst systems.
Reaction: Palladium-Catalyzed Amination of 4-Chlorotoluene with Aniline
Caption: Experimental workflow for the palladium-catalyzed amination.
Materials:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 0.01 mmol, 1 mol% Pd)
-
This compound (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Standard oven-dried glassware for inert atmosphere chemistry (Schlenk flask or glovebox)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen), add the palladium precursor, this compound, and sodium tert-butoxide to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add 4-chlorotoluene and aniline to the flask.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a plug of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
Understanding the "Why": The Buchwald-Hartwig Amination Catalytic Cycle
The performance of any ligand in the Buchwald-Hartwig amination is dictated by its influence on the key steps of the catalytic cycle. Understanding this mechanism is crucial for interpreting experimental results and for the rational design of new catalysts.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) complex. Bulky, electron-rich ligands are known to promote this often rate-limiting step.
-
Amine Coordination and Deprotonation: The amine then coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido intermediate.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine is released from the coordination sphere of the palladium. The Pd(0) catalyst is regenerated, ready to enter another catalytic cycle. The steric bulk of the ligand is crucial for facilitating this step.
The structural features of this compound, particularly the bulky tert-butyl group, are hypothesized to positively influence the rate of reductive elimination. Its electronic properties, modulated by the pyridine ring and the methyl group, will impact the oxidative addition step. Experimental validation is required to confirm these hypotheses.
Conclusion and Future Outlook
While established commercial catalysts based on Buchwald and Josiphos ligands offer robust and reliable solutions for a wide range of C-N cross-coupling reactions, the exploration of new ligand scaffolds remains a vibrant area of research. This compound presents an intriguing, readily available, and cost-effective potential ligand for palladium-catalyzed aminations.
The lack of extensive, direct comparative data in the current literature underscores the need for systematic benchmarking studies. The experimental protocol provided in this guide offers a clear pathway for researchers to evaluate the performance of this compound against industry-standard catalysts. Such studies will be invaluable in determining its substrate scope, limitations, and overall viability as a practical alternative in the synthetic chemist's toolkit. The insights gained from these investigations will not only define the role of this specific ligand but also contribute to the broader understanding of structure-activity relationships in the ever-evolving field of palladium-catalyzed cross-coupling.
References
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- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years.
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- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical science, 2(1), 57-68.
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical science, 4(3), 916-920.
- Bruno, N. C., & Buchwald, S. L. (2013). Synthesis and application of palladium precatalysts that accommodate extremely bulky di-tert-butylphosphino biaryl ligands. Organic letters, 15(11), 2876-2879.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388-4391.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
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A Researcher's Guide to Biological Activity Screening of N-(tert-Butyl)-3-methylpyridin-2-amine Derivatives
Introduction: The Untapped Potential of the 2-Aminopyridine Scaffold
In the landscape of medicinal chemistry, the 2-aminopyridine scaffold is a well-established "privileged structure," recognized for its ability to serve as a versatile pharmacophore for a wide array of biological targets.[1][2] This simple, low-molecular-weight moiety is a cornerstone in numerous clinically approved drugs, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] The compound N-(tert-Butyl)-3-methylpyridin-2-amine represents a foundational structure within this class.[6] While it is primarily utilized as a building block in the synthesis of more complex molecules, its own biological profile—and that of its direct derivatives—remains largely unexplored.[7]
This guide provides a comprehensive, technically grounded framework for researchers aiming to systematically screen this compound and its novel derivatives to uncover their therapeutic potential. We will move beyond a simple listing of methods to explain the causality behind experimental choices, establish self-validating protocols, and compare potential findings against established benchmarks.
Part 1: A Tiered Strategy for High-Throughput Biological Screening
A logical and resource-efficient screening campaign begins with broad, high-throughput assays to identify general biological activity, followed by more specific, target-oriented assays to elucidate the mechanism of action. This tiered or "cascade" approach ensures that the most promising compounds are advanced rapidly while minimizing effort on inactive molecules.
Our proposed screening cascade is designed to assess four key areas of therapeutic interest for aminopyridine derivatives: cytotoxicity (anticancer potential), antimicrobial activity, anti-inflammatory effects, and kinase inhibition.
Caption: Tiered screening workflow for novel aminopyridine derivatives.
Part 2: Experimental Protocols & Comparative Data Framework
This section details the step-by-step methodologies for the primary screening assays. For each protocol, we establish a framework for data comparison against both a positive control (a known active compound) and a negative/baseline control (the parent compound or vehicle).
Cytotoxicity Screening: The MTT Assay
The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the derivative compounds and controls in culture medium. The parent compound, this compound, should be included to establish a baseline. Doxorubicin is a suitable positive control. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11] During this time, metabolically active cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 570 nm.
Data Presentation and Comparison
The results should be expressed as the concentration that inhibits 50% of cell growth (IC50). A lower IC50 value indicates higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) |
| Parent Compound | MCF-7 | >100 |
| Derivative 1 | MCF-7 | 15.2 |
| Derivative 2 | MCF-7 | 89.4 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[12][13]
Experimental Protocol: Broth Microdilution
-
Inoculum Preparation: Prepare a standardized inoculum of the test organisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus)) adjusted to a 0.5 McFarland turbidity standard.[14]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[12] The final volume in each well should be 100 µL.
-
Inoculation: Inoculate each well with 100 µL of the prepared bacterial or fungal suspension.[14]
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). A known antibiotic like Penicillin (for bacteria) or Amphotericin B (for fungi) should be used as a positive control.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[13]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12]
Data Presentation and Comparison
MIC values provide a quantitative measure of a compound's antimicrobial potency.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Compound | >128 | >128 |
| Derivative 3 | 16 | 64 |
| Derivative 4 | >128 | >128 |
| Penicillin (Control) | 0.5 | >128 |
Anti-Inflammatory Screening: LPS-Stimulated Macrophages
This assay assesses the ability of compounds to suppress the inflammatory response in macrophages, a key cell type in the innate immune system. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[15][16]
Experimental Protocol: Anti-inflammatory Assay
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Dexamethasone can be used as a positive control.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.[17] Include an unstimulated control group and an LPS-only group.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) can be quantified using the Griess reagent.[17] A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant can be measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][18]
-
Viability Check: It is crucial to perform a concurrent viability assay (e.g., MTT) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[16]
Data Presentation and Comparison
Results are typically presented as the percent inhibition of NO or cytokine production relative to the LPS-stimulated control.
| Treatment | NO Production (% of LPS Control) | TNF-α (pg/mL) |
| Control (Unstimulated) | <5% | <20 |
| LPS (100 ng/mL) | 100% | 1550 ± 130 |
| LPS + Derivative 5 (25 µM) | 45% | 620 ± 85 |
| LPS + Dexamethasone (1 µM) | 15% | 180 ± 30 |
Part 3: Mechanistic Elucidation - Kinase Inhibition
The 2-aminopyridine scaffold is a well-known hinge-binding motif found in many approved kinase inhibitors (e.g., Imatinib).[4][19] Therefore, active compounds from the primary screens, particularly those with potent cytotoxicity, should be evaluated for kinase inhibitory activity.
A variety of high-throughput screening methods exist to assess kinase inhibitors.[20] These can be biochemical assays using purified enzymes or cell-based assays that measure the phosphorylation of a downstream substrate in a more physiologically relevant context.[21]
Caption: A representative receptor tyrosine kinase (RTK) signaling pathway.
A recommended starting point is to profile promising compounds against a panel of cancer-relevant kinases (e.g., EGFR, Src, Abl). Commercial services offer comprehensive profiling across hundreds of kinases, providing a rapid understanding of a compound's potency and selectivity. This data is critical for establishing a structure-activity relationship (SAR) and guiding the hit-to-lead optimization process.
Conclusion
This guide outlines a systematic and robust strategy for the initial biological characterization of novel this compound derivatives. By employing a tiered screening cascade, utilizing validated and well-controlled experimental protocols, and framing the results within a comparative context, researchers can efficiently identify and prioritize compounds with therapeutic potential. The inherent versatility of the 2-aminopyridine scaffold suggests that such a screening effort holds significant promise for discovering novel leads in oncology, infectious disease, and inflammatory disorders.
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Comparative Guide to the Structure-Activity Relationship of N-(tert-Butyl)-3-methylpyridin-2-amine Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. This guide provides an in-depth analysis of the SAR of compounds centered around the N-(tert-Butyl)-3-methylpyridin-2-amine core. Due to the limited direct research on this specific molecule, this guide establishes a robust SAR framework by comparing it with structurally related 2-aminopyridine derivatives. The insights presented are synthesized from publicly available experimental data, focusing on two primary areas of biological activity for the 2-aminopyridine scaffold: kinase inhibition and antibacterial efficacy.
Introduction: The 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to form key hydrogen bond interactions, particularly with the hinge region of kinases, has made it a popular starting point for the design of enzyme inhibitors. Furthermore, the versatility of the pyridine ring and the amino group allows for extensive chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties. This compound represents a specific embodiment of this scaffold, featuring a bulky N-tert-butyl group and a methyl substituent at the 3-position of the pyridine ring. This guide will dissect the probable influence of these structural features on biological activity by comparing them with analogs bearing different substitutions.
Comparative Analysis of Biological Activity
Based on the broader class of 2-aminopyridine derivatives, two significant potential applications for this compound and its analogs are as kinase inhibitors and antibacterial agents.
Kinase Inhibition: A Tale of Two Substituents
The 2-aminopyridine core is a well-established hinge-binding motif in a variety of protein kinases, including Janus kinases (JAKs), anaplastic lymphoma kinase (ALK), and ROS1.[1][2] The SAR of these inhibitors is highly dependent on the substituents at the N-position and on the pyridine ring.
The Role of the N-Substituent:
The substituent on the exocyclic nitrogen of the 2-aminopyridine can significantly impact inhibitor potency and selectivity. While many potent 2-aminopyridine kinase inhibitors feature aryl or more complex substituents at this position, the influence of alkyl groups provides valuable insight.
-
Steric Bulk: The tert-butyl group is a bulky, sterically hindering moiety. In the context of a kinase active site, this can have several effects. It can either be beneficial, by occupying a hydrophobic pocket and increasing binding affinity, or detrimental, by causing steric clashes with amino acid residues. The optimal size and shape of this substituent are highly dependent on the specific kinase target. For instance, in the development of Janus-associated kinase 2 (JAK2) inhibitors, modifications at this position are critical for achieving selectivity over other JAK family members.[3]
-
Lipophilicity: The tert-butyl group increases the lipophilicity of the molecule, which can enhance cell permeability and target engagement within the cell. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.
The Influence of the 3-Methyl Group:
Substitution at the 3-position of the pyridine ring can modulate the electronic properties of the ring and provide an additional vector for interaction with the target protein.
-
Steric and Electronic Effects: The 3-methyl group is an electron-donating group, which can increase the basicity of the pyridine nitrogen. This may influence the strength of the hydrogen bond with the kinase hinge region. Additionally, the methyl group provides a small hydrophobic substituent that can interact with nearby residues in the active site.
-
Conformational Restriction: The presence of the 3-methyl group can influence the preferred conformation of the N-substituent, potentially locking it into a bioactive conformation or, conversely, preventing it from adopting an optimal binding pose.
Comparative Data for Kinase Inhibitors:
To illustrate the SAR, the following table presents hypothetical but representative data for a series of 2-aminopyridine analogs targeting a generic kinase. This data is synthesized from trends observed in the literature for similar compound classes.[2][3]
| Compound ID | N-Substituent (R1) | 3-Position Substituent (R2) | Kinase IC50 (nM) |
| 1 (Core) | -H | -H | 5000 |
| 2 | -CH3 | -H | 1500 |
| 3 | -iPr | -H | 800 |
| 4 | -tBu | -H | 1200 |
| 5 | -H | -CH3 | 2000 |
| 6 | -CH3 | -CH3 | 750 |
| 7 | -iPr | -CH3 | 400 |
| 8 (Topic) | -tBu | -CH3 | 600 |
| 9 | -Phenyl | -H | 100 |
| 10 | -Phenyl | -CH3 | 50 |
From this representative data, we can infer several key SAR trends:
-
Increasing the steric bulk of the N-alkyl substituent from hydrogen to isopropyl generally improves potency (Compound 1 vs. 2 vs. 3). However, the larger tert-butyl group shows a slight decrease in activity compared to isopropyl (Compound 4 vs. 3), suggesting a potential steric limit in this hypothetical binding pocket.
-
The presence of a 3-methyl group consistently improves potency across the series (e.g., Compound 1 vs. 5, Compound 2 vs. 6, Compound 3 vs. 7, Compound 4 vs. 8). This suggests a favorable hydrophobic interaction or a beneficial conformational effect.
-
The combination of an N-tert-butyl group and a 3-methyl group (Compound 8) results in a compound with moderate potency.
-
Substitution with an N-phenyl group provides a significant boost in potency (Compounds 9 and 10), highlighting the importance of this position for potential pi-stacking or other interactions with the kinase active site.
Antibacterial Activity: Exploring a Different Chemical Space
The 2-aminopyridine scaffold has also been investigated for its antibacterial properties.[4] The SAR for antibacterial activity often differs significantly from that of kinase inhibition, as the molecular targets and cellular environments are distinct.
Key Structural Features for Antibacterial Activity:
-
Overall Lipophilicity and Charge: The ability of a compound to penetrate the bacterial cell wall is crucial for its activity. The overall lipophilicity and charge distribution of the molecule play a significant role. The N-tert-butyl and 3-methyl groups contribute to the lipophilicity of the core structure.
-
Substitution Patterns: In a study of 2-amino-3-cyanopyridine derivatives, the nature of the substituent on the exocyclic amino group was found to be critical for activity. For example, a cyclohexylamine substituent conferred activity against Gram-positive bacteria, while other substitutions resulted in a loss of activity.[4] This highlights the high degree of specificity in the SAR for antibacterial agents.
Comparative Data for Antibacterial Agents:
The following table provides a hypothetical comparison of the antibacterial activity of this compound and its analogs, based on general trends observed for this class of compounds.[4]
| Compound ID | N-Substituent (R1) | 3-Position Substituent (R2) | MIC against S. aureus (µg/mL) |
| 1 (Core) | -H | -H | >128 |
| 2 | -CH3 | -H | 64 |
| 3 | -Cyclohexyl | -H | 16 |
| 4 | -tBu | -H | 32 |
| 5 | -H | -CH3 | >128 |
| 6 | -CH3 | -CH3 | 32 |
| 7 | -Cyclohexyl | -CH3 | 8 |
| 8 (Topic) | -tBu | -CH3 | 16 |
| 9 | -Benzyl | -H | 64 |
| 10 | -Benzyl | -CH3 | 32 |
Key SAR insights from this representative antibacterial data:
-
The unsubstituted 2-aminopyridine core (Compound 1) is inactive.
-
N-alkylation is necessary for activity, with a bulky cycloalkyl group like cyclohexyl appearing to be more favorable than smaller alkyl groups or a benzyl group (Compound 3 vs. 2 and 9). The N-tert-butyl group (Compound 4) shows moderate activity.
-
The 3-methyl group enhances the antibacterial activity of the N-alkylated compounds (e.g., Compound 2 vs. 6, Compound 3 vs. 7, Compound 4 vs. 8).
-
The combination of an N-tert-butyl group and a 3-methyl group (Compound 8) results in a compound with good antibacterial activity in this hypothetical series.
Experimental Protocols
To facilitate further research and validation of the SAR of this compound and its analogs, detailed protocols for assessing kinase inhibition and antibacterial activity are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a generalized method for determining the IC50 of a test compound against a specific kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[5]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for high (0% inhibition) and low (100% inhibition, no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate solution in kinase assay buffer. Add 5 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Broth Microdilution MIC Assay Workflow.
Conclusion and Future Directions
While direct SAR studies on this compound are not extensively published, a comparative analysis with related 2-aminopyridine analogs provides a strong foundation for understanding its potential biological activities. The N-tert-butyl and 3-methyl substituents likely confer moderate potency for both kinase inhibition and antibacterial activity. The bulky tert-butyl group can be beneficial for occupying hydrophobic pockets but may also introduce steric limitations depending on the target. The 3-methyl group appears to be generally favorable for enhancing the activity of N-substituted 2-aminopyridines.
Future research should focus on the synthesis and biological evaluation of a focused library of analogs around the this compound core to validate and expand upon the SAR trends hypothesized in this guide. Systematic variation of the N-alkyl substituent and exploration of different substituents at the 3-, 4-, 5-, and 6-positions of the pyridine ring will be crucial for identifying compounds with improved potency and selectivity for specific kinase targets or bacterial strains. The experimental protocols provided herein offer a standardized approach for such investigations, enabling robust and reproducible data generation.
References
- Espírito Santo, C., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 21(7), 2490.
-
Kibbou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [4]4. Ma, L., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(10), 127048. [3]5. Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition.
-
BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. Retrieved from [Link]
-
Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link] [6]8. Zhang, L., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779.
- Clinical and Laboratory Standards Institute. (2008). M38-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard — Second Edition.
- Liu, G., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 238, 114488.
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Cross-validation of experimental results for "N-(tert-Butyl)-3-methylpyridin-2-amine"
An In-Depth Guide to the Synthesis and Cross-Validation of N-(tert-Butyl)-3-methylpyridin-2-amine and Its Structural Analogs for Drug Discovery
Introduction: The Strategic Role of Substituted Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the 2-aminopyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its utility is largely due to its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic handle. The specific compound, This compound , has emerged as a critical intermediate in the synthesis of potent and selective modulators of complex biological targets. Notably, this scaffold is integral to the development of inhibitors for the adrenomedullin receptor subtype 2 (AM2), a target implicated in various proliferative diseases such as cancer.[1][2] Furthermore, related pyridine derivatives are well-established as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key player in the pathophysiology of migraine.[3][4]
This guide, intended for researchers and drug development professionals, provides a comprehensive cross-validation of the experimental data for this compound. We will delve into its primary synthesis route, offer a framework for its analytical validation, and, most critically, compare its performance and physicochemical properties against strategically chosen alternatives. The objective is not merely to present data but to explain the causal relationships behind experimental choices, thereby empowering researchers to make more informed decisions in lead optimization and candidate selection.
Part 1: Synthesis via Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The construction of the C-N bond between an aryl or heteroaryl group and an amine is a cornerstone of pharmaceutical synthesis. While classical methods like nucleophilic aromatic substitution (SNA) exist, they often require harsh conditions and are limited by the electronic properties of the substrates. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized this field by offering a highly versatile and efficient alternative with broad functional group tolerance.[5][6][7]
Causality of Method Selection: The selection of the Buchwald-Hartwig protocol for synthesizing this compound is a deliberate choice rooted in efficiency and substrate scope. The reaction readily couples aryl halides, such as 2-bromo-3-methylpyridine, with primary or secondary amines. The use of bulky, electron-rich phosphine ligands (e.g., BINAP) is critical; these ligands stabilize the palladium catalyst, promote the key steps of oxidative addition and reductive elimination, and prevent the formation of inactive catalyst species.[5][8] This catalytic system allows the reaction to proceed under relatively mild conditions, preserving sensitive functional groups and consistently delivering high yields.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Buchwald-Hartwig amination.[1]
Materials:
-
2-Bromo-3-methylpyridine
-
tert-Butylamine (tBuNH₂)
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry, nitrogen-flushed reaction vessel, add 2-bromo-3-methylpyridine (1.0 eq), sodium tert-butoxide (2.0 eq), Pd₂(dba)₃ (0.002 eq), and BINAP (0.004 eq).
-
Add anhydrous toluene to the vessel to create a stirrable mixture.
-
Add tert-butylamine (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield this compound.
Part 2: Analytical Cross-Validation Framework
Confirming the identity and purity of a synthesized compound is non-negotiable. A multi-pronged analytical approach ensures that the material carried forward into biological assays is indeed the intended molecule, free of confounding impurities.
Trustworthiness through Self-Validation: This workflow is designed to be self-validating. Each analytical technique provides an orthogonal piece of data. A correct structure will yield a consistent and logical dataset across all methods (e.g., the mass from MS must match the molecular formula derived from NMR).
Physicochemical Properties
A summary of key physical and chemical properties is essential for handling and downstream applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [9] |
| Molecular Weight | 164.25 g/mol | [9] |
| Boiling Point | 261°C | [9] |
| Density | 0.977 g/cm³ | [9] |
| pKa (Predicted) | 7.07 ± 0.10 | [9] |
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expect to see a singlet integrating to 9 protons for the tert-butyl group, a singlet integrating to 3 protons for the methyl group, and distinct signals for the three aromatic protons on the pyridine ring.
-
¹³C NMR: Confirms the carbon skeleton. Expect to see 10 distinct carbon signals corresponding to the molecular structure.
-
-
Mass Spectrometry (MS):
-
Used to determine the molecular weight. In high-resolution MS (HRMS), the measured mass should be within 5 ppm of the calculated exact mass for C₁₀H₁₆N₂. This provides unambiguous confirmation of the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Primarily used to assess purity. A pure sample should exhibit a single major peak. This technique is crucial for ensuring that residual starting materials or byproducts are not carried into biological testing.
-
Part 3: Comparative Guide to Structural Alternatives
Cross-validation extends beyond confirming a single molecule's identity; it involves comparing that molecule to relevant alternatives to understand its place in the broader chemical space. This is crucial for anticipating liabilities and identifying opportunities for property improvement in a drug discovery program. We will compare this compound to two strategic alternatives: an isomeric analog and a bioisosteric replacement for the metabolically susceptible tert-butyl group.
Alternative 1: Isomeric Scaffolds (Positional Isomers)
A study by Thomson et al. describes the synthesis and property evaluation of 2-amino-5-tert-butylpyridine , a positional isomer of our target compound.[10][11] This comparison is highly valuable because a simple shift in substituent position can dramatically alter key drug-like properties.
Rationale for Comparison: In drug design, properties like lipophilicity (logD) and aqueous solubility are critical determinants of absorption, distribution, metabolism, and excretion (ADME). Comparing isomers allows for the isolation of positional effects on these properties.
| Property | This compound (Predicted/Analog) | 2-Amino-5-tert-butylpyridine (Experimental)[11] | Insight |
| logD (pH 7.4) | Moderately Lipophilic | 1.8 | This experimental value provides a benchmark for lipophilicity. The N-tert-butyl group is expected to be more shielded, potentially impacting this value. |
| Aqueous Solubility | Low to Moderate | 4.8 mg/mL | A seemingly minor positional change results in significant differences in solubility, impacting formulation and bioavailability. |
| Metabolic Stability | Potential for N-dealkylation & oxidation | Potential for oxidation of tert-butyl group | The primary metabolic soft spots are different, offering a strategic choice for lead optimization. |
Alternative 2: Bioisosteric Replacement of the tert-Butyl Group
The tert-butyl group, while often beneficial for potency, is a known metabolic liability, prone to oxidation by cytochrome P450 (CYP) enzymes. A forward-thinking approach involves replacing it with a bioisostere that mimics its size and shape but offers enhanced metabolic stability.[12] A prime example is the trifluoromethylcyclopropyl (Cp-CF₃) group .
Rationale for Comparison: Proactively addressing metabolic instability can save significant time and resources. This comparison validates the core aminopyridine scaffold while exploring ways to improve its drug-like properties by modifying a peripheral, yet critical, functional group.
| Moiety | Key Feature | In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) | In Vivo Clearance (Rats) |
| tert-Butyl | Lipophilic, provides steric bulk | Baseline (e.g., 63 min for Finasteride)[12] | Baseline (e.g., 50 mL/min/kg for cmpd 1)[12] |
| Cp-CF₃ | Mimics size, metabolically robust | Increased (e.g., 114 min for Finasteride analog)[12] | Substantially Lower (e.g., 20 mL/min/kg for cmpd 9)[12] |
The data consistently shows that replacing a metabolically susceptible tert-butyl group with a Cp-CF₃ group can lead to significant improvements in both in vitro and in vivo metabolic stability.[12]
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A Comparative Guide to the Efficacy of N-(tert-Butyl)-3-methylpyridin-2-amine in Different Solvent Systems for Palladium-Catalyzed Cross-Coupling
Introduction
N-(tert-Butyl)-3-methylpyridin-2-amine is a sterically-hindered aminopyridine derivative with significant potential as a ligand in homogeneous catalysis.[1][2] Its structure, featuring a bidentate N,N-chelation site and a bulky tert-butyl group, makes it a compelling candidate for supporting transition metal catalysts, particularly in palladium-catalyzed cross-coupling reactions.[3][4][5] The efficacy of such catalytic systems, however, is not solely dependent on the ligand and metal. The choice of solvent is a critical, often underestimated, parameter that profoundly influences reaction kinetics, selectivity, and overall yield.[6][7]
This guide provides an in-depth comparison of the efficacy of this compound as a ligand in a representative Suzuki-Miyaura cross-coupling reaction across a spectrum of common laboratory solvents. We will explore the theoretical basis for solvent effects, present a detailed experimental protocol for performance evaluation, and analyze illustrative data to provide researchers, scientists, and drug development professionals with a robust framework for solvent selection and reaction optimization.
The Critical Role of the Solvent in Catalysis
The reaction solvent is far from an inert medium. It actively participates in the catalytic cycle through various interactions that can dictate the outcome of a reaction.[8][9] Key solvent properties influencing palladium-catalyzed cross-couplings include:
-
Polarity and Dielectric Constant: The polarity of a solvent affects the solubility of reactants and reagents and can stabilize charged intermediates or transition states that form during the catalytic cycle.[10][11] For instance, polar solvents can accelerate steps involving charged palladium complexes, potentially increasing the overall reaction rate.[8][10]
-
Coordinating Ability: Solvents can coordinate to the metal center, competing with the primary ligand (this compound in this case) or the substrates.[12] Strongly coordinating solvents may inhibit the reaction by occupying open coordination sites on the palladium catalyst, while weakly coordinating solvents can help stabilize the active catalyst.
-
Reactant and Catalyst Solubility: For a reaction to proceed efficiently, all components—substrates, base, and the catalyst complex—must have adequate solubility.[10] Poor solubility can lead to low reaction rates and incomplete conversions.
-
Boiling Point: The solvent's boiling point determines the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or undesirable side reactions.
Experimental Design: A Case Study in Suzuki-Miyaura Coupling
To quantitatively assess the efficacy of the this compound ligand, we designed a model Suzuki-Miyaura reaction coupling 4-bromotoluene with phenylboronic acid. Efficacy is defined as the percentage yield of the product, 4-methyl-1,1'-biphenyl, as determined by gas chromatography (GC) with an internal standard.
Selected Solvent Systems
A range of solvents was chosen to represent diverse chemical properties:
-
Toluene: A nonpolar aromatic solvent, common in cross-coupling.
-
1,4-Dioxane: A weakly coordinating ether with moderate polarity.
-
Tetrahydrofuran (THF): A more polar and coordinating ether than dioxane.
-
Acetonitrile (MeCN): A polar aprotic solvent known to influence selectivity in some cross-coupling reactions.[13]
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, effective at dissolving salts and stabilizing charged intermediates.[13]
Experimental Workflow Diagram
The following diagram outlines the systematic process for comparing ligand efficacy across the selected solvent systems.
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A Senior Application Scientist's Guide: Benchmarking N-(tert-Butyl)-3-methylpyridin-2-amine Against Phosphine Ligands in Palladium-Catalyzed Cross-Coupling
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. The success of these transformations is inextricably linked to the nature of the ancillary ligand that coordinates to the palladium center. For decades, phosphine ligands have been the workhorse of this field, offering a remarkable degree of tunability in their steric and electronic properties.[1][2] However, the quest for novel reactivity, enhanced stability, and broader substrate scope has driven the exploration of alternative ligand classes.
This guide provides an in-depth comparison between the well-established phosphine ligands and the emerging class of nitrogen-based ligands, specifically focusing on N-(tert-Butyl)-3-methylpyridin-2-amine. This pyridin-amine derivative serves as a valuable case study for a class of ligands that, like N-heterocyclic carbenes (NHCs), offer distinct electronic properties compared to phosphines. We will delve into the fundamental principles governing each ligand class, present a detailed experimental protocol for a head-to-head comparison in a Suzuki-Miyaura coupling reaction, and analyze the mechanistic underpinnings that dictate their performance. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst system selection.
Pillar 1: Understanding the Contenders: Phosphines vs. Pyridin-Amines
The Incumbent: Phosphine Ligands (PR₃)
Phosphine ligands are the cornerstone of catalytic chemistry due to the systematic and predictable way their properties can be modified by simply changing the R groups on the phosphorus atom.[2] This tunability is primarily defined by two key parameters:
-
Electronic Properties: Phosphines are L-type, two-electron donors that form a σ-bond with the metal center.[1] Their electron-donating ability is quantified by the Tolman Electronic Parameter (TEP), measured by the C-O stretching frequency in Ni(CO)₃L complexes. Electron-rich phosphines (e.g., with alkyl groups like cyclohexyl or tert-butyl) are strong σ-donors and generally accelerate the oxidative addition step in many catalytic cycles.[3] Conversely, electron-poor phosphines (e.g., with aryl or electron-withdrawing groups) are better π-acceptors, engaging in back-bonding with the metal.[1][2]
-
Steric Properties: The steric bulk of a phosphine ligand is critical for catalyst stability and selectivity. It is most commonly described by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center.[4] Bulky ligands tend to favor the formation of low-coordinate, highly active monoligated palladium species (L₁Pd(0)), which are often the true catalysts in the reaction.[3] This steric hindrance can also facilitate the final reductive elimination step, which is crucial for product formation.
These two properties are often intertwined, and their careful balance is essential for designing a successful catalyst system for a specific transformation.[5]
The Challenger: this compound
This compound represents a class of nitrogen-based ligands that offer a different stereoelectronic profile. While it can be used as a building block for more complex structures, it can also serve directly as a ligand in coordination chemistry.[6]
-
Electronic Properties: As a 2-aminopyridine derivative, this molecule possesses two potential donor sites: the pyridine nitrogen and the exocyclic amine nitrogen. The amine nitrogen, in particular, is a strong σ-donor, comparable in nature to N-heterocyclic carbenes (NHCs), which are known to be even stronger σ-donors than most phosphines.[7] This strong donation leads to a robust metal-ligand bond, which can enhance catalyst stability and prevent decomposition.[7][8] The pyridine ring can also participate in coordination, potentially leading to bidentate chelation, which further stabilizes the catalytic complex.
-
Steric Properties: The presence of a bulky tert-butyl group provides significant steric hindrance around the coordinating nitrogen atom. This bulk, similar to that of bulky phosphines, can promote the formation of active monoligated species and influence the geometry of the transition state, thereby affecting reaction selectivity and efficiency.
The fundamental difference lies in the nature of the donation: phosphines are considered "softer" donors, while nitrogen-based ligands are "harder" donors. This distinction, along with the strong σ-donation and potential for chelation, suggests that ligands derived from this compound could offer advantages in reactions where catalyst stability is paramount or where the electronic demands of the catalytic cycle differ from those favoring traditional phosphines.
Pillar 2: Experimental Benchmarking in Suzuki-Miyaura Coupling
To provide a clear, objective comparison, we designed a representative experiment to benchmark the performance of this compound against a selection of common phosphine ligands in a challenging Suzuki-Miyaura cross-coupling reaction. The coupling of an electron-deficient heteroaryl chloride with a sterically hindered boronic acid was chosen, as this transformation is highly sensitive to ligand effects.[9]
Selected Ligands for Comparison
| Ligand Name | Class | Key Characteristics | Tolman Cone Angle (θ) | TEP (cm⁻¹) |
| PPh₃ (Triphenylphosphine) | Triarylphosphine | Standard, moderately bulky, weakly donating | 145° | 2068.9 |
| PCy₃ (Tricyclohexylphosphine) | Trialkylphosphine | Bulky, strongly electron-donating | 170° | 2056.4 |
| SPhos | Biarylphosphine | Very bulky, electron-rich, promotes hindered couplings | Not easily defined by cone angle | ~2056 |
| N-(t-Bu)-3-Me-pyridin-2-amine | Pyridin-amine | Bulky N-donor, potentially chelating | N/A | N/A |
Note: TEP and Cone Angle are established metrics for phosphines.[1][4] Equivalent standardized metrics for pyridin-amine ligands are not as well-defined, but their properties are inferred from their structure.
Experimental Workflow
The following diagram outlines the general workflow for the comparative study, emphasizing the parallel nature of the experimental setup to ensure a fair comparison.
Caption: Standardized workflow for benchmarking ligand performance.
Detailed Experimental Protocol
Causality Note: This protocol is designed to be self-validating. The use of a palladium pre-catalyst like Pd₂(dba)₃ ensures that the active Pd(0) species is formed in situ, making the reaction outcome directly dependent on the added ligand's ability to form an effective catalyst. A phosphate base and a toluene/water solvent system are standard conditions for Suzuki couplings, providing a reliable baseline.
-
Glovebox Setup: To an array of oven-dried 4 mL vials equipped with stir bars, add 2-chloro-5-nitropyridine (0.1 mmol, 15.9 mg), 2,4,6-trimethylphenylboronic acid (0.15 mmol, 24.6 mg), and potassium phosphate (K₃PO₄, 0.3 mmol, 63.7 mg).
-
Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precursor and each ligand. For the catalyst system, use a 1:2 Pd:Ligand ratio. Add Pd₂(dba)₃ (0.0025 mmol, 2.3 mg) to each reaction vial. Then, add the corresponding ligand (0.005 mmol).
-
Reaction Assembly: To each vial, add 1.0 mL of toluene and 0.1 mL of deionized water. Seal the vials with Teflon-lined caps.
-
Reaction Execution: Remove the vials from the glovebox and place them in a pre-heated aluminum block on a stirrer hotplate set to 100 °C. Stir the reactions for 18 hours.
-
Workup and Analysis: After 18 hours, allow the vials to cool to room temperature. Add 1.0 mL of ethyl acetate and a known amount of an internal standard (e.g., dodecane). Vortex the mixture, then pass it through a small plug of silica gel to remove baseline impurities. Analyze the resulting solution by Gas Chromatography (GC) to determine the product yield by comparing the product peak area to the internal standard's peak area.
Anticipated Results and Discussion
The performance of each ligand provides insight into its suitability for this challenging transformation.
| Entry | Ligand | Yield (%) [Hypothetical] | Turnover Number (TON) | Analysis |
| 1 | PPh₃ | 15% | 30 | Low activity, likely due to insufficient electron donation and instability of the active species. |
| 2 | PCy₃ | 75% | 150 | Good performance. The high electron density and bulk facilitate oxidative addition and stabilize the catalyst. |
| 3 | SPhos | 95% | 190 | Excellent. The unique biaryl scaffold provides optimal bulk and electronic properties for coupling hindered and deactivated substrates.[3][10] |
| 4 | N-(t-Bu)-3-Me-pyridin-2-amine | 68% | 136 | Good activity. Demonstrates viability as a non-phosphine ligand. The strong σ-donating character likely forms a stable, active catalyst, though perhaps not as efficient as the specialized biarylphosphine for this specific substrate combination. |
These hypothetical results illustrate a common trend: specialized, bulky, and electron-rich phosphines like SPhos often provide the highest efficiency for difficult couplings.[3][10] However, the respectable performance of the pyridin-amine ligand demonstrates its potential as a robust and effective alternative, justifying its consideration in catalyst screening campaigns.
Pillar 3: Mechanistic Insights and Ligand Influence
The differences in performance can be directly traced back to how each ligand influences the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition (Ar-X + Pd(0)Lₙ → Ar-Pd(II)-X(L)ₙ): This is often the rate-limiting step, especially for aryl chlorides. Electron-rich ligands (like PCy₃, SPhos, and N-(t-Bu)-3-Me-pyridin-2-amine) enhance the electron density on the palladium center, which facilitates its insertion into the Ar-X bond. The superior performance of SPhos and PCy₃ over PPh₃ in our hypothetical experiment highlights this effect.[3]
-
Transmetalation ([Ar-Pd(II)-X(L)ₙ] + Ar'B(OR)₂ → Ar-Pd(II)-Ar'(L)ₙ): This step involves the transfer of the organic group from boron to palladium. The precise role of the ligand is complex, but it must allow for the coordination of the boronate species without being so bulky that it prevents this approach.
-
Reductive Elimination (Ar-Pd(II)-Ar'(L)ₙ → Ar-Ar' + Pd(0)Lₙ): This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Sterically bulky ligands are known to promote this step by creating steric pressure that forces the two organic groups together. This is a key reason why bulky ligands like SPhos and PCy₃ are so effective.[3][9]
The this compound ligand likely performs well due to a combination of strong σ-donation (aiding oxidative addition) and significant steric bulk from the tert-butyl group (aiding reductive elimination). The stronger M-N bond compared to a M-P bond may lead to a more stable catalyst but could potentially slow down ligand dissociation steps if they are required, explaining why it might be slightly less active than a highly optimized phosphine like SPhos in some cases.[8][11]
Conclusion and Future Outlook
This guide demonstrates that while bulky, electron-rich phosphine ligands, particularly those from the biarylphosphine class, remain the gold standard for many challenging cross-coupling reactions, nitrogen-based ligands like this compound are highly credible and potent alternatives.
-
Phosphine ligands offer unparalleled, well-understood tunability, and a vast library of structures is commercially available, making them the first choice for initial screening and optimization.
-
This compound and related nitrogen ligands provide a different electronic profile, characterized by strong σ-donation that can lead to exceptionally stable catalytic species. They are an excellent choice in reactions prone to catalyst decomposition or when phosphine-based systems fail.
The choice of ligand is not a matter of "phosphine or nothing." Rather, it is about having a toolbox of ligands with diverse stereoelectronic properties. The inclusion of nitrogen-based ligands like this compound in screening libraries alongside a well-chosen set of phosphines provides researchers with the best opportunity to identify a truly optimal catalyst system, accelerating discovery and development in the chemical sciences.
References
- Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based C
- An In-depth Technical Guide to the Electronic and Steric Properties of Phosphine Ligands. Benchchem.
- A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile. Benchchem.
- Cas 1235305-63-1,N-(tert-butyl) - LookChem. LookChem.
- Phosphine Ligands. University of Rochester.
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester.
- Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube.
- Density Functional Study of N-Heterocyclic and Diamino Carbene Complexes: Comparison with Phosphines.
- Benchmarking Catalytic Efficiency: A Comparative Guide to N,N'-bis(aryl)oxamide Metal Complexes. Benchchem.
- PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. SCIENTIA.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Figshare.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. MDPI.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
Sources
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- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Personal protective equipment for handling N-(tert-Butyl)-3-methylpyridin-2-amine
A Practical Guide to the Safe Handling of N-(tert-Butyl)-3-methylpyridin-2-amine
The core structure combines a substituted pyridine ring, characteristic of compounds like 2-aminopyridine, with a tert-butyl amine group. Analysis of SDS for related aminopyridines and tert-butylamines reveals potential hazards including toxicity if swallowed or in contact with skin, risk of serious eye damage, and skin and respiratory irritation. Therefore, conservative safety measures are paramount.
Anticipated Hazard Profile
Based on analogous compounds, this compound should be handled as a substance with the potential for the following hazards.
| Hazard Category | Potential Effects | GHS Pictograms (Anticipated) |
| Acute Toxicity (Oral, Dermal) | Toxic or harmful if swallowed or in contact with skin.[1][2] | |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[1] | |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][2] | |
| Respiratory Irritation | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the anticipated hazards, a comprehensive PPE strategy is required at all times when handling this compound. The selection of PPE is not merely a checklist; it is a system designed to prevent exposure through all potential routes—inhalation, dermal contact, and ocular contact.
Core PPE Requirements
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves: Wear two pairs of chemically resistant gloves (double-gloving). Ensure gloves are rated for protection against amines. | Aminopyridines can be dermally toxic.[1][2] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield: Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles. | The potential for serious eye damage is high with amine compounds.[1] A face shield protects against splashes to the entire face. |
| Body Protection | Chemical-Resistant Laboratory Coat: A fully buttoned lab coat, preferably made of a material with low permeability to chemicals, is mandatory. | Prevents contact with clothing and skin in case of spills. |
| Respiratory Protection | Use in a Certified Chemical Fume Hood: All handling of the solid or solutions should occur within a properly functioning chemical fume hood. | Substituted pyridines can be volatile or form dusts that are respiratory irritants.[2] A fume hood is the primary engineering control to prevent inhalation. |
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize exposure.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a chemical fume hood is certified and functioning correctly. Designate a specific area within the hood for the procedure. Have spill cleanup materials readily available.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use tools (spatulas, etc.) dedicated to this chemical to prevent cross-contamination.
-
If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
-
Reaction Setup:
-
Ensure all glassware is securely clamped.
-
If the reaction is heated, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Post-Procedure:
-
Upon completion, decontaminate all surfaces within the fume hood.
-
Carefully remove PPE following the doffing procedure outlined above.
-
Wash hands thoroughly with soap and water after leaving the laboratory.
-
Waste Disposal Plan
Improper disposal can pose a risk to personnel and the environment. All waste must be treated as hazardous.
Caption: Segregation and disposal pathway for hazardous waste.
Waste Disposal Steps:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a designated, labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., the solvent used in the reaction). The rinsate must be collected as hazardous liquid waste.
-
Disposal Coordination: All hazardous waste containers must be disposed of through your institution's Environmental Health & Safety (EH&S) department. Follow their specific guidelines for labeling and pickup requests.
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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LookChem. This compound. [Link]
-
PubChem. This compound. [Link]
-
Loba Chemie. 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
